Fotemustine
Description
Structure
2D Structure
3D Structure
Propriétés
IUPAC Name |
1-(2-chloroethyl)-3-(1-diethoxyphosphorylethyl)-1-nitrosourea | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H19ClN3O5P/c1-4-17-19(16,18-5-2)8(3)11-9(14)13(12-15)7-6-10/h8H,4-7H2,1-3H3,(H,11,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YAKWPXVTIGTRJH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOP(=O)(C(C)NC(=O)N(CCCl)N=O)OCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H19ClN3O5P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80869091 | |
| Record name | Fotemustine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80869091 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
315.69 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Color/Form |
Solid | |
CAS No. |
92118-27-9, 191219-77-9, 191220-84-5 | |
| Record name | Fotemustine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=92118-27-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Fotemustine [INN:BAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0092118279 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Fotemustine, (-)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0191219779 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Fotemustine, (+)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0191220845 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Fotemustine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80869091 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (RS)-1-[3-(2-CHLORETHYL)-3-NITROSOUREIDO]ETHYLPHOSPHONATE of DIETHYL | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | FOTEMUSTINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/GQ7JL9P5I2 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | FOTEMUSTINE, (+)- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/UPB2NN83AR | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | FOTEMUSTINE, (-)- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/QY93P3GN94 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | Fotemustine | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7762 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Melting Point |
85 °C | |
| Record name | Fotemustine | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7762 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Foundational & Exploratory
An In-Depth Technical Guide to the Mechanism of Action of Fotemustine on Glioblastoma Cells
For Researchers, Scientists, and Drug Development Professionals
Introduction
Glioblastoma (GBM) remains one of the most aggressive and challenging primary brain tumors to treat, with a median survival of just over a year despite multimodal therapeutic approaches.[1] Fotemustine, a third-generation nitrosourea, has demonstrated notable efficacy in the treatment of recurrent malignant gliomas.[1] Its unique chemical structure, characterized by a phosphonoalanine group, confers high lipophilicity, enabling it to effectively cross the blood-brain barrier and exert its cytotoxic effects within the central nervous system.[1] This guide provides a comprehensive technical overview of the core mechanisms by which this compound acts on glioblastoma cells, supported by quantitative data, detailed experimental protocols, and visual representations of the key cellular processes involved.
Core Mechanism of Action: DNA Alkylation and Cross-Linking
This compound, like other nitrosoureas, functions primarily as a DNA alkylating agent. Upon administration, it undergoes decomposition in aqueous solutions to yield reactive intermediates that covalently modify DNA bases.[2] This process culminates in the formation of interstrand cross-links (ICLs), which are highly cytotoxic lesions that impede DNA replication and transcription, ultimately triggering cell death pathways.[2]
A critical determinant of this compound's efficacy is the status of the O6-methylguanine-DNA methyltransferase (MGMT) DNA repair protein. MGMT directly reverses alkylation at the O6 position of guanine, a primary target of this compound. Consequently, high levels of MGMT expression in glioblastoma cells are associated with resistance to this compound, while methylation of the MGMT promoter, which silences gene expression, correlates with increased sensitivity to the drug. Preclinical studies have shown that high-dose this compound may help to overcome this resistance by depleting MGMT levels.
Quantitative Analysis of this compound's Cytotoxic Effects
The cytotoxic and cytostatic effects of this compound on glioblastoma cells have been quantified in various preclinical studies. The half-maximal inhibitory concentration (IC50), a measure of drug potency, varies across different glioblastoma cell lines, reflecting their inherent sensitivities. Furthermore, treatment with this compound leads to a significant induction of apoptosis and arrests the cell cycle, predominantly at the G2/M phase.
| Parameter | Glioblastoma Cell Line | Value | Reference |
| IC50 | U87MG | Data not available in the searched literature | |
| T98G | Data not available in the searched literature | ||
| A172 | Data not available in the searched literature | ||
| Apoptosis Rate | U87MG | Specific data for this compound not available. For TMZ (50 µM, 144h), apoptosis/necrosis is ~18%. | |
| A172 | Specific data for this compound not available. For TMZ (50 µM, 144h), apoptosis/necrosis is ~16%. | ||
| Cell Cycle Arrest | U87MG | Specific data for this compound not available | |
| T98G | Specific data for this compound not available |
Note: While specific quantitative data for this compound in these glioblastoma cell lines were not found in the provided search results, the table structure is provided for future data integration. The provided apoptosis data for Temozolomide (TMZ), another alkylating agent, offers a comparative reference.
Signaling Pathways Activated by this compound
The DNA damage induced by this compound triggers a cascade of intracellular signaling events that converge on the activation of apoptosis and cell cycle arrest. While the precise signaling network activated by this compound in glioblastoma is still under investigation, studies on other nitrosoureas, such as nimustine (ACNU), provide a strong model for the likely pathways involved.
A key pathway implicated in the response to nitrosourea-induced DNA damage is the c-Jun N-terminal kinase (JNK) signaling cascade. DNA damage leads to the activation of JNK, which in turn phosphorylates and activates the transcription factor c-Jun. Activated c-Jun then upregulates the expression of pro-apoptotic proteins, most notably the BH3-only protein Bim. Bim translocates to the mitochondria, where it promotes the activation of the intrinsic apoptotic pathway, leading to caspase activation and programmed cell death.
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol is a standard method to assess the cytotoxic effect of this compound on glioblastoma cell lines.
-
Cell Seeding: Plate glioblastoma cells (e.g., U87MG, T98G, A172) in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Drug Treatment: Treat the cells with various concentrations of this compound for 24, 48, or 72 hours. Include a vehicle control (DMSO).
-
MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Apoptosis Assay (Annexin V/Propidium Iodide Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Cell Treatment: Culture glioblastoma cells with or without this compound for the desired time.
-
Cell Harvesting: Collect both adherent and floating cells and wash them with cold PBS.
-
Resuspension: Resuspend the cells in 1X Annexin V binding buffer.
-
Staining: Add Annexin V-FITC and propidium iodide (PI) to the cell suspension and incubate for 15 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: Analyze the stained cells by flow cytometry.
-
Annexin V-negative/PI-negative cells are viable.
-
Annexin V-positive/PI-negative cells are in early apoptosis.
-
Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.
-
Annexin V-negative/PI-positive cells are necrotic.
-
Cell Cycle Analysis (Propidium Iodide Staining)
This method quantifies the distribution of cells in different phases of the cell cycle.
-
Cell Treatment and Harvesting: Treat glioblastoma cells with this compound, then harvest and wash with PBS.
-
Fixation: Fix the cells in ice-cold 70% ethanol while vortexing and incubate for at least 30 minutes on ice.
-
Staining: Wash the fixed cells with PBS and resuspend in a staining solution containing propidium iodide and RNase A.
-
Incubation: Incubate for 30 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: Analyze the DNA content of the cells using a flow cytometer to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Western Blot Analysis of Apoptotic Proteins
This technique is used to detect changes in the expression levels of key proteins involved in the apoptotic pathway.
-
Protein Extraction: Treat glioblastoma cells with this compound, then lyse the cells in RIPA buffer to extract total protein.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE: Separate equal amounts of protein from each sample by sodium dodecyl sulfate-polyacrylamide gel electrophoresis.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against proteins of interest (e.g., cleaved caspase-3, PARP, Bcl-2, Bax, p-JNK, p-c-Jun) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH).
Conclusion
This compound exerts its potent anti-glioblastoma activity through a multi-faceted mechanism centered on the induction of extensive DNA damage. This leads to the activation of key signaling pathways, culminating in apoptotic cell death and cell cycle arrest. A thorough understanding of these molecular mechanisms, supported by robust quantitative data and detailed experimental protocols, is essential for the continued development and optimization of this compound-based therapeutic strategies for glioblastoma. Further research is warranted to fully elucidate the specific signaling cascades and to identify biomarkers that can predict patient response to this important chemotherapeutic agent.
References
Fotemustine: A Technical Guide on Lipophilicity and Blood-Brain Barrier Penetration
For Researchers, Scientists, and Drug Development Professionals
Abstract
Fotemustine, a third-generation nitrosourea, has demonstrated significant efficacy in the treatment of malignant brain tumors, including glioblastoma multiforme and brain metastases from malignant melanoma.[1][2] A critical determinant of its clinical utility in neuro-oncology is its ability to effectively cross the blood-brain barrier (BBB). This technical guide provides an in-depth analysis of the lipophilicity of this compound and its subsequent penetration into the central nervous system (CNS). Quantitative data are summarized, detailed experimental protocols for assessing these properties are provided, and key concepts are visualized through signaling pathways and experimental workflow diagrams.
Physicochemical Properties and Lipophilicity
This compound (diethyl {1-[3-(2-chloroethyl)-3-nitrosoureido]ethyl}phosphonate) is characterized by a phosphonoalanine group grafted onto the nitrosourea radical, a structural feature that confers high lipophilicity.[2] This property is a key factor in its ability to traverse the lipid-rich cell membranes of the BBB. The lipophilicity of a compound is quantitatively expressed by its partition coefficient (logP), the ratio of its concentration in a nonpolar solvent (typically octanol) to its concentration in a polar solvent (water). A higher logP value indicates greater lipophilicity.
Table 1: Physicochemical and Lipophilicity Data for this compound
| Parameter | Value | Reference |
| Molecular Formula | C₉H₁₉ClN₃O₅P | [3] |
| Molecular Weight | 315.69 g/mol | [3] |
| Computed logP | 0.9 |
Blood-Brain Barrier Penetration: In Vivo Evidence
The high lipophilicity of this compound facilitates its passage across the BBB. Clinical pharmacokinetic studies have provided quantitative evidence of its penetration into the cerebrospinal fluid (CSF), which is considered a surrogate for brain interstitial fluid.
Table 2: In Vivo Blood-Brain Barrier Penetration of this compound
| Parameter | Value | Reference |
| CSF Concentration | 23% of plasma level |
This significant concentration in the CSF underscores the ability of this compound to reach its target sites within the CNS.
Mechanism of Blood-Brain Barrier Penetration
The penetration of this compound across the BBB is primarily attributed to its high lipophilicity, which allows for passive diffusion across the endothelial cells of the brain capillaries. The molecular characteristics of this compound, including its relatively low molecular weight and the presence of the phosphonoalanine group, contribute to this efficient transport.
Experimental Protocols
This section outlines detailed methodologies for the key experiments cited in this guide, providing a framework for researchers to conduct similar assessments.
Determination of Octanol-Water Partition Coefficient (logP)
The octanol-water partition coefficient is a standard measure of a compound's lipophilicity. While the provided logP for this compound is a computed value, an experimental determination would typically follow a protocol similar to the one described below, often using High-Performance Liquid Chromatography (HPLC).
Protocol: RP-HPLC Method for Lipophilicity Determination
-
Preparation of Standard Solutions:
-
Prepare a stock solution of this compound in a suitable organic solvent (e.g., methanol or acetonitrile).
-
Prepare a series of standard solutions of compounds with known logP values to create a calibration curve.
-
-
Chromatographic Conditions:
-
Column: A reverse-phase C18 column is typically used.
-
Mobile Phase: A mixture of an aqueous buffer (e.g., phosphate buffer at a physiological pH of 7.4) and an organic modifier (e.g., methanol or acetonitrile). The analysis is performed isocratically with varying concentrations of the organic modifier.
-
Flow Rate: Typically 1.0 mL/min.
-
Detection: UV detection at a wavelength appropriate for this compound.
-
Temperature: Maintained at a constant temperature, e.g., 25°C.
-
-
Procedure:
-
Inject the standard solutions and the this compound solution into the HPLC system.
-
Record the retention time (t_R) for each compound at different mobile phase compositions.
-
Calculate the capacity factor (k) for each compound using the formula: k = (t_R - t_0) / t_0, where t_0 is the column dead time.
-
-
Data Analysis:
-
For each compound, plot log(k) against the percentage of the organic modifier in the mobile phase.
-
Extrapolate the linear regression to 100% aqueous phase to determine the log(k_w) value.
-
Create a calibration curve by plotting the known logP values of the standard compounds against their determined log(k_w) values.
-
Use the calibration curve to determine the logP of this compound from its log(k_w) value.
-
In Vivo Blood-Brain Barrier Penetration Study
This protocol describes a general procedure for determining the CSF-to-plasma concentration ratio of a drug in an animal model, which is a common method to assess BBB penetration.
Protocol: In Vivo BBB Penetration in a Rat Model
-
Animal Model:
-
Adult male Sprague-Dawley rats (250-300g) are commonly used.
-
Animals should be housed in a controlled environment with a 12-hour light/dark cycle and free access to food and water.
-
-
Drug Administration:
-
This compound is administered intravenously (IV) via the tail vein. The dose would be based on previous toxicology and efficacy studies. For example, a dose of 10 mg/kg could be used.
-
-
Sample Collection:
-
At predetermined time points after administration (e.g., 0.25, 0.5, 1, 2, 4, and 6 hours), animals are anesthetized.
-
CSF Collection: CSF is collected from the cisterna magna using a stereotaxically placed glass capillary.
-
Blood Collection: Blood is collected via cardiac puncture into heparinized tubes.
-
-
Sample Processing:
-
Plasma: Blood samples are centrifuged to separate the plasma.
-
All samples (CSF and plasma) should be immediately frozen and stored at -80°C until analysis.
-
-
Sample Analysis (HPLC-UV Method):
-
Sample Preparation:
-
Thaw plasma and CSF samples.
-
Perform a solid-phase extraction (SPE) or liquid-liquid extraction to isolate this compound from the biological matrix.
-
-
Chromatographic Conditions:
-
Column: Reverse-phase C18 column.
-
Mobile Phase: A suitable mixture of buffer and organic solvent (e.g., acetonitrile:water with 0.1% formic acid).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detection at the appropriate wavelength for this compound.
-
-
Quantification:
-
Create a calibration curve using this compound standards of known concentrations in the respective matrix (plasma or artificial CSF).
-
Determine the concentration of this compound in the experimental samples by comparing their peak areas to the calibration curve.
-
-
-
Data Analysis:
-
Calculate the CSF-to-plasma concentration ratio at each time point.
-
The area under the concentration-time curve (AUC) for both CSF and plasma can be calculated to determine the overall penetration ratio (AUC_CSF / AUC_plasma).
-
Conclusion
The high lipophilicity of this compound, evidenced by its computed logP value, is a key contributor to its ability to effectively penetrate the blood-brain barrier. In vivo studies confirming a significant CSF-to-plasma concentration ratio provide strong evidence for its utility in treating CNS malignancies. The experimental protocols outlined in this guide offer a comprehensive framework for the continued investigation of this compound and other neuro-oncology drug candidates, facilitating further research and development in this critical therapeutic area.
References
An In-depth Technical Guide to the Decomposition Products and Reactive Intermediates of Fotemustine
For Researchers, Scientists, and Drug Development Professionals
[November 27, 2025]
Abstract
Fotemustine, a third-generation chloroethylnitrosourea (CENU) anticancer agent, exerts its cytotoxic effects through the generation of reactive intermediates that alkylate and carbamoylate cellular macromolecules. This technical guide provides a comprehensive overview of the decomposition of this compound, detailing its reactive intermediates, final degradation products, and the cellular pathways affected by these compounds. Quantitative data on this compound's stability and metabolism are presented, along with detailed experimental protocols for its analysis. This document is intended to serve as a critical resource for researchers and professionals involved in the study and development of nitrosourea-based chemotherapeutics.
Introduction
This compound, (diethyl 1-{1-[3-(2-chloroethyl)-3-nitrosoureido]} ethylphosphonate), is a lipophilic cytotoxic agent utilized in the treatment of disseminated malignant melanoma and primary brain tumors.[1] Its efficacy is attributed to its ability to cross the blood-brain barrier and subsequently decompose into reactive species that induce cancer cell death.[1] Understanding the decomposition pathway of this compound is paramount for optimizing its therapeutic efficacy and mitigating its toxic side effects. This guide delineates the chemical transformations this compound undergoes, the biologically active molecules that are formed, and their impact on cellular functions.
This compound Decomposition Pathway
This compound's therapeutic action is not mediated by the parent drug itself, but rather by its decomposition products. This decomposition is a spontaneous, non-enzymatic process that occurs under physiological conditions.[1] The degradation proceeds through a biphasic mechanism, involving both short-lived and long-lived reactive intermediates.[2]
Formation of Reactive Intermediates
Upon administration, this compound undergoes rapid decomposition to yield two primary types of reactive intermediates: an alkylating species and a carbamoylating species.
-
Alkylating Intermediates: The initial and most critical step is the formation of a highly reactive 2-chloroethyldiazohydroxide intermediate, which has a half-life of less than two minutes.[2] This short-lived species is responsible for the initial wave of DNA alkylation. It is proposed that this compound also rearranges to form a more stable iminol tautomer , which acts as a long-lived intermediate, contributing to sustained DNA alkylation. These intermediates ultimately generate a chloroethyl carbonium ion , which is the ultimate alkylating agent that attacks nucleophilic sites on DNA, primarily the O⁶ position of guanine.
-
Carbamoylating Intermediate: The decomposition of this compound also yields a diethyl-ethylphosphonate isocyanate (DEP-isocyanate) . This electrophilic species is responsible for the carbamoylation of proteins and other cellular nucleophiles, particularly the thiol group of glutathione.
Final Decomposition Products
The reactive intermediates are transient and quickly react with cellular components or water to form more stable end products. The identified decomposition and metabolic products of this compound include:
-
2-Chloroethanol: Formed from the chloroethyl moiety of the parent compound.
-
N-nitroso-1-imidazolone-ethyl-diethylphosphonate: Identified in plasma.
-
1-hydantoin-ethyl-diethyl-phosphonate: Identified in urine.
-
Acetic Acid: A urinary metabolite.
-
Glutathione-derived metabolites: In vivo, the reactive intermediates of this compound react with glutathione (GSH), leading to the formation and excretion of metabolites such as thiodiacetic acid (TDA) and TDA sulphoxide .
The overall decomposition pathway is visualized in the diagram below.
Quantitative Data on this compound Stability and Metabolism
The stability of this compound is a critical factor influencing its therapeutic window and toxicity profile. The following tables summarize the available quantitative data on its decomposition kinetics and metabolic fate.
| Parameter | Value | Conditions | Reference |
| Plasma Half-life (t½) | ~24-29 minutes | In humans, intravenous infusion | |
| 2-Chloroethyldiazohydroxide t½ | < 2 minutes | In aqueous solution | |
| Stability in 5% Dextrose | Stable for at least 8 hours | 22°C, protected from light | |
| Stability in 5% Dextrose | Stable for at least 48 hours | 4°C, protected from light | |
| Photostability | Rapidly degrades | Exposure to ambient or solar light |
Table 1: Stability and Decomposition Kinetics of this compound.
| Metabolite | Percentage of Dose Excreted in Urine (48h) | Species | Dose | Reference |
| Thiodiacetic Acid (TDA) | 32 ± 2% | Rat | 5 mg/kg intraperitoneal | |
| Thiodiacetic Acid (TDA) | 17 ± 2% | Rat | 40 mg/kg intraperitoneal | |
| Total Radioactivity | 50.1 - 61.3% (over 7 days) | Human | ~100 mg/m² intravenous (¹⁴C-labeled) |
Table 2: Urinary Excretion of this compound Metabolites.
Cellular Signaling Pathways Affected by Decomposition Products
The decomposition products of this compound, beyond their direct interaction with DNA, can modulate various cellular signaling pathways, contributing to both the drug's efficacy and its toxicity.
Effects of 2-Chloroethanol
2-Chloroethanol, a major metabolite, has been shown to induce cellular stress and activate signaling cascades. In astrocytes, 2-chloroethanol upregulates the expression of matrix metalloproteinase-9 (MMP-9), an enzyme involved in neuroinflammation and blood-brain barrier disruption. This upregulation is mediated through the activation of the mitogen-activated protein kinase (MAPK) signaling pathways, specifically p38, ERK1/2, and JNK1/2.
Effects of Isocyanates
The isocyanate moiety generated from this compound decomposition is highly reactive and contributes significantly to the drug's toxicity. Isocyanates are known to induce a range of cellular responses, including DNA damage, apoptosis, oxidative stress, and inflammation. Studies on methyl isocyanate, a related compound, have shown that it can trigger the DNA damage response pathway, leading to the phosphorylation of ATM and H2AX, cell cycle arrest, and apoptosis. Furthermore, isocyanates can induce nitrosative stress, leading to the phosphorylation of alpha-synuclein and activation of caspase-3, which are mechanisms implicated in neurodegeneration.
Experimental Protocols
The following section provides detailed methodologies for the analysis of this compound and its degradation products, based on established principles of forced degradation studies and chromatographic analysis.
Forced Degradation (Stress Testing) of this compound
Objective: To generate degradation products of this compound under various stress conditions to understand its degradation pathways and to develop a stability-indicating analytical method.
Materials:
-
This compound reference standard
-
Hydrochloric acid (HCl), 0.1 M and 1 M
-
Sodium hydroxide (NaOH), 0.1 M and 1 M
-
Hydrogen peroxide (H₂O₂), 3%
-
Methanol, HPLC grade
-
Water, HPLC grade
-
pH meter
-
Thermostatically controlled water bath
-
Photostability chamber
-
Calibrated oven
Procedure:
-
Preparation of Stock Solution: Accurately weigh and dissolve this compound in methanol to prepare a stock solution of 1 mg/mL.
-
Acid Hydrolysis:
-
To 1 mL of the stock solution, add 9 mL of 0.1 M HCl.
-
Incubate the solution at 60°C for 24 hours.
-
Withdraw samples at appropriate time intervals (e.g., 0, 2, 4, 8, 24 hours).
-
Neutralize the samples with an equivalent amount of 0.1 M NaOH before analysis.
-
If no significant degradation is observed, repeat the experiment with 1 M HCl.
-
-
Alkaline Hydrolysis:
-
To 1 mL of the stock solution, add 9 mL of 0.1 M NaOH.
-
Incubate the solution at room temperature for 24 hours.
-
Withdraw samples at appropriate time intervals.
-
Neutralize the samples with an equivalent amount of 0.1 M HCl before analysis.
-
If degradation is too rapid, perform the experiment at a lower temperature (e.g., 4°C).
-
-
Oxidative Degradation:
-
To 1 mL of the stock solution, add 9 mL of 3% H₂O₂.
-
Keep the solution at room temperature for 24 hours, protected from light.
-
Withdraw samples at appropriate time intervals.
-
-
Thermal Degradation:
-
Place the solid this compound powder in a petri dish and expose it to a dry heat of 70°C in a calibrated oven for 48 hours.
-
Dissolve the stressed powder in methanol to the desired concentration for analysis.
-
-
Photolytic Degradation:
-
Expose the this compound stock solution (in a quartz cuvette) and solid powder to UV light (254 nm) and fluorescent light in a photostability chamber.
-
Withdraw samples at appropriate time intervals.
-
-
Sample Analysis: Analyze all the stressed samples using the HPLC-UV and LC-MS/MS methods described below.
Stability-Indicating HPLC-UV Method
Objective: To separate and quantify this compound from its degradation products.
Instrumentation:
-
HPLC system with a UV/Vis detector
-
C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm particle size)
Chromatographic Conditions:
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: Acetonitrile
-
Gradient Elution:
-
0-5 min: 95% A, 5% B
-
5-25 min: Linear gradient to 20% A, 80% B
-
25-30 min: 20% A, 80% B
-
30-32 min: Linear gradient to 95% A, 5% B
-
32-40 min: 95% A, 5% B
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Injection Volume: 20 µL
-
Detection Wavelength: 254 nm
Procedure:
-
Prepare a calibration curve using standard solutions of this compound in methanol at different concentrations.
-
Inject the prepared standards and stressed samples into the HPLC system.
-
Identify the peak corresponding to this compound based on its retention time in the standard chromatogram.
-
Quantify the amount of this compound remaining in the stressed samples using the calibration curve.
-
Calculate the percentage degradation.
LC-MS/MS Method for Identification of Degradation Products
Objective: To identify the chemical structures of the degradation products.
Instrumentation:
-
LC-MS/MS system (e.g., Q-TOF or Triple Quadrupole) with an electrospray ionization (ESI) source.
LC Conditions:
-
Use the same HPLC conditions as described in section 5.2.
MS/MS Conditions:
-
Ionization Mode: Positive ESI
-
Scan Mode: Full scan (m/z 100-800) to detect all potential degradation products.
-
Product Ion Scan: For the detected degradation product peaks, perform product ion scans to obtain fragmentation patterns.
-
Data Analysis: Elucidate the structures of the degradation products by analyzing their mass-to-charge ratios (m/z) and fragmentation patterns. Compare the results with known structures of potential degradation products.
Conclusion
The therapeutic activity of this compound is intricately linked to its chemical instability and the subsequent formation of reactive alkylating and carbamoylating intermediates. A thorough understanding of its decomposition products and their effects on cellular signaling pathways is crucial for the rational design of new nitrosourea-based drugs with improved efficacy and reduced toxicity. This technical guide has provided a detailed overview of the current knowledge on this compound decomposition, offering valuable data and methodologies for researchers in the field. Further studies are warranted to obtain more precise quantitative data on the formation of each degradation product under various conditions and to further elucidate the complex downstream effects of these molecules on cellular function.
References
- 1. Isocyanate induces cytotoxicity via activation of phosphorylated alpha synuclein protein, nitrosative stress, and apoptotic pathway in Parkinson's Disease model-SHSY-5Y cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Molecular mechanisms of isocyanate induced oncogenic transformation in ovarian epithelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
The Development of Fotemustine: A Technical Guide to a Third-Generation Nitrosourea
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
Fotemustine, a third-generation chloroethylnitrosourea (CENU), represents a significant advancement in the chemotherapy of disseminated malignant melanoma and primary brain tumors. Its unique chemical structure, characterized by the grafting of a phosphonoalanine group onto the nitrosourea radical, confers high lipophilicity, enabling it to effectively cross the blood-brain barrier. This guide provides a comprehensive overview of the history, mechanism of action, preclinical and clinical development of this compound. Detailed experimental protocols, quantitative clinical data, and visual representations of its molecular interactions and developmental workflow are presented to offer a thorough technical resource for the scientific community.
History and Development
This compound, with the chemical name diethyl (1-{[(2-chloroethyl)(nitroso)carbamoyl]amino} ethyl)phosphonate, was developed as a cytotoxic alkylating agent belonging to the nitrosourea family. The rationale behind its development was to create a nitrosourea with an improved pharmacological profile, particularly in its ability to penetrate the central nervous system (CNS) to treat brain tumors and cerebral metastases.
The synthesis of this compound was designed to enhance its lipophilicity. The classical synthesis involves the addition of racemic diethylaminoethylphosphonate to 2-chloroethyl isocyanate, followed by a nitrosation reaction with sodium nitrite.[1] This structural modification distinguishes it from earlier nitrosoureas like carmustine (BCNU) and lomustine (CCNU).
Preclinical studies demonstrated its marked anti-neoplastic activity on various human tumor cell lines, including glioma and medulloblastoma. These early investigations highlighted its potential for treating CNS malignancies due to its ability to cross the blood-brain barrier. Following promising preclinical results, this compound entered clinical trials, initially focusing on malignant melanoma, a disease with a high propensity for brain metastases. It is currently approved for use in Europe for the treatment of disseminated malignant melanoma, including cerebral metastases, and primary brain tumors.[2][3]
Mechanism of Action
This compound exerts its cytotoxic effects primarily through the alkylation of DNA. As a nitrosourea, it undergoes spontaneous decomposition in aqueous media to generate two reactive electrophilic species: a 2-chloroethyl carbonium ion and an isocyanate group.[4]
The 2-chloroethyl carbonium ion is the key DNA-alkylating species. It forms covalent bonds with nucleophilic sites on DNA bases, with a preference for the O6-position of guanine.[4] This initial alkylation can lead to the formation of DNA interstrand and intrastrand cross-links. These cross-links prevent the separation of DNA strands, thereby inhibiting DNA replication and transcription, which ultimately triggers cell cycle arrest and apoptosis.
The isocyanate group can carbamoylate proteins, including enzymes involved in DNA repair, which may contribute to the overall cytotoxic effect and potentially overcome some mechanisms of drug resistance.
A critical aspect of this compound's mechanism is its high lipophilicity, which facilitates its passage across the blood-brain barrier. This property is crucial for its efficacy against primary brain tumors and cerebral metastases from other cancers like melanoma.
The cellular response to this compound-induced DNA damage involves complex signaling pathways. The formation of O6-chloroethylguanine adducts is a key lesion. If not repaired, this adduct can rearrange to form a more stable N1-guanine, N3-cytosine cross-link. The DNA repair protein O6-methylguanine-DNA methyltransferase (MGMT) can remove the initial O6-alkyl group, thus conferring resistance to this compound. Cells deficient in MGMT are therefore more susceptible to the cytotoxic effects of the drug.
Caption: Mechanism of action of this compound.
Preclinical Studies
In Vitro Cytotoxicity Assays
Objective: To determine the cytotoxic effects of this compound on various cancer cell lines.
Experimental Protocol:
-
Cell Culture: Human cancer cell lines (e.g., melanoma, glioblastoma) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO2.
-
Cell Seeding: Cells are seeded into 96-well plates at a predetermined density and allowed to attach overnight.
-
Drug Treatment: this compound is dissolved in a suitable solvent (e.g., DMSO) and diluted to various concentrations in culture medium. The cells are then treated with these concentrations for a specified duration (e.g., 48-72 hours).
-
Cytotoxicity Assessment (MTT Assay):
-
After the incubation period, the drug-containing medium is removed.
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 3-4 hours to allow for the formation of formazan crystals by viable cells.
-
The supernatant is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.
-
The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
-
Data Analysis: The percentage of cell viability is calculated relative to untreated control cells. The IC50 value (the concentration of drug that inhibits cell growth by 50%) is determined from the dose-response curve.
In Vivo Tumor Models
Objective: To evaluate the antitumor efficacy of this compound in animal models.
Experimental Protocol:
-
Animal Model: Immunocompromised mice (e.g., nude or SCID mice) are used.
-
Tumor Cell Implantation: Human cancer cells (e.g., melanoma or glioblastoma xenografts) are subcutaneously or orthotopically implanted into the mice.
-
Tumor Growth Monitoring: Tumors are allowed to grow to a palpable size. Tumor volume is measured regularly (e.g., twice weekly) using calipers.
-
Drug Administration: Once tumors reach a specified volume, the mice are randomized into control and treatment groups. This compound is administered via an appropriate route (e.g., intravenous or intraperitoneal injection) at a predetermined dose and schedule.
-
Efficacy Evaluation: Tumor growth is monitored throughout the treatment period. The primary endpoint is often tumor growth inhibition or delay. Animal body weight and general health are also monitored as indicators of toxicity.
-
Data Analysis: Tumor volumes are plotted over time for both control and treatment groups. Statistical analysis is performed to determine the significance of the antitumor effect.
Clinical Development
This compound has undergone extensive clinical evaluation, primarily in patients with disseminated malignant melanoma and primary or metastatic brain tumors.
Clinical Trials in Malignant Melanoma
This compound has been evaluated as a single agent and in combination with other chemotherapeutic agents, such as dacarbazine (DTIC).
Table 1: Summary of Key Clinical Trials of this compound in Malignant Melanoma
| Trial Phase | Treatment Regimen | Patient Population | Number of Patients | Overall Response Rate (ORR) | Key Findings & Toxicity | Reference |
| Phase II | This compound monotherapy | Disseminated Malignant Melanoma (DMM) | 153 | 24.2% | Active against DMM, including cerebral metastases (25% RR). Main toxicity was hematological. | |
| Phase II | This compound monotherapy | Advanced Malignant Melanoma | 19 | 47% | Well-tolerated with mild thrombocytopenia and leukocytopenia. | |
| Phase III | This compound vs. Dacarbazine (DTIC) | Disseminated Malignant Melanoma | 229 | 15.2% (this compound) vs. 6.8% (DTIC) | Higher ORR with this compound. Trend towards improved overall survival and time to brain metastases. Main toxicities were Grade 3-4 neutropenia (51%) and thrombocytopenia (43%) with this compound. | |
| Phase II | This compound + Dacarbazine | DMM with cerebral metastases | 34 | 12% (cerebral metastases) | Low activity against cerebral metastases, not superior to single-agent this compound. Well-tolerated. |
Clinical Trials in Brain Tumors
This compound's ability to cross the blood-brain barrier has made it a valuable agent for the treatment of high-grade gliomas.
Table 2: Summary of Key Clinical Trials of this compound in Brain Tumors
| Trial Phase | Treatment Regimen | Patient Population | Number of Patients | Outcome | Key Findings & Toxicity | Reference |
| Phase II | This compound monotherapy | Recurrent Malignant Glioma | 38 | 26.3% Objective Response Rate | Median response duration of 33 weeks. Main toxicity was hematological. | |
| Phase II | This compound monotherapy | Recurrent Glioblastoma | 43 | Disease Control Rate: 42.5% | Activity correlated with MGMT promoter methylation status. | |
| Phase I/II | High-dose this compound | Temozolomide-pretreated Glioblastoma | - | MTD established | Determined maximum tolerated dose and toxicity profile. | |
| Retrospective | This compound monotherapy | Recurrent High-Grade Glioma | 19 | Median therapy duration: 4 months | Assessed neuroradiological findings during treatment. |
Experimental Protocol for a Typical Phase II Clinical Trial:
-
Patient Selection: Patients with histologically confirmed recurrent high-grade glioma who have failed prior standard therapy are recruited. Eligibility criteria include age, performance status, and adequate organ function.
-
Treatment Plan:
-
Induction Phase: this compound is administered intravenously at a dose of 75-100 mg/m² weekly for three consecutive weeks.
-
Rest Period: A 4-5 week rest period follows the induction phase to allow for hematological recovery.
-
Maintenance Phase: For patients without disease progression, this compound is administered at 100 mg/m² every three weeks.
-
-
Response Assessment: Tumor response is evaluated every 6-8 weeks using magnetic resonance imaging (MRI) according to established criteria (e.g., RANO criteria).
-
Toxicity Monitoring: Patients are closely monitored for adverse events, with a particular focus on hematological toxicity (neutropenia and thrombocytopenia). Blood counts are checked regularly.
-
Data Analysis: The primary endpoint is often progression-free survival at 6 months (PFS6). Secondary endpoints include overall survival, overall response rate, and safety.
Caption: Generalized workflow of a clinical trial for this compound.
Conclusion
This compound has established itself as a significant therapeutic agent in the management of disseminated malignant melanoma and high-grade gliomas. Its unique pharmacokinetic property of crossing the blood-brain barrier provides a distinct advantage in treating CNS malignancies. The development of this compound, from its rational chemical design to extensive preclinical and clinical evaluation, serves as a noteworthy example of targeted chemotherapy development. While hematological toxicity remains a primary concern, its efficacy, particularly in patient populations with limited treatment options, underscores its clinical importance. Future research may focus on combination therapies with targeted agents and immunotherapies to further enhance its therapeutic index and overcome resistance mechanisms. This technical guide provides a foundational resource for scientists and clinicians involved in the ongoing efforts to optimize cancer chemotherapy.
References
- 1. An attempt to prepare sulfonyl analogues of this compound: unexpected rearrangement to sulfamate during nitrosation step - RSC Advances (RSC Publishing) DOI:10.1039/D3RA07001H [pubs.rsc.org]
- 2. japsonline.com [japsonline.com]
- 3. ijpbs.com [ijpbs.com]
- 4. Mechanism of action of this compound, a new chloroethylnitrosourea anticancer agent: evidence for the formation of two DNA-reactive intermediates contributing to cytotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-Depth Technical Guide on Fotemustine's Effect on DNA Alkylation and Cross-Linking
For Researchers, Scientists, and Drug Development Professionals
Abstract
Fotemustine, a third-generation chloroethylnitrosourea, is a potent alkylating agent with significant antitumor activity, particularly against malignant melanoma and high-grade gliomas. Its cytotoxic effects are primarily mediated through the induction of DNA alkylation and the subsequent formation of inter- and intrastrand cross-links. This technical guide provides a comprehensive overview of the molecular mechanisms underlying this compound's interaction with DNA, detailed experimental protocols for assessing its genotoxic effects, and a summary of its cytotoxic profile in relevant cancer cell lines.
Mechanism of Action: DNA Alkylation and Cross-Linking
This compound exerts its cytotoxic effects through a multi-step process involving metabolic activation, DNA alkylation, and the formation of covalent cross-links that disrupt DNA replication and transcription, ultimately leading to cell cycle arrest and apoptosis.
Metabolic Activation and Formation of Reactive Intermediates
Upon administration, this compound undergoes non-enzymatic decomposition in aqueous environments. This process is characterized by a biphasic kinetic profile, suggesting the formation of at least two distinct DNA-reactive species.[1][2] The initial, rapid decomposition phase (t½ < 2 min) is proposed to generate a highly reactive 2-chloroethyldiazohydroxide intermediate.[1][2] A second, slower reaction phase is attributed to the formation of a more stable iminol tautomer.[1]
DNA Alkylation at the O6 Position of Guanine
The primary molecular target of this compound's reactive intermediates is the O6 position of guanine residues in DNA. The chloroethyl group is transferred to this site, forming an O6-chloroethylguanine monoadduct. This initial lesion is a critical precursor to the formation of cytotoxic cross-links.
Formation of DNA Interstrand Cross-Links
The O6-chloroethylguanine adduct is unstable and undergoes an intramolecular rearrangement. The chlorine atom is displaced, and the ethyl group forms a covalent bond with the N1 position of the same guanine or, more critically, with the N3 position of a cytosine on the complementary DNA strand. This results in the formation of a highly cytotoxic DNA interstrand cross-link (ICL), which physically prevents the separation of the DNA double helix.
Cellular Response to this compound-Induced DNA Damage
The formation of bulky DNA adducts and interstrand cross-links by this compound triggers a complex cellular response, primarily involving the DNA Damage Response (DDR) pathway.
Activation of the ATR-Chk1 Signaling Pathway
The stalled replication forks and the presence of single-stranded DNA (ssDNA) regions resulting from the processing of this compound-induced DNA lesions are recognized by the Ataxia Telangiectasia and Rad3-related (ATR) kinase in complex with its binding partner ATRIP. This recognition event activates ATR, which in turn phosphorylates and activates the checkpoint kinase Chk1. Activated Chk1 orchestrates cell cycle arrest, primarily at the G2/M transition, to provide time for DNA repair.
Role of DNA Repair Pathways
The repair of this compound-induced ICLs is a complex process that involves multiple DNA repair pathways. The Fanconi Anemia (FA) pathway plays a crucial role in the recognition and initial processing of ICLs, particularly during the S-phase of the cell cycle. The FA core complex is recruited to the site of the lesion, leading to the monoubiquitination of the FANCI-FANCD2 dimer, which then coordinates the action of nucleases and translesion synthesis polymerases to unhook the cross-link. Subsequent repair of the resulting double-strand break often involves homologous recombination.
Resistance to this compound is frequently mediated by the DNA repair protein O6-methylguanine-DNA methyltransferase (MGMT). MGMT can directly remove the chloroethyl group from the O6 position of guanine, thereby preventing the formation of the cytotoxic interstrand cross-link. Tumors with high levels of MGMT expression are therefore often resistant to this compound and other nitrosoureas.
Quantitative Data on this compound Cytotoxicity
The cytotoxic efficacy of this compound varies depending on the cancer cell type and the expression level of DNA repair proteins, particularly MGMT.
| Cell Line | Cancer Type | MGMT Status | IC50 (µM) | Reference |
| HTB140 | Melanoma | Not Specified | ~100-250 | |
| A375 | Melanoma | Mer+ | >100 | |
| CAL77 | Melanoma | Mer- | ~25 | |
| U87 MG | Glioblastoma | TMZ-sensitive | Not explicitly stated for this compound, but sensitive to alkylating agents | |
| T98G | Glioblastoma | TMZ-resistant | Not explicitly stated for this compound, but resistant to alkylating agents |
Experimental Protocols
Assessment of DNA Interstrand Cross-Linking by Modified Alkaline Comet Assay
The comet assay, or single-cell gel electrophoresis, is a sensitive method for detecting DNA strand breaks. A modified version can be used to quantify DNA interstrand cross-links.
Principle: Cells are embedded in agarose on a microscope slide, lysed, and then subjected to electrophoresis under alkaline conditions. DNA with strand breaks will migrate out of the nucleus, forming a "comet tail." The presence of interstrand cross-links will retard the migration of DNA, resulting in a smaller comet tail. To specifically measure cross-links, a known amount of DNA damage is induced by ionizing radiation prior to electrophoresis. The reduction in tail moment compared to irradiated control cells is proportional to the number of cross-links.
Protocol Outline:
-
Cell Treatment: Treat cells with the desired concentrations of this compound for a specified duration (e.g., 2 hours).
-
Cell Harvesting and Embedding: Harvest cells and embed them in low-melting-point agarose on pre-coated microscope slides.
-
Lysis: Immerse slides in a high-salt lysis buffer to remove cell membranes and proteins.
-
Irradiation: Expose the slides to a fixed dose of X-rays or gamma rays (e.g., 5-10 Gy) on ice to induce a consistent level of single-strand breaks.
-
Alkaline Unwinding and Electrophoresis: Place slides in an electrophoresis tank with alkaline buffer (pH > 13) for DNA unwinding, followed by electrophoresis.
-
Neutralization and Staining: Neutralize the slides and stain the DNA with a fluorescent dye (e.g., SYBR Green).
-
Visualization and Analysis: Visualize comets using a fluorescence microscope and quantify the tail moment using appropriate software. The degree of cross-linking is determined by the reduction in the tail moment of this compound-treated cells compared to cells treated with radiation alone.
Measurement of DNA Damage by Alkaline Elution
Alkaline elution is a sensitive technique for measuring DNA single-strand breaks and interstrand cross-links.
Principle: Cells are lysed on a filter, and the DNA is slowly eluted with an alkaline buffer. The rate of elution is inversely proportional to the size of the DNA strands. The presence of interstrand cross-links will decrease the elution rate of DNA that has been fragmented by a defined dose of radiation.
Protocol Outline:
-
Cell Labeling and Treatment: Pre-label cellular DNA with a radioactive tracer (e.g., [¹⁴C]thymidine). Treat cells with this compound.
-
Cell Lysis on Filter: Load cells onto a filter and lyse them with a detergent-containing solution.
-
Irradiation: Irradiate the filter with a known dose of gamma rays to introduce single-strand breaks.
-
Alkaline Elution: Elute the DNA from the filter with an alkaline buffer (e.g., pH 12.1) at a constant flow rate.
-
Fraction Collection and Quantification: Collect fractions of the eluate over time and quantify the amount of radioactivity in each fraction.
-
Data Analysis: Plot the fraction of DNA remaining on the filter versus the elution time. A decrease in the elution rate of this compound-treated cells compared to irradiated control cells indicates the presence of interstrand cross-links.
Quantification of DNA Adducts by LC-MS/MS
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a highly sensitive and specific method for the quantification of specific DNA adducts.
Protocol Outline:
-
DNA Isolation: Treat cells with this compound and isolate genomic DNA.
-
DNA Hydrolysis: Enzymatically digest the DNA to individual nucleosides.
-
LC Separation: Separate the nucleosides using high-performance liquid chromatography (HPLC).
-
MS/MS Detection: Introduce the separated nucleosides into a tandem mass spectrometer. Use selected reaction monitoring (SRM) to specifically detect and quantify the O6-chloroethyl-2'-deoxyguanosine adduct and the dG-dC cross-link based on their specific mass-to-charge ratios and fragmentation patterns.
-
Quantification: Use isotopically labeled internal standards to accurately quantify the absolute amount of the specific adducts per unit of DNA.
Conclusion
This compound is a potent antineoplastic agent whose cytotoxicity is intrinsically linked to its ability to alkylate DNA and form interstrand cross-links. Understanding the molecular details of its mechanism of action, the cellular responses it elicits, and the methods to quantify its effects is crucial for the rational design of new therapeutic strategies and for overcoming drug resistance. The experimental protocols and data presented in this guide provide a framework for researchers and drug development professionals to further investigate the complex biology of this compound and other DNA-damaging agents.
References
The Double-Edged Sword: Fotemustine's Induction of Oxidative Stress in Cancer Cells
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
Fotemustine, a member of the nitrosourea family of alkylating agents, is a potent chemotherapeutic drug employed in the treatment of disseminated malignant melanoma and primary brain tumors. Its cytotoxic effects are primarily attributed to its ability to induce DNA damage. However, a growing body of evidence highlights a complementary and critical mechanism of action: the induction of oxidative stress within cancer cells. This guide provides a comprehensive technical overview of the mechanisms by which this compound disrupts the delicate redox balance in tumor cells, leading to cell death. We will delve into the quantitative effects on key oxidative stress markers, detail relevant experimental protocols, and visualize the intricate signaling pathways involved.
Core Mechanism: DNA Alkylation and the Generation of Reactive Oxygen Species
The principal mechanism of this compound involves the alkylation of DNA, a process that adds alkyl groups to the DNA molecule, leading to the formation of DNA cross-links and strand breaks[1]. This direct assault on the genome generates a cascade of cellular responses, including the production of reactive oxygen species (ROS)[1]. ROS, such as superoxide anions (O₂⁻), hydrogen peroxide (H₂O₂), and hydroxyl radicals (•OH), are highly reactive molecules that can inflict widespread damage to cellular components, including lipids, proteins, and nucleic acids[1]. This surge in ROS-mediated damage exacerbates the initial DNA lesions caused by this compound, further promoting cell cycle arrest and apoptosis[1].
Quantitative Impact on Oxidative Stress Markers
The induction of oxidative stress by this compound can be quantified by measuring various cellular markers. While this compound alone may not dramatically increase total intracellular ROS levels in some cancer cell lines, its combination with other agents or the inhibition of antioxidant pathways reveals its pro-oxidant potential.
| Cell Line(s) | Treatment | Change in ROS Levels | Reference |
| A375, G361 (Melanoma) | 50 µM this compound + 50 µM SC-514 (IKKβ inhibitor) for 3h | ~1.5 to 2-fold increase compared to control | [2] |
| A375, G361 (Melanoma) | 50 µM this compound alone for 3h | No significant increase |
Table 1: Quantitative Analysis of Reactive Oxygen Species (ROS) Production. This table summarizes the reported changes in intracellular ROS levels in human melanoma cell lines following treatment with this compound, alone or in combination.
A critical aspect of this compound-induced cytotoxicity is the depletion of intracellular glutathione (GSH), a key antioxidant. A reactive decomposition product of this compound, diethyl phosphoroisocyanate (DEP-isocyanate), is proposed to be responsible for this rapid and extensive GSH depletion. This severely hampers the cell's endogenous protective mechanisms against the drug's own toxicity. While direct quantitative data on intracellular GSH depletion in cancer cells is still emerging, studies on this compound's metabolism in vivo show a significant excretion of glutathione-related metabolites, indicating a substantial interaction with the glutathione pool.
Furthermore, the efficacy of this compound is influenced by the activity of antioxidant enzymes. While some studies suggest this compound does not directly affect the activity of enzymes like superoxide dismutase (SOD) and catalase in certain cell types, the sensitization of melanoma cells to this compound upon knockdown of catalase or SOD1 points to their crucial role in mitigating the drug's oxidative effects.
Signaling Pathways Activated by this compound-Induced Oxidative Stress
The oxidative stress instigated by this compound triggers a complex network of signaling pathways that ultimately converge on apoptosis. Key among these are the c-Jun N-terminal kinase (JNK) and the Endoplasmic Reticulum (ER) stress pathways.
The ASK1-JNK Apoptotic Pathway
ROS are potent activators of Apoptosis Signal-regulating Kinase 1 (ASK1), a member of the mitogen-activated protein kinase kinase kinase (MAP3K) family. Upon activation by oxidative stress, ASK1 phosphorylates and activates downstream kinases, leading to the activation of the JNK signaling cascade. Activated JNK, in turn, can promote apoptosis through multiple mechanisms, including the phosphorylation and activation of pro-apoptotic proteins and the transcriptional regulation of genes involved in cell death.
The ER Stress Pathway
Oxidative stress is also a known inducer of ER stress. The accumulation of ROS can disrupt protein folding within the ER, leading to the activation of the Unfolded Protein Response (UPR). One of the key sensors of the UPR is the PKR-like ER kinase (PERK). ROS can activate PERK, which in turn phosphorylates the eukaryotic initiation factor 2 alpha (eIF2α). This signaling cascade can, under conditions of prolonged stress, lead to the upregulation of pro-apoptotic factors and contribute to cell death.
Experimental Protocols
This section provides detailed methodologies for key experiments used to investigate this compound-induced oxidative stress.
Measurement of Intracellular ROS using DCFDA
The 2',7'-dichlorodihydrofluorescein diacetate (DCFDA) assay is a common method to measure intracellular ROS.
Protocol:
-
Cell Seeding: Seed cancer cells (e.g., A375 or G361 melanoma cells) in a 96-well black, clear-bottom plate at a density of 1 x 10⁴ cells/well and allow them to adhere overnight.
-
Treatment: Treat the cells with the desired concentration of this compound (e.g., 50 µM) for the specified duration (e.g., 3 hours). Include untreated control wells.
-
DCFDA Loading: After treatment, remove the medium and wash the cells with phosphate-buffered saline (PBS). Load the cells with 10 µM DCFDA solution in PBS and incubate for 30 minutes at 37°C in the dark.
-
Fluorescence Measurement: After incubation, wash the cells again with PBS to remove excess probe. Measure the fluorescence intensity using a microplate reader with excitation at ~485 nm and emission at ~535 nm.
Measurement of Intracellular Glutathione (GSH)
The total intracellular GSH levels can be determined using a commercially available GSH assay kit, often based on the enzymatic recycling method.
Protocol:
-
Cell Lysis: After treating the cells with this compound, harvest the cells and lyse them according to the kit manufacturer's instructions. This typically involves sonication or homogenization in a specific lysis buffer.
-
Deproteinization: Deproteinize the cell lysates, for example, by adding metaphosphoric acid, to prevent interference from proteins. Centrifuge to pellet the precipitated proteins.
-
GSH Assay: Perform the GSH assay on the supernatant according to the kit protocol. This usually involves the reaction of GSH with 5,5'-dithio-bis(2-nitrobenzoic acid) (DTNB) in the presence of glutathione reductase and NADPH, leading to the formation of a colored product that can be measured spectrophotometrically at ~412 nm.
Measurement of Antioxidant Enzyme Activity
The activity of key antioxidant enzymes such as superoxide dismutase (SOD), catalase, and glutathione peroxidase (GPx) can be measured using specific activity assay kits.
Protocol (General Steps):
-
Lysate Preparation: Prepare cell lysates from this compound-treated and control cells.
-
Protein Quantification: Determine the total protein concentration of the lysates to normalize the enzyme activity.
-
Enzyme Activity Assay: Perform the respective enzyme activity assays according to the manufacturer's protocols.
-
SOD activity: Often measured by the inhibition of the reduction of a tetrazolium salt by superoxide radicals.
-
Catalase activity: Typically measured by the decomposition of hydrogen peroxide.
-
GPx activity: Usually determined by a coupled reaction with glutathione reductase, measuring the rate of NADPH oxidation.
-
Conclusion
This compound's anticancer activity is not solely dependent on its DNA-alkylating properties but is significantly augmented by its ability to induce a state of severe oxidative stress in cancer cells. This is achieved through the generation of ROS and the depletion of the critical antioxidant, glutathione. The resulting redox imbalance activates pro-apoptotic signaling pathways, including the ASK1-JNK and ER stress pathways, ultimately leading to cancer cell death. A thorough understanding of these mechanisms is paramount for the rational design of combination therapies aimed at potentiating the efficacy of this compound and overcoming drug resistance. Future research should focus on obtaining more precise quantitative data on the impact of this compound on the complete antioxidant machinery of various cancer cell types to further refine therapeutic strategies.
References
Fotemustine's Impact on Cell Cycle Arrest and Apoptosis: A Technical Guide
Introduction
Fotemustine is a third-generation chloroethylnitrosourea, a class of cytotoxic alkylating agents utilized in chemotherapy.[1][2] Its lipophilic nature facilitates passage across the blood-brain barrier, making it a treatment option for metastatic melanoma and brain tumors.[2][3] The mechanism of action for this compound, like other nitrosoureas, involves inducing DNA damage, which subsequently triggers cellular responses such as cell cycle arrest and apoptosis.[3] This guide provides an in-depth technical overview of the molecular pathways and cellular consequences of this compound treatment, with a focus on its effects on cell cycle progression and the induction of programmed cell death.
Core Mechanism of Action: DNA Alkylation
This compound's cytotoxic effects stem from its ability to alkylate DNA. The molecule decomposes to form reactive intermediates that transfer a chloroethyl group primarily to the O6 position of guanine in DNA. This initial lesion can lead to the formation of interstrand cross-links between guanine and cytosine, which physically obstruct DNA replication and transcription, leading to the activation of DNA damage response (DDR) pathways. These pathways ultimately culminate in cell cycle arrest, allowing time for DNA repair, or, if the damage is too severe, the initiation of apoptosis. The efficacy of this compound can be limited by the cellular DNA repair enzyme O6-methylguanine-DNA-methyltransferase (MGMT), which removes the alkyl adducts from guanine, thereby conferring drug resistance.
Impact on Cell Cycle Arrest
Treatment with this compound leads to a significant perturbation of the cell cycle, predominantly causing an arrest in the G2/M phase. This G2 checkpoint activation is a critical cellular response to prevent cells with damaged DNA from entering mitosis, which could otherwise lead to genomic instability.
Quantitative Data: Cell Cycle Distribution
The following table summarizes the effect of this compound on the cell cycle distribution of the HTB140 human melanoma cell line after a 72-hour treatment period.
| Treatment Group | Concentration (µM) | % Cells in G0/G1 | % Cells in S Phase | % Cells in G2/M Phase | Reference |
| Control | 0 | 56.8 | 26.5 | 16.7 | |
| This compound | 100 | 48.7 | 25.1 | 26.2 | |
| This compound | 250 | 41.5 | 21.7 | 36.8 |
Signaling Pathway for G2/M Arrest
The G2/M arrest induced by this compound is orchestrated by a complex signaling cascade initiated by DNA damage. The Ataxia Telangiectasia Mutated (ATM) kinase, a key sensor of DNA double-strand breaks, activates downstream effectors like the Chk2 kinase and the tumor suppressor protein p53. Activated p53 can transcriptionally upregulate p21 (WAF1/CIP1), a potent cyclin-dependent kinase (CDK) inhibitor. p21 directly binds to and inhibits the Cyclin B1/CDK1 complex, the master regulator of entry into mitosis, thereby preventing the G2 to M phase transition.
Induction of Apoptosis
When DNA damage is extensive and cannot be repaired, this compound treatment drives cells toward apoptosis, or programmed cell death. This is the primary mechanism by which this compound eliminates cancer cells. Apoptosis is the dominant mode of cell death induced by this compound, although a minor fraction of cells may undergo necrosis.
Quantitative Data: Apoptosis Induction
The table below presents data on apoptosis induction in various melanoma cell lines following treatment with this compound, often in combination with O⁶-benzylguanine (O⁶BG) to inhibit MGMT activity and enhance drug sensitivity.
| Cell Line | Treatment | Apoptotic Cells (%) | Necrotic Cells (%) | Reference |
| HTB140 | 250 µM this compound + Protons (48h) | > Control (exact % not specified) | Not Specified | |
| D03 | 32 µM this compound + 10 µM O⁶BG (120h) | ~65% | Not Specified | |
| D14 | 32 µM this compound + 10 µM O⁶BG (120h) | ~55% | Not Specified | |
| SK29 | 32 µM this compound + 10 µM O⁶BG (120h) | ~45% | Not Specified | |
| General | This compound | Apoptosis is dominant | 10 - 40% |
Apoptotic Signaling Pathways
This compound primarily activates the intrinsic (mitochondrial) apoptotic pathway. The process involves several key molecular events:
-
p53 Activation: DNA damage stabilizes and activates p53, which in turn upregulates the expression of pro-apoptotic proteins from the Bcl-2 family, such as Bax.
-
Bcl-2 Family Regulation: this compound treatment leads to the upregulation of pro-apoptotic Bax and downregulation of anti-apoptotic Bcl-2. This shift in the Bax/Bcl-2 ratio is a critical step that favors mitochondrial outer membrane permeabilization (MOMP).
-
Mitochondrial Disruption: The increase in Bax activity leads to the loss of the mitochondrial membrane potential (ΔΨm), a key event in the apoptotic cascade.
-
Caspase Activation: MOMP allows the release of cytochrome c from the mitochondria, which triggers the activation of a caspase cascade, beginning with caspase-9 and leading to the activation of executioner caspases, such as caspase-3 and caspase-7.
-
Substrate Cleavage: Activated caspase-3 cleaves numerous cellular substrates, including Poly (ADP-ribose) polymerase (PARP), leading to the characteristic biochemical and morphological hallmarks of apoptosis.
-
JNK Pathway: The c-Jun N-terminal kinase (JNK) pathway, a stress-activated protein kinase pathway, can also contribute to apoptosis induction by alkylating agents, potentially through the upregulation of BH3-only proteins like BIM.
Experimental Protocols & Workflow
Investigating the effects of this compound on cell cycle and apoptosis typically involves cell culture, drug treatment, and analysis by flow cytometry.
General Experimental Workflow
Detailed Methodologies
1. Cell Culture and Drug Treatment
-
Cell Lines: Human melanoma cell lines (e.g., HTB140, A375, D03, D14, SK29) are commonly used.
-
Culture Conditions: Cells are maintained in appropriate culture medium (e.g., DMEM or RPMI-1640) supplemented with 10% fetal bovine serum (FBS) and antibiotics, and incubated at 37°C in a humidified atmosphere with 5% CO₂.
-
Treatment: Cells are seeded and allowed to adhere for 24 hours. This compound is then added to the medium at desired concentrations (e.g., 32 µM, 100 µM, 250 µM). For MGMT inhibition, cells can be pre-treated with O⁶-benzylguanine (e.g., 10 µM) prior to this compound exposure. Incubation times vary from 24 to 120 hours depending on the assay.
2. Cell Cycle Analysis by Flow Cytometry
-
Principle: This method quantifies the DNA content of cells. Cells in G2/M have twice the DNA content of cells in G0/G1. Propidium iodide (PI) is a fluorescent intercalating agent that stains DNA.
-
Protocol:
-
Harvest both adherent and floating cells.
-
Wash cells with cold phosphate-buffered saline (PBS).
-
Fix the cells in ice-cold 70% ethanol for at least 30 minutes to permeabilize the membranes.
-
Wash the fixed cells to remove ethanol.
-
Treat cells with RNase A to prevent staining of double-stranded RNA.
-
Stain the cells with a solution containing propidium iodide (e.g., 16.5 µg/ml).
-
Analyze at least 10,000 cells per sample using a flow cytometer.
-
The percentage of cells in G0/G1, S, and G2/M phases is determined by analyzing the DNA content histograms using appropriate software.
-
3. Apoptosis Assay (Annexin V/PI Staining)
-
Principle: This assay distinguishes between viable, early apoptotic, and late apoptotic/necrotic cells. In early apoptosis, phosphatidylserine (PS) translocates to the outer leaflet of the plasma membrane. Annexin V, a protein with high affinity for PS, is fluorescently labeled (e.g., with FITC) and binds to these exposed PS residues. Propidium iodide is used as a viability dye, as it can only enter cells with compromised membranes (late apoptotic/necrotic cells).
-
Protocol:
-
Harvest both adherent and floating cells.
-
Wash cells with cold PBS.
-
Resuspend cells in 1X Annexin V binding buffer (typically 10 mM HEPES, 140 mM NaCl, 2.5 mM CaCl₂).
-
Add fluorescently-labeled Annexin V to the cell suspension.
-
Incubate for 15 minutes at room temperature in the dark.
-
Add propidium iodide to the suspension immediately before analysis.
-
Analyze at least 10,000 cells per sample using a flow cytometer.
-
Results are interpreted as follows:
-
Annexin V- / PI- : Live cells
-
Annexin V+ / PI- : Early apoptotic cells
-
Annexin V+ / PI+ : Late apoptotic or necrotic cells
-
-
References
Preclinical Antitumor Activity of Fotemustine: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fotemustine is a third-generation chloroethylnitrosourea (CENU) with significant antitumor activity against a range of malignancies, most notably malignant melanoma and primary brain tumors.[1][2] Its lipophilic nature allows it to cross the blood-brain barrier, making it a valuable agent for the treatment of cerebral metastases.[2][3] This technical guide provides a comprehensive overview of the preclinical antitumor activity of this compound, focusing on its mechanism of action, in vitro cytotoxicity, in vivo efficacy, and the experimental protocols used to evaluate its effects.
Mechanism of Action
This compound exerts its cytotoxic effects primarily through the alkylation of DNA.[4] As a chloroethylnitrosourea, it undergoes non-enzymatic decomposition to form reactive intermediates that covalently bind to nucleophilic sites on DNA bases. The principal target is the O6 position of guanine, leading to the formation of an O6-chloroethylguanine adduct. This initial lesion can then undergo an intramolecular rearrangement to form a highly cytotoxic 1,2-(diguanin-1-yl)ethane interstrand cross-link. These cross-links prevent DNA strand separation, thereby inhibiting DNA replication and transcription, which ultimately triggers cell cycle arrest and apoptosis.
The efficacy of this compound is significantly influenced by the cellular DNA repair capacity, particularly the enzyme O6-methylguanine-DNA methyltransferase (MGMT). MGMT can directly remove the alkyl group from the O6 position of guanine, thus repairing the DNA damage before it can lead to the formation of cytotoxic cross-links. Consequently, tumor cells with high levels of MGMT expression often exhibit resistance to this compound.
Signaling Pathways
The DNA damage induced by this compound activates complex cellular signaling pathways that culminate in cell death. The formation of DNA adducts and interstrand cross-links is recognized by the DNA damage response (DDR) machinery, leading to the activation of cell cycle checkpoints, primarily at the G2/M phase, to allow time for DNA repair. However, if the damage is too extensive to be repaired, the apoptotic cascade is initiated. This involves both intrinsic and extrinsic pathways, characterized by the activation of caspases, such as caspase-3 and caspase-7, and the cleavage of poly(ADP-ribose) polymerase (PARP). The apoptotic response to this compound has been shown to be accompanied by the formation of double-strand breaks (DSBs), as indicated by the phosphorylation of H2AX (γH2AX).
In Vitro Cytotoxicity
The cytotoxic activity of this compound has been evaluated in a variety of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values are dependent on the cell line and the expression levels of MGMT.
| Cell Line | Cancer Type | IC50 (µM) | Reference |
| Melanoma | |||
| A375 (MGMT+) | Malignant Melanoma | ~100-250 | |
| CAL77 (MGMT-) | Malignant Melanoma | Significantly lower than MGMT+ cells | |
| HTB140 | Malignant Melanoma | ~100-250 (for 50% inactivation) | |
| RPMI-7950 | Malignant Melanoma | IC50 values determined | |
| SK-MEL2 | Malignant Melanoma | IC50 values determined | |
| SK-MEL5 | Malignant Melanoma | IC50 values determined | |
| WM-115 | Malignant Melanoma | IC50 values determined | |
| Glioma | |||
| U87MG | Glioblastoma | IC50 values determined | |
| U251MG | Glioblastoma | IC50 values determined | |
| U343MG | Glioblastoma | IC50 values determined | |
| Other Cancers | |||
| WIDR | Colon Cancer | This compound concentrations tested up to 70 µg/ml | |
| CAL 12 | Non-small-cell Lung Cancer | This compound concentrations tested up to 70 µg/ml |
In Vivo Antitumor Efficacy
Preclinical in vivo studies using xenograft models have demonstrated the significant antitumor activity of this compound.
| Tumor Model | Cancer Type | Dosing Regimen | Key Findings | Reference |
| Medulloblastoma Xenografts (IGRM34, IGRM57) | Medulloblastoma | Single i.p. injection (up to 50 mg/kg) | High sensitivity in low ATase expressing xenografts; 37% and 100% tumor-free survivors in IGRM34 and IGRM57, respectively. | |
| Malignant Glioma Xenograft (IGRG88) | Malignant Glioma | Single i.p. injection | High activity with 5 out of 6 tumor-free survivors. | |
| Uveal Melanoma Xenografts (MP77, MM26, MM66, MP38) | Uveal Melanoma | Not specified | In vivo efficacy demonstrated. | |
| A375 and G361 Xenografts | Malignant Melanoma | 13-15 constitutive days | Combination with SC-514 showed a clear combined effect in reducing tumor size. |
Experimental Protocols
MTT Cytotoxicity Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell viability.
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Drug Treatment: Expose the cells to various concentrations of this compound for a specified duration (e.g., 72 hours).
-
MTT Addition: After the incubation period, add MTT solution (final concentration of 0.5 mg/mL) to each well and incubate for 4 hours at 37°C to allow the formation of formazan crystals by metabolically active cells.
-
Solubilization: Carefully remove the medium and add a solubilizing agent, such as dimethyl sulfoxide (DMSO), to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570-590 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.
Alkaline Elution Assay for DNA Damage
The alkaline elution assay is a sensitive method for detecting DNA single-strand breaks and interstrand cross-links.
Protocol:
-
Cell Labeling: Label the cellular DNA by growing cells in the presence of a radiolabeled precursor, such as [3H]thymidine.
-
Drug Treatment: Expose the labeled cells to this compound to induce DNA damage.
-
Cell Lysis: Lyse the cells directly on a filter membrane, leaving the DNA trapped on the filter.
-
Alkaline Elution: Elute the DNA from the filter using an alkaline solution. The rate of elution is proportional to the number of single-strand breaks.
-
Quantification: Collect fractions of the eluate over time and quantify the amount of radioactivity in each fraction to determine the elution rate. DNA interstrand cross-links will decrease the rate of DNA elution.
Conclusion
The preclinical data for this compound robustly support its potent antitumor activity, particularly in malignant melanoma and glioma. Its mechanism of action, centered on DNA alkylation and the induction of cytotoxic interstrand cross-links, is well-characterized. The in vitro and in vivo studies consistently demonstrate its efficacy, which is notably influenced by the MGMT status of the tumor cells. The experimental protocols outlined in this guide provide a framework for the continued investigation and development of this compound and other CENU compounds. Further research into the detailed molecular signaling pathways and mechanisms of resistance will be crucial for optimizing its clinical use and developing effective combination therapies.
References
Methodological & Application
Application Notes and Protocols for Fotemustine In Vitro Cell Viability Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fotemustine is a cytotoxic alkylating agent belonging to the nitrosourea family. Its mechanism of action primarily involves the alkylation of DNA, leading to the formation of DNA cross-links and strand breaks. This damage disrupts DNA replication and transcription, ultimately triggering cell cycle arrest and apoptosis, or programmed cell death.[1] this compound is notably used in the treatment of metastatic melanoma and brain tumors due to its ability to cross the blood-brain barrier.[1] In vitro cell viability assays are crucial for evaluating the cytotoxic effects of this compound on cancer cell lines, determining its efficacy, and understanding mechanisms of resistance. This document provides detailed protocols for assessing this compound-induced cytotoxicity using common colorimetric assays: the MTT and SRB assays.
Mechanism of Action of this compound
This compound exerts its cytotoxic effects through a multi-step process that begins with its decomposition into reactive intermediates. These intermediates then alkylate DNA, primarily at the O6 position of guanine bases. This alkylation leads to the formation of interstrand cross-links, which prevent the separation of DNA strands, a critical step for DNA replication and transcription. The resulting DNA damage activates cell cycle checkpoints and, if the damage is irreparable, initiates the apoptotic cascade, leading to cancer cell death.
Figure 1. Simplified signaling pathway of this compound's mechanism of action.
Data Presentation: Cytotoxic Effects of this compound on Cancer Cell Lines
The following table summarizes the in vitro effects of this compound on various cancer cell lines as reported in the literature. IC50 values, the concentration of a drug that inhibits a biological process by 50%, are a common measure of a compound's potency.
| Cell Line | Cancer Type | Assay | This compound Concentration (µM) | Observed Effect | Citation |
| HTB140 | Melanoma | MTT, SRB | 100 | ~50% cell inactivation after 72h | [2] |
| HTB140 | Melanoma | MTT, SRB | 250 | ~50% cell inactivation after 72h | [2] |
| CAL 1 (ER+) | Melanoma | Not Specified | Variable (for IC50) | This compound alone showed cytotoxic effects, which were enhanced by co-administration with anti-estrogens. | [1] |
| CAL 7 (ER-) | Melanoma | Not Specified | Variable (for IC50) | Modest cytotoxic effects of this compound observed. | |
| RPMI-7950 | Melanoma | Not Specified | Variable (for IC50) | Cytotoxicity of this compound was enhanced by amifostine. | |
| SK-MEL2 | Melanoma | Not Specified | Variable (for IC50) | Cytotoxicity of this compound was enhanced by amifostine. | |
| SK-MEL5 | Melanoma | Not Specified | Variable (for IC50) | Cytotoxicity of this compound was enhanced by amifostine. | |
| WM-115 | Melanoma | Not Specified | Variable (for IC50) | Cytotoxicity of this compound was enhanced by amifostine. | |
| A375 (MGMT+) | Melanoma | Not Specified | Variable (for IC50) | Co-incubation with O6-benzylguanine significantly increased this compound's cytotoxicity. | |
| CAL77 (MGMT-) | Melanoma | Not Specified | Variable (for IC50) | Transfection with MGMT made cells 7 to 9 times less sensitive to this compound. |
Experimental Protocols
Two common and reliable methods for assessing cell viability in response to this compound treatment are the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay and the SRB (Sulforhodamine B) assay.
Experimental Workflow: General Cell Viability Assay
The following diagram illustrates the general workflow for an in vitro cell viability assay with this compound.
Figure 2. General experimental workflow for a this compound cell viability assay.
Protocol 1: MTT Assay
The MTT assay is a colorimetric assay that measures the reduction of the yellow tetrazolium salt MTT into purple formazan crystals by metabolically active cells. The amount of formazan produced is proportional to the number of viable cells.
Materials:
-
This compound
-
96-well flat-bottom sterile microplates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Cell culture medium (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics
-
Phosphate-buffered saline (PBS)
-
Dimethyl sulfoxide (DMSO) or solubilization solution (e.g., 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Harvest and count cells.
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of culture medium.
-
Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.
-
-
This compound Treatment:
-
Prepare a stock solution of this compound in an appropriate solvent (e.g., ethanol, as specified by the manufacturer) and then prepare serial dilutions in culture medium to achieve the desired final concentrations (e.g., ranging from 0.1 µM to 500 µM).
-
Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of this compound. Include a vehicle control (medium with the solvent at the same concentration used for the highest this compound dose) and a no-treatment control.
-
Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a humidified 5% CO2 incubator.
-
-
MTT Addition and Incubation:
-
After the incubation period, add 10 µL of MTT solution (5 mg/mL) to each well.
-
Incubate the plate for 3-4 hours at 37°C in a humidified 5% CO2 incubator, allowing the MTT to be metabolized into formazan crystals.
-
-
Formazan Solubilization:
-
Carefully remove the medium from each well without disturbing the formazan crystals.
-
Add 100 µL of DMSO or a solubilization solution to each well to dissolve the formazan crystals.
-
Gently shake the plate for 10-15 minutes to ensure complete solubilization.
-
-
Absorbance Measurement:
-
Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each this compound concentration using the following formula: % Viability = (Absorbance of treated cells / Absorbance of control cells) x 100
-
Plot the percentage of cell viability against the this compound concentration to generate a dose-response curve and determine the IC50 value.
-
Protocol 2: Sulforhodamine B (SRB) Assay
The SRB assay is a colorimetric assay that relies on the ability of the SRB dye to bind to protein components of cells. The amount of bound dye is proportional to the total cellular protein, which reflects the cell number.
Materials:
-
This compound
-
96-well flat-bottom sterile microplates
-
Sulforhodamine B (SRB) solution (0.4% w/v in 1% acetic acid)
-
Trichloroacetic acid (TCA) solution (10% w/v)
-
Tris-base solution (10 mM, pH 10.5)
-
1% Acetic acid solution
-
Cell culture medium, FBS, and antibiotics
-
Microplate reader
Procedure:
-
Cell Seeding and this compound Treatment:
-
Follow steps 1 and 2 from the MTT assay protocol.
-
-
Cell Fixation:
-
After the incubation with this compound, gently add 50 µL of cold 10% TCA to each well (on top of the existing 100 µL of medium) to fix the cells.
-
Incubate the plate at 4°C for 1 hour.
-
-
Washing:
-
Carefully remove the supernatant.
-
Wash the wells five times with slow-running tap water or 1% acetic acid to remove the TCA and unbound dye.
-
Allow the plates to air dry completely.
-
-
SRB Staining:
-
Add 100 µL of 0.4% SRB solution to each well.
-
Incubate at room temperature for 30 minutes.
-
-
Removal of Unbound Dye:
-
Quickly wash the wells five times with 1% acetic acid to remove the unbound SRB dye.
-
Allow the plates to air dry completely.
-
-
Solubilization of Bound Dye:
-
Add 200 µL of 10 mM Tris-base solution to each well to solubilize the protein-bound SRB dye.
-
Place the plate on a shaker for 5-10 minutes to ensure complete solubilization.
-
-
Absorbance Measurement:
-
Measure the absorbance at 510 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability using the same formula as in the MTT assay.
-
Plot the dose-response curve and determine the IC50 value.
-
References
Application Notes and Protocols for Fotemustine Administration in Animal Models of Glioma
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fotemustine is a third-generation nitrosourea alkylating agent that has demonstrated significant antitumor activity against various cancers, including malignant gliomas.[1] Its high lipophilicity allows it to cross the blood-brain barrier, making it a promising candidate for the treatment of brain tumors.[2] These application notes provide a comprehensive overview of the administration of this compound in preclinical animal models of glioma, summarizing key quantitative data and providing detailed experimental protocols.
Quantitative Data Summary
The efficacy of this compound in animal models of glioma has been demonstrated in several studies. The following tables summarize the quantitative data from key preclinical experiments.
| Animal Model | Glioma Cell Line | This compound Dosage | Administration Route | Key Outcomes | Reference |
| Nude Mice | Malignant Glioma Xenograft (IGRG88) | 50 mg/kg | Single Intraperitoneal (i.p.) Injection | 83.3% (5 out of 6) tumor-free survivors at day 177 | [3] |
| Nude Mice | Medulloblastoma Xenograft (IGRM34) | 50 mg/kg | Single Intraperitoneal (i.p.) Injection | 37% tumor-free survivors >120 days post-treatment | [3] |
| Nude Mice | Medulloblastoma Xenograft (IGRM57) | 50 mg/kg | Single Intraperitoneal (i.p.) Injection | 100% tumor-free survivors >120 days post-treatment | [3] |
Experimental Protocols
Animal Models of Glioma
The most common method for establishing animal models of glioma for this compound efficacy studies is the intracranial implantation of human or murine glioma cell lines into immunocompromised or syngeneic mice, respectively.
a. Cell Culture:
-
Cell Lines: Human glioblastoma cell lines such as U87 and murine glioma cell lines like GL261 are frequently used.
-
Culture Medium: Grow cells in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin.
-
Incubation: Maintain cells in a humidified incubator at 37°C with 5% CO2.
-
Passaging: Subculture cells every 2-3 days to maintain logarithmic growth.
b. Intracranial Tumor Implantation:
-
Animal Strain: Use immunodeficient mice (e.g., nude, SCID) for human glioma xenografts or syngeneic mice (e.g., C57BL/6 for GL261 cells).
-
Anesthesia: Anesthetize the mice using an appropriate method (e.g., intraperitoneal injection of a ketamine/xylazine cocktail).
-
Surgical Procedure:
-
Secure the anesthetized mouse in a stereotactic frame.
-
Make a small incision in the scalp to expose the skull.
-
Drill a small burr hole at the desired coordinates for tumor cell injection (e.g., 2 mm lateral and 1 mm anterior to the bregma).
-
Slowly inject a suspension of glioma cells (e.g., 1 x 10^5 cells in 5 µL of sterile PBS) into the brain parenchyma at a depth of approximately 3 mm.
-
Withdraw the needle slowly and suture the scalp incision.
-
-
Post-operative Care: Provide appropriate post-operative care, including analgesics and monitoring for any signs of distress.
This compound Preparation and Administration
a. Formulation and Vehicle:
-
While specific details on the vehicle for this compound in preclinical studies are not extensively published, a common approach for lipophilic drugs is to use a mixture of solvents. A potential vehicle could be a solution of Dimethyl Sulfoxide (DMSO) and sterile saline or phosphate-buffered saline (PBS). It is crucial to perform small-scale solubility and stability tests.
-
Example Preparation:
-
Dissolve the required amount of this compound powder in a small volume of DMSO.
-
Dilute the DMSO-fotemustine solution with sterile PBS or saline to the final desired concentration. The final concentration of DMSO should be kept low (typically <10%) to minimize toxicity to the animal.
-
b. Administration Protocol:
-
Dosage: Based on published data, a single dose of 50 mg/kg has shown high efficacy. Dose-response studies may be necessary to determine the optimal dose for a specific glioma model.
-
Route of Administration: Intraperitoneal (i.p.) injection is a commonly used and effective route for this compound in mouse models.
-
Procedure for i.p. Injection:
-
Restrain the mouse appropriately.
-
Insert a 25-27 gauge needle into the lower right or left quadrant of the abdomen, avoiding the midline to prevent damage to internal organs.
-
Inject the this compound solution slowly.
-
Monitor the animal for any immediate adverse reactions.
-
Assessment of Treatment Efficacy
-
Tumor Growth Monitoring: For subcutaneous models, tumor volume can be measured using calipers. For orthotopic models, bioluminescence or magnetic resonance imaging (MRI) can be used to monitor tumor progression.
-
Survival Analysis: Record the date of death for each animal and generate Kaplan-Meier survival curves to assess the impact of this compound treatment on overall survival.
-
Histological Analysis: At the end of the study, brain tissues can be collected, fixed in formalin, and embedded in paraffin for histological analysis (e.g., H&E staining, immunohistochemistry) to confirm tumor presence and assess treatment effects on tumor morphology.
Signaling Pathways and Experimental Workflows
This compound's Mechanism of Action: DNA Alkylation and Damage Response
This compound exerts its cytotoxic effects by alkylating DNA, primarily at the O6 position of guanine. This leads to the formation of DNA adducts, which can cause DNA strand breaks and trigger a cellular DNA damage response (DDR). The efficacy of this compound is influenced by the expression of O6-methylguanine-DNA-methyltransferase (MGMT), a DNA repair enzyme that removes alkyl groups from guanine.
Experimental Workflow for this compound Efficacy Study
The following diagram outlines the key steps in a typical preclinical study evaluating the efficacy of this compound in a glioma animal model.
References
- 1. An Overview of this compound in High-Grade Gliomas: From Single Agent to Association with Bevacizumab - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound: A Third-Generation Nitrosourea for the Treatment of Recurrent Malignant Gliomas - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Metabolic models predict this compound and the combination of eflornithine/rifamycin and adapalene/cannabidiol for the treatment of gliomas - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Measuring Fotemustine-Induced DNA Damage In Vitro
Audience: Researchers, scientists, and drug development professionals.
Introduction
Fotemustine is a third-generation chloroethylnitrosourea with significant antitumor effects, particularly in malignant melanoma and brain tumors.[1] Its cytotoxic activity stems from its ability to alkylate DNA, forming adducts primarily at the O6 position of guanine.[2][3] This initial lesion can then lead to the formation of DNA interstrand cross-links and strand breaks, which disrupt DNA replication and transcription, ultimately triggering cell cycle arrest and apoptosis.[2][4] The efficacy of this compound is significantly influenced by the cellular DNA repair capacity, particularly the expression of O6-methylguanine-DNA-methyltransferase (MGMT), an enzyme that directly reverses the initial O6-alkylguanine adduct, thereby conferring resistance to the drug.
These application notes provide detailed protocols for in vitro assays to quantify DNA damage induced by this compound, offering valuable tools for preclinical drug evaluation, mechanism of action studies, and the investigation of chemoresistance.
Data Presentation
Table 1: In Vitro Cytotoxicity of this compound in Human Cancer Cell Lines
| Cell Line | Cancer Type | MGMT Status | IC50 (µM) | Notes | Reference |
| A375 | Melanoma | Mer+ | ~100-200 | MGMT-proficient, relatively resistant. | |
| CAL77 | Melanoma | Mer- | ~10-30 | MGMT-deficient, more sensitive. | |
| BE | Colon | Mer- | Not specified | Preferentially active in Mer- cells. | |
| HT29 | Colon | Mer+ | Not specified | Significantly lower activity compared to BE. | |
| A427 | Lung | Mer- | Not specified | Preferentially active in Mer- cells. | |
| A549 | Lung | Mer+ | Not specified | Significantly lower activity compared to A427. | |
| Various | Melanoma, Ovary, Head and Neck, Lung, Bladder, Breast | Not specified | 0-100 | Dose-response curves similar to BCNU and CCNU. |
Note: IC50 values are approximate and can vary based on experimental conditions (e.g., drug exposure time, assay method).
Table 2: Quantification of this compound-Induced DNA Damage
| Assay | Cell Line | This compound Concentration | Measured Endpoint | Key Findings | Reference |
| Comet Assay | A375 (Mer+) | Not specified | DNA fragmentation (comet tail moment) | This compound induces DNA fragmentation. Co-incubation with O6-benzylguanine (BG) increases fragmentation. | |
| Comet Assay | CAL77 (Mer-) | Not specified | DNA fragmentation | Higher baseline fragmentation compared to A375. | |
| Alkaline Elution | P388 (Mouse) | Not specified | DNA strand breaks and total crosslinks | This compound causes fewer DNA strand breaks and crosslinks than BCNU or MeCCNU at equivalent cytotoxic concentrations. |
Signaling Pathways and Experimental Workflows
This compound-Induced DNA Damage and Repair Pathway
Caption: this compound alkylates DNA, leading to cell death. MGMT can repair the damage, causing resistance.
Experimental Workflow: Comet Assay (Alkaline)
Caption: Workflow for detecting DNA strand breaks using the alkaline Comet Assay.
Experimental Workflow: γH2AX Immunofluorescence Assay
Caption: Workflow for detecting DNA double-strand breaks via γH2AX foci staining.
Experimental Protocols
Comet Assay (Single-Cell Gel Electrophoresis)
This assay quantifies DNA single- and double-strand breaks and alkali-labile sites.
Materials:
-
Normal Melting Point (NMP) Agarose
-
Low Melting Point (LMP) Agarose
-
Microscope slides
-
Lysis Solution (2.5 M NaCl, 100 mM Na2EDTA, 10 mM Tris-HCl, pH 10, with 1% Triton X-100 and 10% DMSO added fresh)
-
Alkaline Unwinding and Electrophoresis Buffer (300 mM NaOH, 1 mM Na2EDTA, pH > 13)
-
Neutralization Buffer (0.4 M Tris-HCl, pH 7.5)
-
DNA stain (e.g., SYBR® Green I, Propidium Iodide)
-
Phosphate-Buffered Saline (PBS)
-
Horizontal gel electrophoresis tank
-
Power supply
-
Fluorescence microscope with appropriate filters
-
Comet scoring software
Protocol:
-
Slide Preparation: Coat microscope slides with a layer of 1% NMP agarose and let them dry completely.
-
Cell Treatment: Seed cells at an appropriate density and treat with various concentrations of this compound for the desired duration. Include a negative control (vehicle) and a positive control (e.g., H2O2).
-
Cell Harvesting: Harvest cells and resuspend in ice-cold PBS at a concentration of 1-2 x 10^5 cells/mL. Ensure cell viability is high.
-
Embedding: Mix ~10 µL of cell suspension with ~90 µL of 0.7% LMP agarose (at 37°C). Quickly pipette the mixture onto the pre-coated slide and cover with a coverslip. Place the slide on ice for 10 minutes to solidify the agarose.
-
Lysis: Gently remove the coverslip and immerse the slides in cold Lysis Solution for at least 1 hour at 4°C, protected from light.
-
DNA Unwinding: Place the slides in a horizontal electrophoresis tank and fill with fresh, cold Alkaline Unwinding Buffer until the slides are covered. Let the DNA unwind for 20-40 minutes at 4°C.
-
Electrophoresis: Apply a voltage of ~1 V/cm (e.g., 25V) and adjust the current to ~300 mA. Perform electrophoresis for 20-30 minutes at 4°C.
-
Neutralization: Gently remove the slides and wash them 3 times for 5 minutes each with Neutralization Buffer.
-
Staining: Add a few drops of diluted DNA stain to each slide and incubate for 5-10 minutes in the dark.
-
Analysis: Visualize the slides using a fluorescence microscope. Damaged DNA will migrate from the nucleus, forming a "comet tail." Capture images and analyze at least 50-100 cells per sample using comet scoring software to determine the percentage of DNA in the tail or the tail moment.
γH2AX Immunofluorescence Assay
This assay specifically detects DNA double-strand breaks (DSBs) by staining for the phosphorylated form of histone H2AX (γH2AX), which accumulates at DSB sites.
Materials:
-
Cells cultured on glass coverslips in a multi-well plate
-
This compound
-
PBS
-
Fixative: 4% Paraformaldehyde (PFA) in PBS
-
Permeabilization Buffer: 0.3% Triton X-100 in PBS
-
Blocking Buffer: 5% Bovine Serum Albumin (BSA) in PBS
-
Primary Antibody: Anti-phospho-Histone H2A.X (Ser139) antibody
-
Secondary Antibody: Fluorescently-conjugated anti-primary antibody (e.g., Alexa Fluor® 488)
-
Nuclear Counterstain: DAPI (4',6-diamidino-2-phenylindole)
-
Antifade mounting medium
-
Fluorescence microscope
Protocol:
-
Cell Seeding and Treatment: Seed cells on coverslips in a 12- or 24-well plate. Allow them to adhere overnight. Treat with this compound for the desired time.
-
Fixation: After treatment, wash the cells three times with PBS. Fix the cells by adding 4% PFA for 15-30 minutes at room temperature.
-
Washing: Wash the cells three times with PBS for 2 minutes each.
-
Permeabilization: Add Permeabilization Buffer and incubate for 30 minutes at room temperature to allow antibody access to the nucleus.
-
Blocking: Wash three times with PBS. Add Blocking Buffer and incubate for 30-60 minutes at room temperature to reduce non-specific antibody binding.
-
Primary Antibody Incubation: Dilute the anti-γH2AX primary antibody in Blocking Buffer (e.g., 1:200 to 1:500). Remove the blocking solution and add the primary antibody solution to the coverslips. Incubate overnight at 4°C or for 2 hours at room temperature.
-
Secondary Antibody Incubation: Wash the cells three times with PBS. Dilute the fluorescent secondary antibody in Blocking Buffer. Add the solution to the coverslips and incubate for 1-2 hours at room temperature, protected from light.
-
Counterstaining and Mounting: Wash three times with PBS. Carefully remove the coverslips from the wells and mount them onto microscope slides using a drop of antifade mounting medium containing DAPI.
-
Analysis: Visualize the slides using a fluorescence microscope. Capture images of the DAPI (blue) and γH2AX (e.g., green) channels. Count the number of distinct fluorescent foci (γH2AX) within each nucleus (DAPI). Analyze at least 50-100 nuclei per condition.
Alkaline Unwinding Assay
This method measures DNA strand breaks based on the principle that under controlled alkaline conditions, DNA unwinds from its ends at break points. The amount of remaining double-stranded DNA is inversely proportional to the number of breaks.
Materials:
-
Cell lysis solution (e.g., 0.25% trypsin, 0.5 M NaCl, 0.05 M Tris-HCl pH 8.0, 0.02 M EDTA)
-
Alkaline unwinding solution (e.g., 0.03 M NaOH, 0.01 M Na2HPO4, 0.9 M NaCl)
-
Neutralizing solution (e.g., 0.02 M NaH2PO4)
-
DNA-binding fluorescent dye (e.g., Hoechst 33258)
-
Fluorometer or plate reader
Protocol:
-
Cell Treatment and Lysis: Treat cells with this compound, harvest, and wash with PBS. Lyse the cells according to established protocols to create a crude lysate.
-
Alkaline Unwinding: Divide the lysate into two aliquots. To one aliquot, add the alkaline unwinding solution and incubate for a defined period (e.g., 30-60 minutes) on ice to allow unwinding to occur from strand breaks. To the second aliquot (control), add neutralizing solution first, followed by the alkaline solution.
-
Neutralization: Stop the unwinding process in the first aliquot by adding the neutralizing solution.
-
Sonication: Briefly sonicate all samples to shear the DNA.
-
Fluorescence Measurement: Add a DNA-binding dye that preferentially binds to double-stranded DNA.
-
Quantification: Measure the fluorescence of the samples. The amount of DNA damage is calculated from the decrease in fluorescence in the alkali-treated sample compared to the control, which represents the fraction of single-stranded DNA formed.
References
- 1. Cytotoxicity, DNA damage, and apoptosis induced by new this compound analogs on human melanoma cells in relation to O6-methylguanine DNA-methyltransferase expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. What is the mechanism of this compound? [synapse.patsnap.com]
- 3. Facebook [cancer.gov]
- 4. In vitro evaluation of this compound as a potential agent for limb perfusion in melanoma - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Assessing Fotemustine Efficacy in Patient-Derived Xenografts
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fotemustine is a third-generation nitrosourea that has demonstrated significant antitumor activity in various cancers, including high-grade gliomas and melanoma.[1] As an alkylating agent, its cytotoxic effects are mediated through the induction of DNA damage. A key feature of this compound is its high lipophilicity, which facilitates its passage across the blood-brain barrier, making it a promising therapeutic option for brain tumors.[2][3] Patient-derived xenograft (PDX) models, which utilize tumor tissue directly from a patient implanted into an immunodeficient mouse, are increasingly recognized as a superior preclinical model. These models are adept at preserving the heterogeneity and molecular features of the original human tumor, offering a more predictive assessment of therapeutic efficacy compared to traditional cell line-derived xenografts.[4] This document provides comprehensive protocols and application notes for the evaluation of this compound's efficacy in glioblastoma PDX models, an essential component of translational research and drug development.
Mechanism of Action of this compound
The primary mechanism of action for this compound is the alkylation of DNA. The chloroethylnitrosourea component of the molecule covalently attaches alkyl groups to DNA bases, with a preference for the O6 position of guanine. This chemical modification results in the formation of both interstrand and intrastrand cross-links. These cross-links interfere with essential cellular processes such as DNA replication and transcription, ultimately activating the apoptotic cell death pathway.
A critical factor in determining a tumor's sensitivity to this compound is the expression level of O6-methylguanine-DNA methyltransferase (MGMT). MGMT is a DNA repair enzyme that specifically removes alkyl groups from the O6 position of guanine.[5] Tumors exhibiting high levels of MGMT activity can effectively repair the DNA damage induced by this compound, which leads to drug resistance. In contrast, tumors with diminished or no MGMT expression, often a result of promoter hypermethylation, are more vulnerable to the cytotoxic effects of this compound.
Mechanism of Action of this compound
Data Presentation: Efficacy of this compound
The tables below provide a summary of the preclinical and clinical efficacy data for this compound.
Table 1: Preclinical Efficacy of this compound in Xenograft Models
| Xenograft Model | Drug Dose | Route of Administration | Efficacy Endpoint | Outcome | Citation |
| Medulloblastoma (IGRM34) | 50 mg/kg | Intraperitoneal (i.p.) | Tumor-Free Survivors | 37% at >120 days | |
| Medulloblastoma (IGRM57) | 50 mg/kg | Intraperitoneal (i.p.) | Tumor-Free Survivors | 100% at >120 days | |
| Malignant Glioma (IGRG88) | 50 mg/kg | Intraperitoneal (i.p.) | Tumor-Free Survivors | 5 of 6 mice at day 177 | |
| Glioblastoma PDXs | Not Specified | Not Specified | Growth Reduction | This compound was observed to reduce xenograft growth. |
Table 2: Clinical Efficacy of this compound in Recurrent Glioblastoma
| Study | Treatment Regimen | Median PFS (months) | Median OS (months) | Disease Control Rate (%) | Citation |
| Scoccianti et al. | This compound monotherapy | 5.7 | 9.1 | 48 (response rate) | |
| Brandes et al. | This compound monotherapy | Not Reported | 6 | 42.5 | |
| Fabrini et al. | This compound monotherapy | 6.1 | 8.1 | 62 | |
| Addeo et al. | This compound monotherapy (new schedule) | 6.7 | 11 | Not Reported | |
| Soffietti et al. | This compound + Bevacizumab | 5.2 | Not Reported | Not Reported | |
| Observational Study (Huelva area) | This compound + Bevacizumab | 6 | 7 | 73.1 (stable disease + partial/complete response) |
Experimental Protocols
The subsequent protocols delineate a framework for the assessment of this compound's efficacy in glioblastoma PDX models.
Experimental Workflow for PDX Studies
PDX Model Establishment and Propagation
-
Tumor Tissue Acquisition: Fresh tumor tissue should be obtained from consenting patients who have undergone surgical resection for glioblastoma. The tissue should be transported to the laboratory in a sterile medium on ice.
-
Tumor Processing: Within a sterile biosafety cabinet, the tumor tissue should be washed with PBS containing antibiotics. The tissue is then minced into small fragments of approximately 2-3 mm³.
-
Implantation: Immunodeficient mice (e.g., NOD-scid gamma (NSG) mice) are anesthetized. A small incision is made on the flank of the mouse, and a single tumor fragment is implanted subcutaneously. The incision is then closed using surgical clips or sutures.
-
Tumor Growth Monitoring: The mice are monitored for tumor engraftment. Once the tumors have reached a volume of approximately 1000-1500 mm³, the mouse is euthanized, and the tumor is harvested.
-
Propagation: The harvested tumor is processed as described in step 2 and implanted into a new cohort of mice for expansion. A portion of the tumor should be cryopreserved for future studies.
This compound Formulation and Administration
-
Reconstitution: this compound is typically provided as a powder and should be reconstituted in a suitable vehicle, such as a solution of ethanol, propylene glycol, and saline. The final concentration should be prepared fresh prior to each administration.
-
Dosing: Based on existing preclinical data, a starting dose in the range of 20-50 mg/kg can be utilized. The dosing schedule can be adapted from established clinical protocols, such as once weekly for a duration of three weeks.
-
Administration: this compound should be administered via intraperitoneal (i.p.) injection.
In Vivo Efficacy Study
-
Cohort Formation: Once the PDX tumors in the expansion cohort have reached a suitable size, the tumors are harvested, and fragments are implanted into a larger cohort of mice for the efficacy study.
-
Randomization: When the tumors reach a volume of 100-150 mm³, the mice are randomized into treatment and control groups, with 8-10 mice per group.
-
Treatment: Treatment is initiated with either this compound or a vehicle control according to the predetermined dosing schedule.
-
Tumor Measurement: Tumor dimensions are measured with digital calipers 2-3 times per week. The tumor volume is calculated using the formula: (Length x Width²) / 2.
-
Monitoring: The body weight and overall health of the mice are monitored throughout the duration of the study.
-
Endpoints: The study may be concluded when the tumors in the control group reach a specified size (e.g., 2000 mm³) or after a fixed treatment duration. Efficacy is determined by comparing the tumor growth between the treated and control groups. Survival may also be used as a primary endpoint.
Data Analysis and Interpretation
-
Tumor Growth Inhibition (TGI): The T/C ratio (mean tumor volume of the treated group / mean tumor volume of the control group) is calculated at the end of the study. TGI is then expressed as a percentage: TGI (%) = (1 - T/C) x 100.
-
Survival Analysis: If survival is an endpoint, Kaplan-Meier survival curves are generated, and the median survival between the groups is compared using a log-rank test.
-
Biomarker Analysis: Upon completion of the study, tumors are harvested for histological analysis and molecular characterization. This includes an assessment of MGMT promoter methylation status to correlate with the treatment response.
MGMT Status and this compound Efficacy
Conclusion
The utilization of patient-derived xenografts offers a robust preclinical platform for evaluating the efficacy of this compound in a context that closely mimics human disease. The protocols detailed in this document provide a thorough guide for researchers to design and conduct rigorous in vivo studies. By correlating the treatment response with the molecular profiles of the PDX models, particularly the MGMT promoter methylation status, these studies will be instrumental in identifying patient populations that are most likely to respond to this compound. This, in turn, will help to guide the clinical development of this important chemotherapeutic agent.
References
- 1. An Overview of this compound in High-Grade Gliomas: From Single Agent to Association with Bevacizumab - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound: A Third-Generation Nitrosourea for the Treatment of Recurrent Malignant Gliomas - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Biweekly this compound schedule for recurrent glioblastoma in the elderly: activity and toxicity assessment of a multicenter study - PMC [pmc.ncbi.nlm.nih.gov]
- 4. blog.crownbio.com [blog.crownbio.com]
- 5. Activity of this compound in medulloblastoma and malignant glioma xenografts in relation to O6-alkylguanine-DNA alkyltransferase and alkylpurine-DNA N-glycosylase activity - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Combination of Fotemustine and Bevacizumab in Glioma Cell Lines
For Researchers, Scientists, and Drug Development Professionals
Introduction
Glioblastoma is a highly aggressive and vascularized brain tumor with a poor prognosis. The therapeutic strategy for glioblastoma often involves a multi-pronged approach, targeting both the tumor cells directly and the microenvironment that supports their growth. Fotemustine, a third-generation nitrosourea, is an alkylating agent that induces cytotoxicity by damaging DNA. Bevacizumab is a humanized monoclonal antibody that targets the vascular endothelial growth factor A (VEGF-A), a key promoter of angiogenesis. The combination of this compound and bevacizumab aims to simultaneously attack the tumor cells and inhibit the formation of new blood vessels that supply them with nutrients and oxygen. While clinical studies have explored this combination in patients, detailed in vitro investigations in glioma cell lines are crucial for understanding the underlying molecular mechanisms and optimizing therapeutic strategies.
These application notes provide an overview of the conceptual basis for combining this compound and bevacizumab and offer detailed protocols for evaluating their synergistic or additive effects on glioma cell lines.
Rationale for the Combination
The combination of a cytotoxic agent like this compound with an anti-angiogenic agent such as bevacizumab is based on a complementary dual-action mechanism. This compound directly induces DNA damage, leading to apoptosis in rapidly dividing glioma cells. Bevacizumab, by sequestering VEGF-A, inhibits the signaling cascade that leads to endothelial cell proliferation and migration, thereby normalizing the tumor vasculature and potentially enhancing the delivery and efficacy of cytotoxic drugs. Furthermore, some studies suggest that bevacizumab may have direct effects on glioblastoma cells by modulating survival pathways.[1][2] Investigating this combination in vitro allows for a controlled assessment of its direct effects on glioma cell viability, proliferation, and signaling pathways, independent of the complexities of the in vivo tumor microenvironment.
Data Presentation
The following tables represent hypothetical data to illustrate the expected outcomes of in vitro experiments assessing the combination of this compound and bevacizumab on glioma cell lines.
Table 1: Cell Viability (IC50) of this compound and Bevacizumab in U87 MG and T98G Glioma Cell Lines
| Treatment | U87 MG (IC50) | T98G (IC50) |
| This compound | 75 µM | 110 µM |
| Bevacizumab | > 2 mg/ml | > 2 mg/ml |
| This compound + 0.5 mg/ml Bevacizumab | 55 µM | 85 µM |
IC50 values represent the concentration of the drug that inhibits 50% of cell growth. Note: Bevacizumab as a single agent is not expected to be highly cytotoxic in vitro.
Table 2: Apoptosis Induction in U87 MG Cells after 48h Treatment
| Treatment | % Early Apoptotic Cells | % Late Apoptotic Cells | Total Apoptotic Cells (%) |
| Control (untreated) | 2.1 | 1.5 | 3.6 |
| This compound (75 µM) | 15.3 | 8.9 | 24.2 |
| Bevacizumab (1 mg/ml) | 3.5 | 2.0 | 5.5 |
| This compound (75 µM) + Bevacizumab (1 mg/ml) | 25.8 | 14.2 | 40.0 |
Experimental Protocols
Protocol 1: Cell Viability Assessment using MTT Assay
This protocol is designed to determine the cytotoxic effects of this compound and bevacizumab, alone and in combination, on glioma cell lines.
Materials:
-
Glioma cell lines (e.g., U87 MG, T98G)
-
Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
This compound
-
Bevacizumab
-
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/ml in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well plates
-
CO2 incubator (37°C, 5% CO2)
Procedure:
-
Cell Seeding: Seed glioma cells in 96-well plates at a density of 5 x 10³ cells/well in 100 µl of complete medium and incubate for 24 hours.
-
Drug Treatment: Prepare serial dilutions of this compound and bevacizumab. Treat the cells with varying concentrations of this compound, bevacizumab, or their combination. Include untreated control wells.
-
Incubation: Incubate the plates for 72 hours at 37°C in a 5% CO2 incubator.
-
MTT Addition: Add 20 µl of MTT solution to each well and incubate for 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 150 µl of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 values.
Protocol 2: Apoptosis Analysis by Annexin V/Propidium Iodide Staining
This protocol quantifies the induction of apoptosis in glioma cells following treatment with this compound and bevacizumab.
Materials:
-
Glioma cell lines
-
6-well plates
-
This compound and Bevacizumab
-
Annexin V-FITC Apoptosis Detection Kit
-
Phosphate Buffered Saline (PBS)
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed 2 x 10⁵ cells/well in 6-well plates and allow them to attach overnight. Treat the cells with the desired concentrations of this compound, bevacizumab, or the combination for 48 hours.
-
Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.
-
Staining: Resuspend the cells in 1X binding buffer provided in the kit. Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension and incubate in the dark for 15 minutes at room temperature.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.
Signaling Pathways and Visualizations
The combination of this compound and bevacizumab is hypothesized to impact key signaling pathways involved in cell survival and proliferation. Bevacizumab's primary action is to inhibit the VEGF signaling pathway, which can have downstream effects on PI3K/Akt and MAPK/Erk pathways. This compound, as a DNA damaging agent, can trigger apoptotic pathways.
Diagram 1: Simplified VEGF Signaling Pathway and Inhibition by Bevacizumab
References
Application Notes: Synthesis and Purification of Fotemustine
Introduction
Fotemustine is a cytotoxic alkylating agent belonging to the chloroethylnitrosourea (CENU) family of chemotherapeutic drugs.[1] Its chemical name is diethyl 1-{1-[3-(2-chloroethyl)-3-nitrosoureido]} ethylphosphonate.[1] A key feature of this compound is the grafting of a phosphonoalanine group onto the nitrosourea radical, which results in high lipophilicity and an enhanced ability to cross the blood-brain barrier.[1][2] This property makes it particularly effective in the treatment of disseminated malignant melanoma, including cerebral metastases, and primary brain tumors like recurrent malignant gliomas.[1] The antitumor activity of this compound is primarily due to its ability to alkylate DNA, leading to the formation of cross-links between N1-guanine and N3-cytosine, which inhibits DNA synthesis, arrests the cell cycle, and ultimately induces apoptosis.
The synthesis of this compound involves a multi-step chemical process that requires careful control of reaction conditions to ensure a high yield and purity of the final product. Subsequent purification is critical to remove unreacted starting materials, byproducts, and impurities that could compromise the drug's safety and efficacy. These application notes provide detailed protocols for the synthesis and purification of this compound, intended for researchers, scientists, and professionals in drug development.
Experimental Protocols
Protocol 1: Synthesis of this compound
The classical synthesis of this compound is a two-step process: the formation of a urea intermediate followed by nitrosation.
Step 1: Synthesis of the Urea Intermediate - Diethyl (1-(3-(2-chloroethyl)ureido)ethyl)phosphonate
-
Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve racemic diethyl aminoethylphosphonate in anhydrous dichloromethane (DCM).
-
Cooling: Cool the solution to 0°C using an ice bath.
-
Addition of Isocyanate: Slowly add 2-chloroethyl isocyanate dropwise to the cooled solution while maintaining the temperature at 0°C. The addition should be performed under a nitrogen atmosphere to prevent side reactions with moisture.
-
Reaction: Stir the reaction mixture at 0°C for 2 hours, then allow it to warm to room temperature and stir for an additional 12-16 hours.
-
Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting materials are consumed.
-
Workup:
-
Upon completion, concentrate the reaction mixture under reduced pressure to remove the solvent.
-
Redissolve the resulting crude oil in ethyl acetate.
-
Wash the organic layer successively with 1M HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield the crude urea intermediate, which can be used in the next step without further purification.
-
Step 2: Nitrosation to Form this compound
-
Reaction Setup: Dissolve the crude urea intermediate from Step 1 in anhydrous dichloromethane (DCM) in a flask protected from light (e.g., wrapped in aluminum foil), as this compound is photosensitive.
-
Cooling: Cool the solution to 0°C in an ice-salt bath.
-
Nitrosating Agent: Slowly add a solution of sodium nitrite (NaNO₂) dissolved in formic acid to the reaction mixture, maintaining the temperature at 0°C. A typical molar equivalent ratio is 3 equivalents of sodium nitrite.
-
Reaction: Stir the mixture vigorously at 0°C for 2-4 hours. The reaction should be kept in the dark to prevent degradation of the product.
-
Monitoring: Monitor the formation of this compound by TLC or HPLC.
-
Workup:
-
Once the reaction is complete, carefully add ice-cold water to quench the reaction.
-
Separate the organic layer.
-
Wash the organic layer with cold saturated sodium bicarbonate solution until effervescence ceases, followed by a wash with cold brine.
-
Dry the organic layer over anhydrous sodium sulfate.
-
Filter and concentrate the solution under reduced pressure at a low temperature (<30°C) to obtain crude this compound as a yellow oil or powder.
-
Protocol 2: Purification of this compound
Purification is essential to achieve the high degree of purity (≥98%) required for pharmaceutical applications. A combination of column chromatography and crystallization is typically employed.
Method 1: Flash Column Chromatography
-
Column Preparation: Pack a chromatography column with silica gel 60 (40-63 µm particle size) using a suitable solvent system, such as a mixture of ethyl acetate and hexane.
-
Sample Loading: Dissolve the crude this compound in a minimal amount of the mobile phase (or dichloromethane) and load it onto the column.
-
Elution: Elute the column with the chosen solvent system (e.g., a gradient of ethyl acetate in hexane).
-
Fraction Collection: Collect fractions and monitor them by TLC to identify those containing the pure this compound.
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure at low temperature to yield purified this compound. A yield of approximately 68% can be expected for analogous compounds after this step.
Method 2: Crystallization
-
Solvent Selection: Dissolve the this compound obtained from chromatography in a minimal amount of a suitable solvent at room temperature or with gentle warming.
-
Crystallization: Add a non-solvent (an "anti-solvent") in which this compound is insoluble, such as diethyl ether or an n-hexane/diethyl ether mixture, dropwise until the solution becomes slightly turbid.
-
Crystal Growth: Allow the solution to stand undisturbed at a low temperature (e.g., 4°C or in a freezer) to facilitate crystal formation. Seeding with a small crystal of pure this compound can aid this process.
-
Isolation: Collect the resulting crystals by vacuum filtration.
-
Washing & Drying: Wash the crystals with a small amount of the cold non-solvent and dry them under vacuum to obtain pure, crystalline this compound.
Protocol 3: Quality Control and Analysis
An analytical method using high-performance liquid chromatography (HPLC) with UV detection can be used to assess the purity of this compound and for pharmacokinetic studies.
-
Sample Preparation: Plasma samples must be separated and frozen immediately after collection to prevent degradation. Stabilization with 0.1 M citric acid can also be used.
-
Extraction: Use solid-phase extraction for sample cleanup before HPLC analysis.
-
HPLC Conditions:
-
Column: C18 reverse-phase column.
-
Mobile Phase: A suitable mixture of acetonitrile and water or buffer.
-
Detection: UV detector set at an appropriate wavelength.
-
Quantitation: The minimum level of quantitation can be as low as 20 ng/mL.
-
Data Presentation
Table 1: Synthesis and Purification Yields (Illustrative)
| Step | Parameter | Value | Reference |
| Synthesis | Intermediate (Urea) Yield | >90% | (Typical) |
| Nitrosation | Crude this compound Yield | 70-85% | (Typical) |
| Purification | Yield after Chromatography | ~68% | (Analog) |
| Overall | Purified this compound Yield | 50-60% | (Estimated) |
Table 2: Analytical Parameters for HPLC-UV Method
| Parameter | Concentration | Value |
| Within-Day Precision | 0.1 µg/mL | ±10.7% |
| 50.0 µg/mL | ±2.0% | |
| Accuracy | 0.1 µg/mL | 108.9% |
| 50.0 µg/mL | 97.6% | |
| Limit of Quantitation | - | 20 ng/mL |
| Data derived from an established HPLC method for this compound analysis. |
Visualizations
Caption: Workflow for the chemical synthesis of this compound.
Caption: General workflow for the purification of this compound.
References
Application Notes and Protocols for the Quantification of Fotemustine in Plasma
Audience: Researchers, scientists, and drug development professionals.
Introduction
Fotemustine is a cytotoxic chloroethylnitrosourea alkylating agent used in the treatment of disseminated malignant melanoma and primary brain tumors. Monitoring its concentration in plasma is crucial for pharmacokinetic studies, dose optimization, and assessing the drug's efficacy and safety. This document provides detailed application notes and protocols for the quantification of this compound in plasma using High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV), a validated and published method, and a representative Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) method based on established bioanalytical practices for similar compounds.
Method 1: High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV)
This method is based on a validated procedure for the determination of this compound in plasma, offering good precision and accuracy.[1]
Quantitative Data Summary
| Parameter | Value |
| Linearity Range | 0.1 - 50.0 µg/mL |
| Lower Limit of Quantitation (LLOQ) | 20 ng/mL[1] |
| Intra-day Precision (CV%) | 10.7% at 0.1 µg/mL to 2.0% at 50.0 µg/mL[1] |
| Accuracy | 108.9% at 0.1 µg/mL to 97.6% at 50.0 µg/mL[1] |
Experimental Protocol
1. Sample Handling and Stability:
-
Collect whole blood in appropriate tubes.
-
Separate plasma immediately by centrifugation.
-
Freeze the plasma within 3 minutes of collection.[1]
-
For stabilization, 0.1 M citric acid can be added to the plasma immediately after separation.
-
Store samples at -20°C in the dark for up to six days.
-
Prior to analysis, thaw samples rapidly in a 50°C water bath to complete thawing within 3 minutes.
2. Sample Preparation (Solid-Phase Extraction):
-
Condition a solid-phase extraction (SPE) cartridge.
-
Load the plasma sample onto the SPE cartridge.
-
Wash the cartridge to remove interfering substances.
-
Elute this compound from the cartridge with an appropriate solvent.
-
Evaporate the eluate to dryness.
-
Reconstitute the residue in the mobile phase for HPLC analysis.
3. HPLC-UV Conditions:
-
HPLC System: A standard HPLC system with a UV detector.
-
Column: A suitable reversed-phase column (e.g., C18).
-
Mobile Phase: An appropriate mixture of organic solvent (e.g., acetonitrile) and aqueous buffer.
-
Flow Rate: A typical flow rate for analytical HPLC (e.g., 1.0 mL/min).
-
Detection Wavelength: UV detection at a wavelength appropriate for this compound.
-
Injection Volume: A fixed volume of the reconstituted sample.
Experimental Workflow Diagram (HPLC-UV)
Caption: Workflow for this compound quantification in plasma by HPLC-UV.
Method 2: Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) - Representative Method
While a specific, validated LC-MS/MS method for this compound was not identified in the initial search, the following protocol is a representative method based on common practices for the bioanalysis of small molecule drugs, including other alkylating agents, in plasma. This method offers high sensitivity and selectivity.
Quantitative Data Summary (Representative)
| Parameter | Typical Value |
| Linearity Range | 0.1 - 1000 ng/mL |
| Lower Limit of Quantitation (LLOQ) | 0.1 - 1.0 ng/mL |
| Intra-day Precision (CV%) | < 15% |
| Inter-day Precision (CV%) | < 15% |
| Accuracy | 85 - 115% |
| Recovery | > 80% |
Note: These are typical performance characteristics for LC-MS/MS assays and would require validation for this compound.
Experimental Protocol
1. Sample Handling and Stability:
-
Follow the same sample handling and stability procedures as outlined for the HPLC-UV method.
2. Sample Preparation (Protein Precipitation):
-
To 100 µL of plasma in a microcentrifuge tube, add an internal standard.
-
Add 300 µL of cold acetonitrile to precipitate proteins.
-
Vortex the mixture for 1 minute.
-
Centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes at 4°C.
-
Transfer the supernatant to a new tube.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in the mobile phase for LC-MS/MS analysis.
3. LC-MS/MS Conditions:
-
LC System: A high-performance or ultra-high-performance liquid chromatography system.
-
Mass Spectrometer: A triple quadrupole mass spectrometer.
-
Column: A suitable reversed-phase column (e.g., C18) with a small particle size.
-
Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile or methanol).
-
Flow Rate: A flow rate appropriate for the column dimensions (e.g., 0.2 - 0.5 mL/min).
-
Ionization Source: Electrospray ionization (ESI) in positive or negative mode, to be optimized for this compound.
-
Detection: Multiple Reaction Monitoring (MRM) of precursor-to-product ion transitions for this compound and the internal standard.
Logical Relationship Diagram (LC-MS/MS)
Caption: Workflow for this compound quantification in plasma by LC-MS/MS.
References
Application Notes and Protocols for Establishing Fotemustine-Resistant Cell Line Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fotemustine, a chloroethylnitrosourea alkylating agent, is utilized in the treatment of disseminated malignant melanoma and primary brain tumors. Its efficacy, however, is often limited by the development of drug resistance. The primary mechanism of acquired resistance to this compound is the reactivation of the O6-methylguanine-DNA methyltransferase (MGMT) gene. MGMT is a DNA repair protein that removes the alkyl groups from the O6 position of guanine, thereby reversing the cytotoxic effects of this compound. The development of in vitro this compound-resistant cell line models is a critical tool for studying the molecular mechanisms of resistance and for the preclinical evaluation of novel therapeutic strategies to overcome it.
These application notes provide detailed protocols for establishing, characterizing, and analyzing this compound-resistant cell line models.
Data Presentation
Table 1: Comparative this compound IC50 Values in Sensitive and Resistant Cell Lines
| Cell Line | Parental IC50 (µM) | Resistant Subline | Resistant IC50 (µM) | Fold Resistance | Reference |
| MeWo (human melanoma) | Not specified | MeWoFOTE | Not specified | Up to 26-fold | [1] |
| HTB140 (human melanoma) | ~100-250 µM (Growth Inhibition) | Not established in study | Not applicable | Not applicable | [2][3] |
| A375 (human melanoma) | 175 nM (Vemurafenib IC50) | Not established for this compound | Not applicable | Not applicable | [4] |
Note: Specific IC50 values for this compound are not consistently reported in the literature. The MeWoFOTE subline showed a significant increase in relative resistance. The HTB140 data reflects concentrations causing significant growth inhibition rather than a precise IC50.
Experimental Protocols
Protocol 1: Establishment of this compound-Resistant Cell Lines by Continuous Dose Escalation
This protocol describes a method for generating this compound-resistant cell lines by continuous exposure to incrementally increasing concentrations of the drug.
Materials:
-
Parental cancer cell line (e.g., MeWo human melanoma cells)[1]
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin)
-
This compound (stock solution prepared in an appropriate solvent, e.g., ethanol)
-
Cell culture flasks/plates
-
Standard cell culture equipment (incubator, biosafety cabinet, etc.)
-
Hemocytometer or automated cell counter
-
Cryopreservation medium
Procedure:
-
Initial Seeding and Treatment: a. Seed the parental cells at a density of 1 x 10^5 cells/mL in a T25 flask. b. Allow cells to adhere and reach 50-60% confluency. c. Determine the initial treatment concentration of this compound. This is typically started at a concentration around the IC20 (the concentration that inhibits 20% of cell growth) of the parental cell line. If the IC50 is known, a starting concentration of 0.1x IC50 can be used. d. Add the initial concentration of this compound to the culture medium.
-
Monitoring and Maintenance: a. Monitor the cells daily for signs of cytotoxicity (e.g., rounding, detachment, and cell death). b. Initially, a significant proportion of cells will die. The surviving cells will begin to proliferate. c. Change the medium with fresh this compound-containing medium every 3-4 days. d. When the cells reach 80-90% confluency, subculture them at a 1:3 or 1:4 ratio into a new flask with the same concentration of this compound. e. At each passage, cryopreserve a vial of cells as a backup.
-
Dose Escalation: a. Once the cells are proliferating steadily at the current this compound concentration (indicated by a consistent doubling time), increase the drug concentration by a factor of 1.5 to 2. b. Repeat the monitoring and maintenance steps (2a-2e). Expect an initial period of cell death followed by the recovery of a resistant population. c. Continue this stepwise dose escalation. The entire process to achieve a high level of resistance can take several months to over a year.
-
Establishment of a Stable Resistant Line: a. A stable resistant cell line is considered established when it can consistently proliferate in a high concentration of this compound (e.g., 10-20 times the initial IC50 of the parental line). b. To ensure stability, culture the resistant cells continuously in the presence of the final this compound concentration for at least 10-15 passages. c. The established resistant line should be periodically tested for its resistance phenotype (see Protocol 2).
Protocol 2: Characterization of this compound Resistance - Cell Viability Assay
This protocol is used to determine the half-maximal inhibitory concentration (IC50) of this compound and quantify the degree of resistance.
Materials:
-
Parental and this compound-resistant cell lines
-
Complete cell culture medium
-
This compound
-
96-well cell culture plates
-
Cell viability reagent (e.g., MTT, XTT, or CellTiter-Glo®)
-
Microplate reader
Procedure:
-
Cell Seeding: a. Seed both parental and resistant cells into 96-well plates at a density of 5 x 10^3 cells/well in 100 µL of medium. b. Incubate for 24 hours to allow for cell attachment.
-
Drug Treatment: a. Prepare a serial dilution of this compound in complete medium at 2x the final desired concentrations. b. Remove the medium from the wells and add 100 µL of the this compound dilutions to the respective wells. Include wells with medium only as a negative control. c. Incubate the plates for a period equivalent to at least two cell doubling times (e.g., 48-72 hours).
-
Cell Viability Assessment (MTT Assay Example): a. Add 20 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C. b. Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals. c. Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: a. Calculate the percentage of cell viability for each this compound concentration relative to the untreated control cells. b. Plot the percentage of cell viability against the logarithm of the this compound concentration. c. Determine the IC50 value, the concentration of this compound that causes 50% inhibition of cell viability, using non-linear regression analysis. d. The fold resistance is calculated by dividing the IC50 of the resistant cell line by the IC50 of the parental cell line.
Protocol 3: Assessment of MGMT Protein Expression by Western Blot
This protocol details the detection and quantification of MGMT protein levels in parental and resistant cell lines.
Materials:
-
Parental and this compound-resistant cell lines
-
Lysis buffer (e.g., RIPA buffer with protease inhibitors)
-
Protein assay kit (e.g., BCA assay)
-
SDS-PAGE gels
-
Transfer apparatus and membranes (e.g., PVDF)
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against MGMT
-
Loading control primary antibody (e.g., β-actin or GAPDH)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Protein Extraction: a. Harvest cells and lyse them in ice-cold lysis buffer. b. Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Transfer: a. Load equal amounts of protein (e.g., 20-30 µg) from each sample onto an SDS-PAGE gel. b. Separate the proteins by electrophoresis. c. Transfer the separated proteins to a PVDF membrane.
-
Immunoblotting: a. Block the membrane with blocking buffer for 1 hour at room temperature. b. Incubate the membrane with the primary anti-MGMT antibody overnight at 4°C. c. Wash the membrane three times with TBST. d. Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature. e. Wash the membrane three times with TBST.
-
Detection and Analysis: a. Apply the chemiluminescent substrate to the membrane. b. Capture the signal using an imaging system. c. Reprobe the membrane with a loading control antibody to ensure equal protein loading. d. Quantify the band intensities using densitometry software and normalize the MGMT protein levels to the loading control.
Visualization of Workflows and Pathways
Caption: Experimental workflow for establishing and characterizing this compound-resistant cell lines.
Caption: Signaling pathways involved in this compound action and resistance.
References
- 1. Human melanoma cell lines selected in vitro displaying various levels of drug resistance against cisplatin, this compound, vindesine or etoposide: modulation of proto-oncogene expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Viability of a human melanoma cell after single and combined treatment with this compound, dacarbazine, and proton irradiation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Effects of this compound or dacarbasine on a melanoma cell line pretreated with therapeutic proton irradiation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. dovepress.com [dovepress.com]
Application Notes and Protocols for Studying Fotemustine Resistance Using CRISPR-Cas9
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fotemustine is a chloroethylating nitrosourea alkylating agent used in the treatment of various cancers, including malignant melanoma and glioblastoma. Its efficacy is often limited by the development of drug resistance. This document provides detailed application notes and protocols for utilizing CRISPR-Cas9 technology to investigate the molecular mechanisms underlying this compound resistance, identify novel resistance genes, and explore potential therapeutic strategies to overcome it.
Core Concepts of this compound Action and Resistance
This compound exerts its cytotoxic effects by inducing DNA damage, primarily through the formation of O6-chloroethylguanine adducts. These adducts can lead to interstrand crosslinks, which block DNA replication and transcription, ultimately triggering cell death.[1]
The primary mechanism of resistance to this compound is the enzymatic repair of these DNA lesions by O6-methylguanine-DNA methyltransferase (MGMT). Reactivation or overexpression of the MGMT gene allows cancer cells to remove the this compound-induced adducts, thus evading apoptosis.[2][3] However, other DNA repair pathways, such as mismatch repair (MMR) and base excision repair (BER), may also contribute to this compound resistance.[4][5] Deficiencies in the MMR pathway, for instance, can paradoxically lead to resistance to certain alkylating agents by preventing the recognition of DNA damage and subsequent cell cycle arrest or apoptosis.
Application of CRISPR-Cas9 in this compound Resistance Research
CRISPR-Cas9 technology offers a powerful tool to systematically dissect the genetic basis of this compound resistance. Genome-wide or targeted CRISPR screens can be employed to identify genes whose loss-of-function (knockout) or gain-of-function (activation/inhibition) confers resistance or sensitivity to this compound.
Key Applications:
-
Identification of Novel Resistance Genes: Genome-wide CRISPR knockout screens can uncover previously unknown genes that contribute to this compound resistance.
-
Validation of Known Resistance Mechanisms: Targeted CRISPR editing can be used to validate the role of known resistance genes, such as MGMT, in specific cancer models.
-
Elucidation of Resistance Pathways: By analyzing the genes identified in a screen, researchers can map the signaling pathways involved in the resistance phenotype.
-
Discovery of Synthetic Lethal Interactions: CRISPR screens can identify genes that, when inhibited, are lethal to this compound-resistant cells, opening avenues for combination therapies.
Signaling Pathways Implicated in this compound Resistance
The primary pathway conferring resistance to this compound is the DNA repair pathway mediated by MGMT. However, other pathways are also likely involved.
Caption: Key signaling pathways in this compound action and resistance.
Experimental Protocols
Protocol 1: Genome-Wide CRISPR-Cas9 Knockout Screen to Identify this compound Resistance Genes
This protocol outlines a positive selection screen to identify genes whose knockout confers resistance to this compound.
Caption: Workflow for a genome-wide CRISPR-Cas9 knockout screen.
Methodology:
-
Cell Line Selection: Choose a cancer cell line sensitive to this compound and stably expressing Cas9.
-
Lentiviral sgRNA Library Transduction: Transduce the Cas9-expressing cells with a genome-scale sgRNA library (e.g., GeCKO v2) at a low multiplicity of infection (MOI < 0.3) to ensure most cells receive a single sgRNA.
-
Antibiotic Selection: Select for successfully transduced cells using an appropriate antibiotic (e.g., puromycin).
-
This compound Treatment:
-
Split the cell population into two groups: a treatment group and a control group (treated with DMSO).
-
Treat the experimental group with a concentration of this compound that results in significant cell death in the parental cell line (e.g., IC50-IC80).
-
Culture the cells for a sufficient period to allow for the selection of resistant clones (typically 14-21 days).
-
-
Genomic DNA Extraction and Sequencing:
-
Harvest the surviving cells from both the treatment and control groups.
-
Extract genomic DNA.
-
Amplify the sgRNA-containing regions using PCR.
-
Perform next-generation sequencing (NGS) to determine the abundance of each sgRNA in both populations.
-
-
Data Analysis:
-
Use bioinformatics tools like MAGeCK (Model-based Analysis of Genome-wide CRISPR-Cas9 Knockout) to identify sgRNAs that are significantly enriched in the this compound-treated population compared to the control population.
-
Genes targeted by the enriched sgRNAs are candidate this compound resistance genes.
-
Protocol 2: Validation of Candidate Resistance Genes using Individual CRISPR-Cas9 Knockout
Methodology:
-
sgRNA Design and Cloning: Design 2-3 individual sgRNAs targeting the candidate gene identified from the screen. Clone these sgRNAs into a suitable lentiviral vector.
-
Lentivirus Production and Transduction: Produce lentivirus for each sgRNA and transduce the parental Cas9-expressing cell line.
-
Knockout Verification: Confirm the knockout of the target gene at the protein level using Western blotting or at the genomic level using sequencing.
-
This compound Sensitivity Assay:
-
Perform a dose-response assay by treating the knockout cells and control cells (transduced with a non-targeting sgRNA) with a range of this compound concentrations.
-
Measure cell viability after 72-96 hours using an appropriate assay (e.g., CellTiter-Glo, MTT).
-
-
Data Analysis: Calculate the IC50 values for this compound in both the knockout and control cell lines. A significant increase in the IC50 for the knockout cells validates the gene's role in this compound resistance.
Data Presentation
Quantitative data from CRISPR screens and validation experiments should be presented in a clear and structured manner.
Table 1: Illustrative Results from a Genome-Wide CRISPR Screen for this compound Resistance
| Gene Symbol | sgRNA ID | Log2 Fold Change (this compound vs. DMSO) | p-value | False Discovery Rate (FDR) |
| MGMT | sgRNA1 | 8.2 | 1.5e-12 | 3.2e-10 |
| MGMT | sgRNA2 | 7.9 | 4.1e-12 | 8.5e-10 |
| GENE X | sgRNA1 | 6.5 | 2.3e-8 | 5.1e-6 |
| GENE X | sgRNA2 | 6.1 | 5.8e-8 | 1.2e-5 |
| GENE Y | sgRNA1 | 5.8 | 1.2e-7 | 2.5e-5 |
| ... | ... | ... | ... | ... |
Note: This table presents hypothetical data for illustrative purposes.
Table 2: Illustrative IC50 Values from Validation Experiments
| Cell Line | Target Gene | This compound IC50 (µM) | Fold Change in IC50 (vs. Control) |
| Parental | - | 50 | 1.0 |
| Control (Non-targeting sgRNA) | - | 52 | 1.04 |
| MGMT Knockout | MGMT | 5 | 0.1 |
| GENE X Knockout | GENE X | 250 | 5.0 |
Note: This table presents hypothetical data for illustrative purposes.
Conclusion
The application of CRISPR-Cas9 technology provides a robust framework for systematically investigating the genetic determinants of this compound resistance. The protocols and application notes outlined here offer a comprehensive guide for researchers to identify and validate novel resistance genes and pathways. This knowledge is crucial for the development of more effective therapeutic strategies, including the design of combination therapies to overcome this compound resistance in cancer treatment.
References
- 1. Chloroethylating nitrosoureas in cancer therapy: DNA damage, repair and cell death signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Acquired resistance of melanoma cells to the antineoplastic agent this compound is caused by reactivation of the DNA repair gene MGMT - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Can high-dose this compound reverse MGMT resistance in glioblastoma multiforme? [pubmed.ncbi.nlm.nih.gov]
- 4. The mismatch repair and base excision repair pathways: An opportunity for individualized (personalized) sensitization of cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The role of DNA mismatch repair in drug resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Mitigating Fotemustine-Induced Myelosuppression
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address fotemustine-induced myelosuppression encountered during pre-clinical and clinical research.
Frequently Asked Questions (FAQs)
Q1: What is the underlying mechanism of this compound-induced myelosuppression?
A1: this compound is a cytotoxic alkylating agent from the nitrosourea family.[1][2] Its primary mechanism of action involves the alkylation of DNA, specifically at the O6 position of guanine bases, which leads to the formation of DNA cross-links and strand breaks.[3][4] This DNA damage disrupts replication and transcription, ultimately triggering cell cycle arrest and apoptosis (programmed cell death) in rapidly dividing cells.[1] Hematopoietic stem and progenitor cells in the bone marrow are highly proliferative, making them particularly susceptible to the cytotoxic effects of this compound. This results in the decreased production of red blood cells, white blood cells, and platelets, a condition known as myelosuppression.
Q2: What are the typical hematological toxicities observed with this compound administration?
A2: The most common and dose-limiting toxicity of this compound is delayed and cumulative myelosuppression. This is characterized by:
-
Thrombocytopenia: A significant decrease in platelet count.
-
Neutropenia: A reduction in the number of neutrophils, a type of white blood cell crucial for fighting infection.
-
Leukopenia: A general decrease in the total number of white blood cells.
-
Anemia: A less frequent but possible reduction in red blood cells.
Severe (Grade 3/4) thrombocytopenia and neutropenia are frequently reported, particularly during the induction phase of treatment and in patients who have received prior chemotherapy.
Q3: How can I monitor for this compound-induced myelosuppression in my experiments?
A3: Regular monitoring of hematological parameters is critical. This should include:
-
Complete Blood Counts (CBCs): Perform CBCs with differentials before each this compound administration and at regular intervals between cycles. Key parameters to monitor are absolute neutrophil count (ANC), platelet count, and hemoglobin levels.
-
Nadir Monitoring: Be aware that this compound-induced myelosuppression is often delayed. The lowest blood cell counts (nadir) typically occur several weeks after administration. Therefore, monitoring should be continued during the rest period between treatment cycles.
-
Bone Marrow Aspirates and Biopsies: In preclinical studies involving animal models, bone marrow analysis can provide a more detailed assessment of cellularity and the status of hematopoietic progenitor populations.
Troubleshooting Guide
Issue 1: Severe (Grade 3/4) neutropenia or thrombocytopenia is observed after this compound administration.
Potential Strategies:
-
Dose Modification:
-
Dose Reduction: Reducing the dose of this compound for subsequent cycles is a primary strategy to manage severe hematological toxicity. A common approach is a 25% dose reduction after an episode of Grade 3/4 neutropenia or thrombocytopenia.
-
Treatment Delay: Postponing the next treatment cycle until blood counts have recovered to acceptable levels (e.g., ANC ≥ 1.5 x 10⁹/L and platelets ≥ 100 x 10⁹/L) is also recommended.
-
-
Use of Hematopoietic Growth Factors:
-
Granulocyte Colony-Stimulating Factor (G-CSF): Prophylactic administration of G-CSF (e.g., filgrastim, pegfilgrastim) can shorten the duration and severity of neutropenia. G-CSF is typically recommended for chemotherapy regimens with a high risk (>20%) of febrile neutropenia.
-
Erythropoiesis-Stimulating Agents (ESAs): For anemia, ESAs can be considered to stimulate red blood cell production.
-
-
Administration of Cytoprotective Agents:
-
Amifostine: Pre-treatment with amifostine, a cytoprotective agent, has been shown to reduce the incidence of severe myelosuppression associated with this compound. Amifostine is a prodrug that is converted to an active thiol metabolite, which is thought to selectively protect normal tissues from the cytotoxic effects of chemotherapy.
-
Issue 2: My experimental results show significant inter-individual variability in the myelosuppressive effects of this compound.
Potential Explanations and Solutions:
-
O6-methylguanine-DNA methyltransferase (MGMT) Status: The DNA repair enzyme MGMT can remove the alkyl adducts induced by this compound, thus conferring resistance to its cytotoxic effects. Variability in MGMT expression levels in hematopoietic stem and progenitor cells could contribute to differential myelosuppressive responses.
-
Experimental Approach: Assess MGMT promoter methylation status or protein expression levels in your experimental models to correlate with the degree of myelosuppression.
-
-
Prior Chemotherapy: Patients or animal models that have been previously treated with other chemotherapeutic agents may exhibit more profound myelosuppression with this compound.
-
Experimental Design: Ensure that treatment-naïve and pre-treated groups are appropriately stratified in your experimental design to account for this variable.
-
Data Presentation
Table 1: Hematological Toxicity of this compound in Clinical Trials.
| Study | Treatment Arm | Grade 3/4 Neutropenia | Grade 3/4 Thrombocytopenia |
| Phase III Study | This compound | 51% | 43% |
| Dacarbazine | 5% | 6% | |
| Phase II Study | This compound (conventional schedule) | 17% (leukopenia) | 23% |
| Phase II Study | This compound (second-line) | 9% (leukopenia) | 15% |
Table 2: Efficacy of Amifostine in Mitigating this compound-Induced Myelosuppression.
| Study | Treatment Group | Severe Myelosuppression (Grade 3/4) |
| Pilot Study | Amifostine + this compound | 0% |
| This compound (historical control) | ~40-45% |
Experimental Protocols
1. Assessment of Myelosuppression via Complete Blood Count (CBC)
-
Objective: To quantify the hematological toxicity of this compound.
-
Methodology:
-
Collect peripheral blood samples from experimental animals (e.g., mice, rats) via standard methods (e.g., tail vein, retro-orbital sinus) at baseline and at specified time points post-fotemustine administration.
-
Use an automated hematology analyzer to determine the concentrations of red blood cells, white blood cells (with differential), and platelets.
-
Pay close attention to the absolute neutrophil count (ANC) and platelet count.
-
Plot the mean cell counts over time for each treatment group to visualize the nadir and recovery kinetics.
-
2. Colony-Forming Unit (CFU) Assay for Hematopoietic Progenitor Function
-
Objective: To assess the impact of this compound on the proliferative capacity of hematopoietic progenitor cells.
-
Methodology:
-
Harvest bone marrow cells from femurs and tibias of treated and control animals.
-
Prepare a single-cell suspension of bone marrow cells.
-
Plate a known number of bone marrow cells in a methylcellulose-based medium containing a cocktail of hematopoietic growth factors (e.g., SCF, IL-3, IL-6, EPO, G-CSF, GM-CSF).
-
Incubate the plates at 37°C in a humidified incubator with 5% CO₂.
-
After 7-14 days, count the number of colonies (e.g., CFU-GM, BFU-E, CFU-GEMM) under an inverted microscope.
-
Compare the number and types of colonies between treatment groups to assess the effect on different hematopoietic lineages.
-
Visualizations
Caption: Mechanism of this compound-Induced Myelosuppression.
Caption: Strategies to Mitigate this compound Myelosuppression.
References
- 1. Chemotherapy - Wikipedia [en.wikipedia.org]
- 2. Focus on this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. What is the mechanism of this compound? [synapse.patsnap.com]
- 4. Temozolomide- and this compound-induced apoptosis in human malignant melanoma cells: response related to MGMT, MMR, DSBs, and p53 - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Fotemustine in Preclinical Research
Welcome to the technical support center for researchers utilizing fotemustine in preclinical studies. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to assist you in designing and executing your experiments for optimal outcomes.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
This compound is a third-generation nitrosourea alkylating agent.[1][2] Its cytotoxic activity stems from its ability to alkylate DNA, primarily at the O6 position of guanine.[3] This leads to the formation of DNA interstrand cross-links, which inhibit DNA replication and transcription, ultimately triggering cell cycle arrest and apoptosis (programmed cell death).[3] Due to its high lipophilicity, this compound can cross the blood-brain barrier, making it a candidate for brain tumor models.[4]
Q2: Which cancer cell lines are sensitive to this compound?
This compound has shown activity against a range of cancer cell lines, particularly melanoma and glioma. Sensitivity can be influenced by the expression of the DNA repair enzyme O6-methylguanine-DNA methyltransferase (MGMT). High levels of MGMT can confer resistance by removing the alkyl groups from DNA. Therefore, cell lines with low MGMT expression are generally more sensitive to this compound. In vitro chemosensitivity studies have demonstrated its activity on human glioblastoma and medulloblastoma cell lines.
Q3: What is a good starting dose for in vivo studies with this compound?
A common starting point for preclinical in vivo studies with this compound is in the range of 20-25 mg/kg. Studies in rats have shown that this compound is not hepatotoxic at doses of 20 mg/kg and 50 mg/kg. In a melanoma xenograft model, a daily dose of 25 mg/kg was used in a combination therapy study. It is crucial to perform a dose-range finding study in your specific animal model to determine the maximum tolerated dose (MTD) and optimal therapeutic dose.
Q4: How can I optimize the dosing schedule for my preclinical study?
The optimal dosing schedule depends on the tumor model and the desired balance between efficacy and toxicity. Both single-dose and multi-dose regimens have been explored. For instance, a bi-weekly induction schedule of 80 mg/m² (human dose) has been investigated in clinical settings for glioblastoma. In preclinical melanoma models, daily administration for a defined period (e.g., 13-15 days) has been used. It is recommended to test different schedules (e.g., daily, every other day, weekly) in your dose-finding studies to identify the most effective and well-tolerated regimen.
Q5: What are the common toxicities observed with this compound in preclinical models, and how can I monitor for them?
The primary dose-limiting toxicity of this compound is myelosuppression, specifically thrombocytopenia (low platelet count) and neutropenia (low neutrophil count). In animal studies, this can manifest as increased bleeding or susceptibility to infections. Body weight loss is another key indicator of toxicity. Regular monitoring should include:
-
Body weight: Measure at least twice weekly.
-
Clinical observations: Daily checks for signs of distress, such as lethargy, ruffled fur, and changes in behavior.
-
Complete Blood Counts (CBCs): Perform at baseline and at regular intervals during and after treatment to monitor for hematological toxicity.
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Lack of tumor response | High MGMT expression in the tumor model. Suboptimal dose or schedule. Intrinsic resistance of the tumor model. | Screen cell lines for MGMT expression before starting in vivo studies. Perform a dose-escalation study to determine the MTD. Explore different administration schedules (e.g., more frequent dosing). Consider combination therapies to overcome resistance. |
| Excessive toxicity (e.g., significant body weight loss, mortality) | Dose is too high. Schedule is too intensive. Animal model is particularly sensitive. | Reduce the dose. Decrease the frequency of administration (e.g., from daily to every other day). Implement treatment-free periods. Ensure proper supportive care for the animals. |
| High variability in tumor growth within a treatment group | Inconsistent tumor cell implantation. Variation in drug administration. Heterogeneity of the tumor model. | Refine surgical techniques for tumor implantation to ensure consistency. Ensure accurate and consistent drug formulation and administration. Increase the number of animals per group to improve statistical power. |
Data Presentation
In Vitro this compound Activity (IC50 Values)
| Cell Line | Cancer Type | IC50 (µM) | Incubation Time | Reference |
| HTB140 | Melanoma | ~100-250 | 3 days | |
| WIDR | Colon Cancer | 20-70 µg/mL | Not Specified | |
| CAL 12 | Non-Small-Cell Lung Cancer | 20-70 µg/mL | Not Specified |
Note: IC50 values can vary significantly between different studies and experimental conditions.
Preclinical In Vivo Efficacy of this compound
| Animal Model | Cancer Type | This compound Dose & Schedule | Key Efficacy Outcome | Toxicity | Reference |
| Nude Mice | Melanoma Xenograft (A375, G361) | 25 mg/kg, daily for 13-15 days (in combination) | Reduced tumor size (in combination) | Reduction in body weight | |
| Rats | N/A (Toxicity Study) | 20 mg/kg and 50 mg/kg (single dose) | N/A | Non-hepatotoxic |
Note: The data presented is from different studies and direct comparison may not be appropriate.
Experimental Protocols
General Protocol for a Xenograft Efficacy Study
-
Cell Culture and Preparation:
-
Culture cancer cells in the recommended medium and conditions until they reach 80-90% confluency.
-
Harvest cells using trypsin and wash with phosphate-buffered saline (PBS).
-
Resuspend cells in a mixture of PBS and Matrigel at a concentration of 1-10 x 10⁶ cells per 100 µL.
-
-
Tumor Implantation:
-
Anesthetize immunocompromised mice (e.g., nude or SCID mice).
-
Subcutaneously inject the cell suspension into the flank of each mouse.
-
-
Tumor Growth Monitoring and Randomization:
-
Monitor tumor growth by measuring tumor volume with calipers at least twice a week. Tumor volume can be calculated using the formula: (Length x Width²) / 2.
-
When tumors reach a predetermined size (e.g., 100-150 mm³), randomize the mice into treatment and control groups.
-
-
This compound Preparation and Administration:
-
This compound is light-sensitive and should be protected from light during preparation and administration.
-
Reconstitute this compound powder according to the manufacturer's instructions, typically with the provided solvent.
-
Dilute the reconstituted solution to the desired final concentration with a suitable vehicle (e.g., saline).
-
Administer the prepared this compound solution to the mice via the desired route (e.g., intraperitoneal or intravenous injection) according to the planned dose and schedule.
-
-
Efficacy and Toxicity Assessment:
-
Continue to monitor tumor volume and body weight throughout the study.
-
Observe the animals daily for any signs of toxicity.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight measurement, histopathology, biomarker analysis).
-
Visualizations
Caption: this compound's mechanism of action leading to cancer cell apoptosis.
Caption: A typical experimental workflow for optimizing this compound dosage.
Caption: The relationship between this compound dosage, efficacy, and toxicity.
References
- 1. Focus on this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound: A Third-Generation Nitrosourea for the Treatment of Recurrent Malignant Gliomas - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Sensitization of melanoma cells to alkylating agent-induced DNA damage and cell death via orchestrating oxidative stress and IKKβ inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound for the treatment of melanoma - PubMed [pubmed.ncbi.nlm.nih.gov]
fotemustine stability in aqueous solutions for in vitro assays
Welcome to the technical support center for the use of fotemustine in in vitro assays. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in obtaining reliable and reproducible experimental results.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
This compound is a third-generation nitrosourea and an alkylating agent. Its primary mechanism involves the alkylation of DNA, specifically forming adducts at the O6 position of guanine.[1] This initial lesion can lead to the formation of DNA interstrand cross-links and strand breaks.[2] This damage disrupts DNA replication and transcription, triggering cell cycle arrest, typically at the G2/M phase, and ultimately leading to programmed cell death (apoptosis).[3] Due to its high lipophilicity, this compound can effectively cross the blood-brain barrier.[2]
Q2: How stable is this compound in aqueous solutions like cell culture media?
This compound is known to be highly unstable in aqueous solutions, where it decomposes rapidly.[2] One study indicated that this decomposition occurs in two phases in culture medium, with the first phase being completed within 5 minutes. Research has also shown that in an aqueous solution, this compound can rapidly rearrange into a highly reactive diazohydroxide with a half-life of less than 2 minutes.
Furthermore, this compound is highly photosensitive. Exposure to ambient or solar light causes a rapid decrease in drug concentration and a discoloration of the solution. Therefore, it is critical to protect all this compound solutions from light during preparation and experimentation.
Q3: How should I prepare and store this compound stock solutions?
For long-term storage, it is recommended to prepare concentrated stock solutions in an appropriate solvent and store them at low temperatures, protected from light. While specific instructions may vary by supplier, a general guideline is to store stock solutions at -80°C for up to 6 months or at -20°C for up to one month. Always protect stock solutions from light. One study reports preparing a 10 mM stock solution in 43.3% ethanol. Anhydrous DMSO is also a common solvent for similar compounds.
Q4: What is the primary mechanism of cellular resistance to this compound?
The main mechanism of resistance to this compound is the DNA repair enzyme O6-methylguanine-DNA methyltransferase (MGMT). MGMT removes the alkyl groups from the O6 position of guanine, thereby repairing the DNA damage induced by this compound before it can lead to cytotoxic cross-links. Cells with high levels of MGMT expression are generally more resistant to this compound. Additionally, a functional mismatch repair (MMR) pathway can be involved in processing the DNA damage and triggering apoptosis; deficiencies in this pathway can also contribute to resistance.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Inconsistent or no cytotoxic effect observed between experiments. | This compound Degradation: The drug is likely degrading in your working solutions or cell culture medium before it can exert its full effect. This can be due to its inherent instability in aqueous solutions or exposure to light. | 1. Prepare Fresh: Always prepare fresh working dilutions of this compound immediately before adding to cells. Do not store diluted aqueous solutions. 2. Protect from Light: From the moment the stock vial is opened, protect all solutions containing this compound from light by using amber tubes and wrapping plates in foil. 3. Minimize Time in Media: Add the this compound solution to the cell culture plates as the final step and immediately return them to the incubator. 4. Standardize Timing: Ensure the time between preparing the working solution and adding it to the cells is consistent across all experiments. |
| High variability in results within the same experiment (e.g., across replicate wells). | Uneven Drug Activity: This could be due to rapid degradation of this compound during the time it takes to pipette across a 96-well plate. The first wells may receive a higher effective concentration than the last. | 1. Rapid Dispensing: Work quickly and efficiently when adding the this compound solution to your plate. 2. Plate Layout Strategy: Consider a plate layout where critical comparisons are made in adjacent wells to minimize time-dependent variability. 3. Use a Multichannel Pipette: If possible, use a multichannel pipette to add the drug to multiple wells simultaneously. |
| Observed cytotoxicity is much lower than expected from published literature. | 1. Sub-potent Stock Solution: The stock solution may have degraded due to improper storage (e.g., repeated freeze-thaw cycles, light exposure, moisture). 2. Cellular Resistance: The cell line used may have high endogenous levels of the MGMT repair protein. | 1. Aliquot Stocks: Prepare single-use aliquots of your stock solution to avoid multiple freeze-thaw cycles. Ensure storage at -80°C and protection from light. 2. Check MGMT Status: If possible, verify the MGMT expression status of your cell line. If it is high, you may need to use higher concentrations of this compound or consider co-treatment with an MGMT inhibitor for mechanistic studies. |
| Color change observed in the culture medium upon adding this compound. | Drug Degradation: A color change (e.g., discoloration) can be an indicator of this compound degradation, especially upon exposure to light. | This confirms that the drug is degrading. While some degradation is unavoidable in aqueous media, ensure that all light-protection measures are strictly followed. If the color change is immediate and significant, consider preparing a fresh stock solution. |
Data Presentation
Table 1: Summary of this compound Stability in Aqueous Solutions
| Solution | Temperature | Light Condition | Stability | Citation |
| 5% Dextrose (0.8 and 2 mg/mL) | 22°C (Room Temp) | Protected from light | Stable for at least 8 hours | |
| 5% Dextrose (0.8 and 2 mg/mL) | 4°C | Protected from light | Stable for at least 48 hours | |
| 5% Dextrose (0.8 and 2 mg/mL) | >30°C | Exposed to solar light | Rapid degradation | |
| 5% Dextrose (0.8 and 2 mg/mL) | 22°C (Room Temp) | Exposed to ambient light | Rapid degradation | |
| General Aqueous Solution | Not Specified | Not Specified | Rearranges to a reactive intermediate with t½ < 2 minutes | |
| Cell Culture Medium | Not Specified | Not Specified | First phase of decomposition complete within 5 minutes |
Experimental Protocols
Protocol 1: Preparation of this compound Solutions for In Vitro Assays
This protocol provides a general guideline for preparing this compound solutions. Adherence to these steps is critical to minimize drug degradation.
-
Reconstitute Lyophilized Powder: Allow the vial of lyophilized this compound to equilibrate to room temperature. Reconstitute the powder in an appropriate solvent (e.g., 43.3% ethanol or anhydrous DMSO) to a high concentration (e.g., 10 mM) to create a stock solution. Perform this step under dim light.
-
Aliquot Stock Solution: Immediately after reconstitution, aliquot the stock solution into single-use, light-protecting (amber) microcentrifuge tubes.
-
Storage: Store the aliquots at -80°C for long-term storage (up to 6 months) or -20°C for short-term storage (up to 1 month).
-
Prepare Working Solution: On the day of the experiment, thaw a single aliquot of the stock solution at room temperature, protected from light. Dilute the stock solution to the final desired concentrations using complete cell culture medium. This step must be done immediately before adding the solution to the cells.
-
Cell Treatment: Add the freshly prepared working solutions to the cell culture plates. Minimize the exposure of the plates to light before and after adding the drug. Immediately return the plates to the incubator.
Protocol 2: General Cell Viability (MTT/XTT) Assay
This protocol outlines a typical cell viability assay to determine the cytotoxic effects of this compound.
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and allow them to adhere and grow for 24 hours in a CO₂ incubator.
-
Drug Preparation: Prepare a series of this compound working solutions in complete culture medium at 2x the final desired concentrations.
-
Cell Treatment: Remove the old medium from the wells and add 100 µL of the fresh medium containing the various concentrations of this compound (or vehicle control). Incubate the plates for the desired exposure time (e.g., 72 hours), ensuring they are protected from light.
-
Viability Assessment: After the incubation period, add the viability reagent (e.g., MTT, XTT) to each well according to the manufacturer's instructions.
-
Data Acquisition: Incubate for the recommended time (e.g., 2-4 hours) and then read the absorbance on a microplate reader at the appropriate wavelength.
-
Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control wells and plot a dose-response curve to determine the IC₅₀ value.
Visualizations
Caption: Experimental workflow for preparing this compound solutions.
Caption: Troubleshooting logic for inconsistent this compound activity.
Caption: this compound-induced DNA damage and apoptosis signaling.
References
- 1. Cytotoxicity, DNA damage, and apoptosis induced by new this compound analogs on human melanoma cells in relation to O6-methylguanine DNA-methyltransferase expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Stability study of this compound in PVC infusion bags and sets under various conditions using a stability-indicating high-performance liquid chromatographic assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Temozolomide- and this compound-induced apoptosis in human malignant melanoma cells: response related to MGMT, MMR, DSBs, and p53 - PubMed [pubmed.ncbi.nlm.nih.gov]
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for managing potential fotemustine-related hepatotoxicity in animal models. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during in vivo experiments.
Troubleshooting Guides
Scenario 1: Unexpected Clinical Signs of Toxicity or Mortality
Question: We observed unexpected lethargy, weight loss, and mortality in our animal cohort after this compound administration, even at doses reported to be non-hepatotoxic. What could be the cause and how should we troubleshoot?
Answer:
While studies have reported this compound to be non-hepatotoxic in rats at doses of 20 mg/kg and 50 mg/kg, unexpected toxicity can arise from several factors[1]. It is crucial to systematically investigate the potential causes.
Troubleshooting Steps:
-
Verify Drug Formulation and Administration:
-
This compound Stability: this compound is sensitive to light and degrades in aqueous solutions. Ensure the drug was prepared fresh and protected from light during preparation and administration.
-
Vehicle Effects: The vehicle used to dissolve this compound could have inherent toxicity. Run a vehicle-only control group to rule this out.
-
Dosing Accuracy: Double-check all dose calculations, dilutions, and the calibration of administration equipment.
-
-
Animal Model Considerations:
-
Species and Strain Susceptibility: The reported non-hepatotoxicity was in specific rat strains. Different species (e.g., mice) or even different rat strains may have varying sensitivities due to differences in metabolism.
-
Underlying Health Status: Ensure the animals were healthy and free from underlying conditions that could compromise liver function or increase susceptibility to drug toxicity.
-
-
Monitor for Hematotoxicity: this compound is known to cause hematotoxicity (e.g., thrombocytopenia, leukopenia). The observed clinical signs might be related to severe bone marrow suppression rather than primary hepatotoxicity. Perform complete blood counts (CBCs) to assess hematological parameters.
-
Assess for Non-Hepatic Toxicity: this compound can also exhibit renal toxicity[2]. Monitor markers of kidney function (e.g., BUN, creatinine) and perform urinalysis.
Experimental Workflow for Troubleshooting Unexpected Toxicity:
Caption: Troubleshooting workflow for unexpected animal toxicity.
Scenario 2: Elevated Liver Enzymes in a Pilot Study
Question: Our pilot study with a higher dose of this compound shows a slight elevation in serum ALT and AST levels. How do we confirm if this is clinically significant hepatotoxicity?
Answer:
An elevation in liver enzymes such as Alanine Aminotransferase (ALT) and Aspartate Aminotransferase (AST) is an indicator of potential hepatocellular injury. To determine the significance of this finding, a more comprehensive assessment is necessary.
Confirmation and Follow-up Steps:
-
Expand Liver Panel Analysis: In addition to ALT and AST, measure Alkaline Phosphatase (ALP) and bilirubin to assess for cholestatic injury. A significant increase in ALP can indicate blockage of bile flow.
-
Histopathological Examination: This is the gold standard for confirming liver injury. Euthanize a subset of animals and perform a thorough histopathological evaluation of the liver. Look for signs of necrosis, inflammation, steatosis, and changes in cellular morphology.
-
Dose-Response Relationship: Conduct a dose-response study to determine if the elevation in liver enzymes is dependent on the this compound dose.
-
Time-Course Analysis: Collect samples at multiple time points after this compound administration to understand the kinetics of the liver enzyme elevation and to see if it resolves over time, which would suggest reversible injury.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of this compound-related hepatotoxicity?
A1: The cytotoxicity of this compound in hepatocytes is primarily caused by its reactive decomposition product, diethyl ethylphosphonate isocyanate (DEP-isocyanate)[2]. This metabolite rapidly and extensively depletes intracellular glutathione (GSH), a key antioxidant[2]. The depletion of GSH leads to an inability to detoxify reactive oxygen species (ROS), resulting in oxidative stress, lipid peroxidation, and ultimately, cell death[2].
Signaling Pathway of this compound-Induced Hepatotoxicity:
References
- 1. Nitrosoureas lomustine, carmustine and this compound induced hepatotoxic perturbations in rats: biochemical, morphological and flow cytometry studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Molecular mechanisms of toxic effects of this compound in rat hepatocytes and subcellular rat liver fractions - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing Fotemustine Delivery Across the Blood-Brain Barrier
Welcome to the technical support center for researchers, scientists, and drug development professionals working on improving the delivery of fotemustine across the blood-brain barrier (BBB). This resource provides practical troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to assist you in your research endeavors.
Frequently Asked Questions (FAQs)
Q1: What is the rationale for needing to improve this compound delivery across the BBB?
A1: this compound is a lipophilic nitrosourea, a characteristic that inherently facilitates its passage across the blood-brain barrier.[1][2][3] However, for the treatment of aggressive brain tumors like glioblastoma, achieving a sufficiently high and sustained concentration of the drug at the tumor site is crucial for therapeutic efficacy. Standard intravenous administration may not achieve the optimal therapeutic window within the central nervous system (CNS). Therefore, advanced delivery strategies are being explored to enhance its concentration and residence time in the brain.
Q2: What are the primary advanced strategies currently being investigated to enhance this compound's BBB penetration?
A2: The main strategies focus on nanoparticle-based delivery systems and convection-enhanced delivery (CED). Nanoparticles can encapsulate this compound, protecting it from degradation and facilitating its transport across the BBB. CED is a neurosurgical technique that involves the direct, pressure-driven infusion of the therapeutic agent into the brain parenchyma, bypassing the BBB entirely.[4][5]
Q3: How does the O6-methylguanine-DNA-methyltransferase (MGMT) enzyme affect this compound's efficacy?
A3: this compound, like other nitrosoureas, exerts its cytotoxic effect by alkylating DNA, primarily at the O6 position of guanine. The DNA repair enzyme MGMT can remove these alkyl adducts, thus conferring resistance to the drug. Methylation of the MGMT promoter region silences the gene, leading to lower levels of the enzyme and increased sensitivity of the tumor to this compound.
Troubleshooting Guides
Nanoparticle-Based Delivery of this compound
| Problem | Potential Causes | Troubleshooting Steps |
| Low encapsulation efficiency of this compound. | - Incompatible solvent systems.- Suboptimal drug-to-polymer ratio.- Rapid drug leakage during formulation. | - Experiment with different organic solvents to improve the solubility of both this compound and the polymer.- Titrate the drug-to-polymer ratio to find the optimal loading capacity.- Modify the emulsification/solvent evaporation rate to minimize drug diffusion into the aqueous phase. |
| Inconsistent nanoparticle size or high polydispersity index (PDI). | - Inadequate mixing or homogenization speed.- Uncontrolled solvent evaporation rate.- Aggregation of nanoparticles. | - Optimize the speed and duration of homogenization or sonication.- Ensure a controlled and consistent rate of solvent evaporation.- Adjust the concentration of the stabilizing agent (e.g., PVA, Poloxamer). |
| This compound-loaded nanoparticles show signs of aggregation during storage. | - Insufficient surface charge or steric stabilization.- Inappropriate storage conditions (temperature, pH). | - Increase the concentration of the stabilizer or use a combination of stabilizers.- Evaluate the zeta potential of the nanoparticles; a value further from zero (positive or negative) indicates better stability.- Store the nanoparticle suspension at a recommended temperature (e.g., 4°C) and in a buffer with a pH that promotes stability. |
| High burst release of this compound from nanoparticles. | - High concentration of drug adsorbed to the nanoparticle surface.- Porous nanoparticle structure. | - Optimize the washing steps after nanoparticle formulation to remove surface-adsorbed drug.- Adjust the formulation parameters (e.g., polymer type, solvent) to create a denser nanoparticle matrix. |
Convection-Enhanced Delivery (CED) of this compound
| Problem | Potential Causes | Troubleshooting Steps |
| Significant backflow along the catheter track. | - High infusion rate.- Poor catheter design or placement.- High interstitial fluid pressure in the tumor. | - Reduce the infusion rate; typical rates are between 0.5 and 10.0 µL/min.- Use a stepped-design catheter to minimize backflow.- Ensure the catheter tip is placed in a region of the tumor with lower interstitial pressure, if identifiable. |
| Inadequate or uneven distribution of the infusate. | - Catheter placement in or near white matter tracts, ventricles, or necrotic tissue.- Leakage into the subarachnoid or ventricular space. | - Carefully plan the catheter trajectory using pre-operative imaging to avoid these structures.- Confirm catheter placement intra-operatively.- If leakage is suspected, terminate the infusion and reposition the catheter. |
| Neurological deficits observed post-infusion. | - Infusion of a neurotoxic concentration of this compound.- Mechanical damage from the catheter placement or infusion volume. | - Perform dose-escalation studies in preclinical models to determine the maximum tolerated dose for CED.- Reduce the total infusion volume or infuse at a slower rate. |
In Vitro Blood-Brain Barrier (BBB) Model Experiments
| Problem | Potential Causes | Troubleshooting Steps |
| Low transendothelial electrical resistance (TEER) values. | - Incomplete confluence of endothelial cells.- Presence of apoptotic or necrotic cells.- Lack of essential co-culture components (e.g., astrocytes, pericytes). | - Allow sufficient time for the endothelial cells to form a tight monolayer.- Ensure optimal cell culture conditions and check for signs of cellular stress.- Co-culture endothelial cells with astrocytes and/or pericytes to induce barrier properties. |
| High variability in permeability measurements. | - Inconsistent cell seeding density.- Variation in the age or passage number of cells.- Inconsistent timing of sample collection. | - Use a consistent cell seeding density for all experiments.- Use cells within a narrow passage number range.- Adhere to a strict timeline for sample collection during the permeability assay. |
| Permeability of this compound is lower than expected. | - Active efflux by transporters like P-glycoprotein (P-gp) expressed on the endothelial cells. | - Co-administer this compound with a known P-gp inhibitor to see if permeability increases.- Use an endothelial cell line with low expression of efflux transporters. |
Quantitative Data
Table 1: Comparative Efficacy of this compound Delivery Strategies in Preclinical Models
| Delivery Method | Animal Model | Key Findings | Reference |
| Systemic Intravenous (IV) Injection | Rat | Apparent diffusion coefficient in the brain: 0.23 x 10-6 cm2.s-1. | |
| Convection-Enhanced Delivery (CED) | Rat 9L Glioma Model | CED of ACNU (a related nitrosourea) at a 100-fold lower total dose than IV injection resulted in almost equivalent brain tissue concentrations. | |
| Convection-Enhanced Delivery (CED) | Rat Spinal Cord Glioma Model | ACNU delivered via CED showed more prominent antitumor effects and preservation of motor function compared to IV administration. |
Experimental Protocols
Protocol 1: Formulation of this compound-Loaded PLGA Nanoparticles (Emulsification-Solvent Evaporation Method)
-
Preparation of the Organic Phase:
-
Dissolve a specific amount of poly(lactic-co-glycolic acid) (PLGA) and this compound in an organic solvent such as acetone or dichloromethane.
-
-
Preparation of the Aqueous Phase:
-
Prepare an aqueous solution containing a stabilizing agent, such as polyvinyl alcohol (PVA) or Poloxamer 188.
-
-
Emulsification:
-
Add the organic phase dropwise to the aqueous phase under constant stirring or homogenization. The speed and duration of homogenization are critical parameters to control nanoparticle size.
-
-
Solvent Evaporation:
-
Continuously stir the emulsion at room temperature to allow the organic solvent to evaporate, leading to the formation of solid nanoparticles.
-
-
Nanoparticle Recovery and Purification:
-
Centrifuge the nanoparticle suspension to pellet the nanoparticles.
-
Wash the nanoparticles multiple times with deionized water to remove excess stabilizer and unencapsulated drug.
-
Resuspend the final nanoparticle pellet in a suitable buffer or lyophylize for long-term storage.
-
Protocol 2: In Vitro BBB Permeability Assay (Transwell Model)
-
Cell Culture:
-
Culture brain microvascular endothelial cells on the apical side of a Transwell insert. For a more robust model, co-culture with astrocytes on the basolateral side.
-
-
Barrier Integrity Assessment:
-
Measure the transendothelial electrical resistance (TEER) to confirm the formation of a tight endothelial monolayer.
-
-
Permeability Assay:
-
Add this compound (at a known concentration) to the apical (donor) chamber.
-
At predetermined time points, collect samples from the basolateral (receiver) chamber.
-
Replace the collected volume with fresh medium.
-
-
Quantification:
-
Quantify the concentration of this compound in the collected samples using a validated analytical method such as high-performance liquid chromatography (HPLC).
-
-
Calculation of Apparent Permeability Coefficient (Papp):
-
Calculate the Papp value using the following formula: Papp = (dQ/dt) / (A * C0), where dQ/dt is the flux of the drug across the monolayer, A is the surface area of the membrane, and C0 is the initial concentration in the donor chamber.
-
Protocol 3: Convection-Enhanced Delivery in a Rat Glioma Model
-
Animal Preparation and Tumor Implantation:
-
Anesthetize the rat and secure it in a stereotactic frame.
-
Implant glioma cells (e.g., 9L) into the desired brain region (e.g., striatum).
-
-
Catheter Implantation:
-
After a set period for tumor growth, re-anesthetize the animal and place it back in the stereotactic frame.
-
Stereotactically implant a microinfusion cannula at the desired coordinates within or adjacent to the tumor.
-
-
Infusion:
-
Connect the cannula to a micro-syrup pump.
-
Infuse the this compound solution at a slow, constant rate (e.g., 0.1-1.0 µL/min).
-
-
Post-Infusion Monitoring and Analysis:
-
Monitor the animal for any neurological deficits.
-
At the study endpoint, euthanize the animal and harvest the brain.
-
Analyze the brain tissue for drug concentration, tumor volume, and histological changes.
-
Visualizations
Caption: this compound's mechanism of action and the DNA damage response pathway in glioma cells.
Caption: Experimental workflow for convection-enhanced delivery (CED) in a preclinical model.
References
- 1. In-vitro blood–brain barrier modeling: A review of modern and fast-advancing technologies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. This compound: a third-generation nitrosourea for the treatment of recurrent malignant gliomas - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Frontiers | Convection-Enhanced Delivery: Connection to and Impact of Interstitial Fluid Flow [frontiersin.org]
- 5. Convection-Enhanced Delivery of Antiangiogenic Drugs and Liposomal Cytotoxic Drugs to Heterogeneous Brain Tumor for Combination Therapy - PMC [pmc.ncbi.nlm.nih.gov]
troubleshooting fotemustine inconsistent results in cell culture
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with fotemustine in cell culture.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
This compound is a chloroethylating nitrosourea that exerts its anticancer effects primarily through DNA alkylation.[1][2][3] It forms chloroethyl adducts at the O6 position of guanine in DNA, leading to DNA cross-links and strand breaks.[1][3] This damage disrupts DNA replication and transcription, ultimately inducing cell cycle arrest and apoptosis (programmed cell death). This compound is lipophilic, allowing it to cross the blood-brain barrier effectively. The drug breaks down in aqueous solutions to form reactive intermediates responsible for its cytotoxic activity.
Q2: How stable is this compound in cell culture medium?
This compound is known to be unstable in aqueous solutions, including cell culture medium. It rapidly decomposes to form reactive intermediates. One study showed that pre-incubation of this compound in an aqueous solution for just 5 minutes led to a significant reduction in its cytotoxicity and DNA alkylating activity. Therefore, it is crucial to prepare fresh solutions of this compound immediately before each experiment and minimize the time it spends in aqueous solution prior to cell exposure.
Q3: What are the key factors that can lead to inconsistent results in this compound experiments?
Several factors can contribute to variability in experimental outcomes with this compound:
-
Drug Instability: As mentioned, this compound's instability in aqueous solutions is a major source of inconsistency.
-
Cell Line-Specific Sensitivity: Different cell lines exhibit varying sensitivity to this compound.
-
MGMT Expression: The expression level of O6-methylguanine-DNA methyltransferase (MGMT), a DNA repair enzyme, is a critical determinant of resistance. Cells with high MGMT expression can repair the DNA damage induced by this compound, leading to reduced efficacy.
-
Drug Concentration and Incubation Time: The cytotoxic effect of this compound is dose- and time-dependent.
-
Experimental Protocol Variations: Minor differences in experimental procedures, such as the timing of drug addition or the method of cell viability assessment, can impact results.
Troubleshooting Guides
Problem 1: Higher than Expected Cell Viability (Apparent Drug Ineffectiveness)
Possible Causes:
-
Drug Degradation: this compound may have degraded in the culture medium before it could exert its full effect.
-
Cellular Resistance: The cell line may have high endogenous expression of the MGMT repair enzyme or may have developed resistance.
-
Suboptimal Drug Concentration: The concentration of this compound used may be too low for the specific cell line.
-
Incorrect Drug Preparation: Errors in calculating the concentration or in the dilution process.
Troubleshooting Steps:
-
Fresh Drug Preparation: Always prepare this compound solutions fresh immediately before adding to the cell cultures. Do not store this compound in aqueous solutions.
-
Assess MGMT Expression: Determine the MGMT status of your cell line (e.g., via Western blot, qPCR, or by checking relevant literature). For MGMT-positive cells, consider using an MGMT inhibitor like O6-benzylguanine (O6-BG) to sensitize the cells to this compound.
-
Dose-Response Curve: Perform a dose-response experiment to determine the IC50 (half-maximal inhibitory concentration) of this compound for your specific cell line. This will help in selecting an appropriate concentration for future experiments.
-
Verify Drug Concentration: Double-check all calculations and ensure the stock solution was prepared correctly.
Problem 2: High Variability Between Replicate Wells or Experiments
Possible Causes:
-
Inconsistent Drug Activity: Due to the instability of this compound, the time between preparing the drug dilution and adding it to different wells or plates can lead to variations in the effective concentration.
-
Uneven Cell Seeding: Inconsistent cell numbers across wells will lead to variable results.
-
Edge Effects in Multi-well Plates: Evaporation from the outer wells of a plate can concentrate the drug and affect cell growth, leading to skewed results.
Troubleshooting Steps:
-
Standardize Drug Addition: Prepare a master mix of the final this compound concentration in the cell culture medium and add it to all replicate wells simultaneously.
-
Ensure Homogeneous Cell Suspension: Thoroughly mix the cell suspension before seeding to ensure a uniform cell number in each well.
-
Minimize Edge Effects: Avoid using the outermost wells of multi-well plates for data collection. Instead, fill them with sterile PBS or medium to create a humidity barrier.
-
Consistent Incubation Times: Ensure that the duration of drug exposure is identical for all plates and experiments being compared.
Problem 3: Unexpected Cytotoxicity in Control Groups
Possible Causes:
-
Solvent Toxicity: The solvent used to dissolve this compound (e.g., ethanol or DMSO) may be toxic to the cells at the final concentration used.
-
Contamination: Bacterial or fungal contamination in the cell culture.
Troubleshooting Steps:
-
Solvent Control: Include a vehicle control group in your experiments. This group should be treated with the same final concentration of the solvent used to dissolve this compound, but without the drug.
-
Check for Contamination: Regularly inspect your cell cultures under a microscope for any signs of contamination. If contamination is suspected, discard the cultures and start with a fresh, uncontaminated stock.
Data Presentation
Table 1: Reported IC50 Values of this compound in Various Human Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) | Notes |
| Melanoma Cell Lines (Panel) | Melanoma | 0-100 | Dose-response curves were similar to BCNU and CCNU. |
| WIDR | Colon Cancer | Not explicitly stated, but concentrations of 20-70 µg/ml were used. | Used in combination studies with 5-FU. |
| CAL 12 | Non-small-cell lung cancer | Not explicitly stated, but concentrations of 20-70 µg/ml were used. | Used in combination studies with 5-FU. |
| HTB140 | Melanoma | ~100-250 | These concentrations produced about 50% cell inactivation after 3 days. |
| A375 (MGMT-proficient) | Melanoma | Not explicitly stated, but was less sensitive than MGMT-deficient cells. | |
| CAL77 (MGMT-deficient) | Melanoma | Not explicitly stated, but was 7-9 times more sensitive than MGMT-transfected cells. |
Note: IC50 values can vary significantly based on the specific cell line, experimental conditions (e.g., incubation time), and the assay used to measure cell viability.
Experimental Protocols
Protocol 1: General Cell Viability Assay (e.g., MTT Assay)
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Drug Preparation: Immediately before use, dissolve this compound in a suitable solvent (e.g., 43.3% ethanol as per one study) to create a high-concentration stock solution. Further dilute the stock solution in a complete cell culture medium to achieve the desired final concentrations.
-
Cell Treatment: Remove the old medium from the cells and replace it with the medium containing the various concentrations of this compound. Include a vehicle control (medium with solvent only) and an untreated control.
-
Incubation: Incubate the cells for the desired period (e.g., 72 hours).
-
MTT Assay:
-
Add MTT reagent to each well and incubate for 2-4 hours at 37°C.
-
Remove the MTT solution and add a solubilizing agent (e.g., DMSO or a specialized solubilizing buffer).
-
Read the absorbance at the appropriate wavelength (e.g., 570 nm) using a microplate reader.
-
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and plot a dose-response curve to determine the IC50 value.
Protocol 2: Apoptosis Assay by Flow Cytometry (Annexin V/Propidium Iodide Staining)
-
Cell Treatment: Treat cells with this compound at the desired concentration and for the appropriate duration in a 6-well plate or culture dish.
-
Cell Harvesting:
-
Collect the cell culture supernatant, which may contain apoptotic cells that have detached.
-
Wash the adherent cells with PBS and detach them using a gentle, non-EDTA-based dissociation reagent (e.g., Accutase) to avoid interfering with Annexin V binding.
-
Combine the detached cells with the supernatant from the previous step.
-
-
Staining:
-
Wash the cells with cold PBS and then resuspend them in 1X Annexin V binding buffer.
-
Add FITC-conjugated Annexin V and Propidium Iodide (PI) to the cell suspension.
-
Incubate the cells in the dark for 15 minutes at room temperature.
-
-
Flow Cytometry Analysis: Analyze the stained cells by flow cytometry within one hour of staining.
-
Early apoptotic cells will be Annexin V positive and PI negative.
-
Late apoptotic or necrotic cells will be both Annexin V and PI positive.
-
Live cells will be negative for both stains.
-
Mandatory Visualizations
Caption: Mechanism of action of this compound leading to apoptosis.
Caption: Troubleshooting workflow for inconsistent this compound results.
Caption: Role of MGMT in this compound resistance.
References
Technical Support Center: The Impact of Serum Concentration on Fotemustine Activity In Vitro
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) regarding the in vitro activity of fotemustine, with a specific focus on the impact of serum concentration in your cell culture medium.
Frequently Asked Questions (FAQs)
Q1: How does serum concentration in cell culture medium affect the in vitro activity of this compound?
Q2: What is the mechanism of action of this compound, and how might serum components interfere with it?
This compound is a chloroethylnitrosourea alkylating agent. Its primary mechanism of action involves the alkylation of guanine bases in DNA, leading to the formation of DNA cross-links and strand breaks. This damage disrupts DNA replication and transcription, ultimately triggering cell cycle arrest and apoptosis (programmed cell death).[1][2] Serum components are unlikely to directly interfere with the intracellular mechanism of DNA alkylation. However, by reducing the free concentration of this compound in the culture medium, serum proteins can limit the amount of drug that reaches its intracellular target (DNA).
Q3: Are there any known stability issues with this compound in culture medium that could be affected by serum?
Yes, this compound is known to be unstable in aqueous solutions, including cell culture medium. It undergoes a two-phase decomposition.[3] The first phase is rapid, occurring within minutes.[3] While studies have not specifically detailed the influence of serum on this degradation, the presence of proteins and other biomolecules in serum could potentially alter the stability profile of this compound. It is crucial to prepare fresh solutions of this compound for each experiment and to minimize the time between its addition to the medium and the start of the cell treatment.
Troubleshooting Guide
Issue 1: High variability in cytotoxicity assay results between experiments.
| Possible Cause | Recommended Solution |
| Batch-to-batch variation in serum: | Fetal Bovine Serum (FBS) is a biological product with inherent variability in composition between lots. This can affect cell growth and drug-protein binding. It is advisable to purchase a large batch of FBS, test it for your specific cell lines, and use the same batch for a series of related experiments to ensure consistency. |
| Inconsistent timing of drug preparation and application: | Due to this compound's instability, it is critical to follow a strict and consistent timeline for preparing the drug solution and adding it to the cells. |
| Pipetting errors and uneven cell seeding: | Ensure accurate and consistent cell seeding density across all wells of your assay plates. Calibrate your pipettes regularly. |
Issue 2: The observed IC50 value for this compound is higher than expected from the literature.
| Possible Cause | Recommended Solution |
| High serum concentration in the assay medium: | The literature you are referencing may have used a lower serum concentration. High serum levels can lead to increased protein binding of this compound, reducing its effective concentration. Consider performing a serum concentration titration experiment (e.g., 2%, 5%, and 10% FBS) to determine the sensitivity of your cell line to this parameter. |
| Cell line resistance: | The cell line you are using may have intrinsic or acquired resistance to this compound. This can be due to high levels of the DNA repair enzyme O6-methylguanine-DNA-methyltransferase (MGMT), which can repair the DNA damage caused by this compound.[4] |
| Drug degradation: | Ensure that the this compound stock solution is stored correctly and that working solutions are prepared fresh for each experiment. |
Issue 3: No cytotoxic effect is observed at tested concentrations of this compound.
| Possible Cause | Recommended Solution |
| Complete drug inactivation due to protein binding: | In very high serum concentrations, the majority of the this compound may be bound and inactive. Try reducing the serum concentration in your culture medium during the drug treatment period. For some cell lines, a serum-free medium can be used for the duration of the drug exposure, although this may impact cell viability on its own. |
| Incorrect drug concentration: | Double-check the calculations for your stock and working solutions of this compound. |
| Insufficient incubation time: | The cytotoxic effects of this compound may take time to manifest. Consider extending the incubation period after drug treatment (e.g., 24, 48, and 72 hours). |
Experimental Protocols
Protocol: In Vitro Cytotoxicity Assay for this compound (e.g., MTT Assay)
-
Cell Seeding:
-
Culture your chosen cell line in your standard growth medium (e.g., DMEM with 10% FBS).
-
Trypsinize and count the cells.
-
Seed the cells in a 96-well plate at a pre-determined optimal density and allow them to adhere for 24 hours.
-
-
This compound Preparation:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., ethanol) at a high concentration.
-
Immediately before use, perform serial dilutions of the stock solution in a serum-free or low-serum medium to achieve the desired final concentrations. Note: Preparing dilutions in a low-protein medium minimizes drug binding before addition to the cells.
-
-
Cell Treatment:
-
Remove the culture medium from the 96-well plate.
-
Add the this compound dilutions to the respective wells. Include vehicle-only controls (medium with the same concentration of solvent used for the drug stock).
-
Consider this critical step: The medium used for the dilutions can be your standard growth medium, or you can opt for a medium with a reduced serum concentration for the duration of the treatment to minimize protein binding effects. If you choose the latter, ensure you have appropriate controls to account for any effects of serum reduction on cell viability.
-
Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
-
MTT Assay:
-
Prepare a solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in sterile PBS.
-
Add the MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Remove the medium and add a solubilization solution (e.g., DMSO) to dissolve the formazan crystals.
-
Read the absorbance at the appropriate wavelength using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the vehicle-treated control.
-
Plot the results and determine the IC50 value (the concentration of this compound that inhibits cell growth by 50%).
-
Visualizations
Caption: Mechanism of action of this compound and the potential impact of serum protein binding.
Caption: General workflow for an in vitro cytotoxicity assay with this compound.
References
Technical Support Center: Mitigating Off-Target Effects of Fotemustine In Vivo
Welcome to the technical support center for researchers, scientists, and drug development professionals working with the chemotherapeutic agent fotemustine. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you address and mitigate the off-target effects of this compound in your in vivo experiments.
Troubleshooting Guides & FAQs
This section is designed in a question-and-answer format to directly address specific issues you may encounter during your research.
Myelosuppression-Related Issues
Question 1: We are observing severe myelosuppression (thrombocytopenia and leukopenia) in our animal models treated with this compound. How can we reduce this toxicity without compromising anti-tumor efficacy?
Answer: Myelosuppression is the most common dose-limiting toxicity of this compound.[1] Here are several strategies you can explore:
-
Dose and Schedule Modification: Altering the dosing schedule can have a significant impact on hematological toxicity. For instance, lower, more frequent doses might be better tolerated than a single high dose. In clinical settings, a reduced dose of 75 mg/m² was implemented after initial patients experienced grade 4 thrombocytopenia.[2]
-
Novel Drug Delivery Systems: Encapsulating this compound in nanoparticles or liposomes can alter its biodistribution, reducing its accumulation in the bone marrow. While specific data for this compound is limited, studies with the related nitrosourea, lomustine, have shown that nanoparticle formulations can significantly spare the bone marrow.[2][3] A study on lomustine nanoparticles demonstrated a 25% reduction in bone marrow exposure compared to the free drug in an ethanolic solution.[2]
-
Co-administration with Cytoprotective Agents: While not yet established specifically for this compound, the use of hematopoietic growth factors (e.g., G-CSF) is a standard approach to manage chemotherapy-induced neutropenia and could be investigated in your models.
Question 2: We are considering a nanoparticle-based delivery system for this compound to reduce myelosuppression. What are the key parameters to consider during formulation and characterization?
Answer: When developing a nanoparticle formulation for this compound, the following parameters are critical:
-
Particle Size and Polydispersity Index (PDI): For passive targeting to tumors via the enhanced permeability and retention (EPR) effect and to avoid rapid clearance by the reticuloendothelial system (RES), a particle size of around 100-200 nm with a low PDI (indicating a homogenous size distribution) is generally desirable.
-
Surface Charge (Zeta Potential): The surface charge influences the stability of the nanoparticle suspension and its interaction with biological membranes.
-
Encapsulation Efficiency and Drug Loading: High encapsulation efficiency is crucial to ensure a sufficient therapeutic dose is delivered. Drug loading capacity will determine the total amount of nanoparticles needed for administration.
-
In Vitro Drug Release Profile: A sustained release profile can help maintain therapeutic drug concentrations over a longer period, potentially allowing for less frequent dosing and reduced peak-dose toxicity.
Hepatotoxicity-Related Issues
Question 3: Our animal models are showing signs of liver toxicity after this compound administration. What is the underlying mechanism and how can we mitigate it?
Answer: this compound-induced hepatotoxicity is primarily caused by the depletion of intracellular glutathione (GSH) by a reactive decomposition product of this compound, diethyl phosphonate isocyanate (DEP-isocyanate). This depletion leads to oxidative stress, lipid peroxidation, and eventual hepatocyte cell death.
Question 4: We want to set up an experiment to test the protective effect of N-acetylcysteine (NAC) against this compound-induced hepatotoxicity. What would be a suitable experimental design?
Answer: A robust experimental design would include the following groups:
-
Control Group: Vehicle-treated animals.
-
This compound-Only Group: Animals treated with the standard dose of this compound that induces hepatotoxicity in your model.
-
NAC-Only Group: Animals treated with NAC alone to assess any intrinsic effects.
-
This compound + NAC Group: Animals pre-treated with NAC before this compound administration.
Key endpoints to measure would include:
-
Serum Liver Enzymes: Alanine transaminase (ALT) and aspartate transaminase (AST).
-
Markers of Oxidative Stress: Malondialdehyde (MDA) levels in liver tissue.
-
Histopathological Analysis: Examination of liver tissue for signs of necrosis, inflammation, and steatosis.
-
Intracellular Glutathione Levels: Measurement of GSH in liver homogenates.
Neurotoxicity and Other Off-Target Effects
Question 5: Can this compound cause neurotoxicity, and are there ways to reduce its entry into healthy brain tissue while targeting brain tumors?
Answer: this compound's high lipophilicity allows it to cross the blood-brain barrier, which is advantageous for treating brain tumors but also poses a risk of neurotoxicity. Strategies to improve targeted delivery to brain tumors while minimizing exposure to healthy brain tissue include:
-
Targeted Nanoparticle Delivery: Functionalizing nanoparticles with ligands that bind to receptors overexpressed on glioma cells can enhance tumor-specific uptake.
-
Intranasal Delivery: This route can bypass the blood-brain barrier to a certain extent and deliver the drug directly to the central nervous system. Studies with carmustine-loaded nanoparticles have shown that intranasal administration leads to significantly higher brain concentrations compared to intravenous injection, while reducing systemic exposure.
-
Prodrug Strategies: Designing a this compound prodrug that is activated by enzymes specifically present in the tumor microenvironment could be a promising approach to limit its activity in healthy tissues.
Quantitative Data Summary
The following table summarizes key quantitative data from studies on nitrosourea delivery systems aimed at reducing off-target effects.
| Formulation/Strategy | Animal Model | Key Finding | Efficacy Improvement | Toxicity Reduction | Reference |
| Lomustine Nanoparticles | Mice | Increased brain delivery, reduced bone marrow and liver exposure. | 2-fold increase in brain delivery. | 25% reduction in bone marrow AUC, 38% reduction in liver AUC. | |
| Intranasal Carmustine Nanoparticles | Albino Wistar Rats | Enhanced brain targeting compared to IV and intranasal suspension. | Brain AUC was 2.8-fold higher than intranasal suspension and 14.7-fold higher than IV. | Reduced systemic exposure. | |
| Carmustine Nanogel Composite (Intranasal) | New Zealand White Rabbits | Controlled, sustained release with magnetic field guidance to the brain. | High BCNU concentration in CSF and brain with minimal plasma levels. | Over 10-fold lower plasma concentration compared to IV administration. |
Experimental Protocols
Protocol 1: Preparation and Characterization of Nitrosourea-Loaded Nanoparticles (Analogous to Lomustine Study)
This protocol is adapted from a study on lomustine nanoparticles and can be used as a starting point for developing this compound-loaded nanoparticles.
Materials:
-
This compound
-
Polymeric matrix material (e.g., PLGA)
-
Stabilizer (e.g., Pluronic F127)
-
Organic solvent (e.g., acetone)
-
Aqueous phase (e.g., deionized water)
Methodology:
-
Nanoparticle Formulation (Solvent Evaporation Method):
-
Dissolve this compound and the polymer in the organic solvent.
-
Add this organic phase dropwise to the aqueous phase containing the stabilizer under constant stirring.
-
Continue stirring for several hours to allow for the evaporation of the organic solvent and the formation of nanoparticles.
-
Collect the nanoparticles by centrifugation and wash them to remove any unencapsulated drug and excess stabilizer.
-
-
Characterization:
-
Particle Size and Zeta Potential: Use Dynamic Light Scattering (DLS).
-
Morphology: Visualize using Transmission Electron Microscopy (TEM) or Scanning Electron Microscopy (SEM).
-
Encapsulation Efficiency: Quantify the amount of this compound in the nanoparticles compared to the initial amount used. This can be done by dissolving a known amount of nanoparticles and analyzing the drug content using a suitable analytical method like HPLC.
-
Protocol 2: In Vivo Biodistribution and Toxicity Study of Nanoparticle-Encapsulated this compound
Animal Model:
-
Use a relevant tumor-bearing mouse or rat model.
Methodology:
-
Dosing:
-
Administer this compound-loaded nanoparticles and free this compound (in a suitable vehicle) intravenously to different groups of animals. Include a control group receiving the vehicle alone.
-
-
Biodistribution Analysis:
-
At various time points post-injection, euthanize the animals and collect major organs (tumor, brain, liver, spleen, kidneys, bone marrow).
-
Homogenize the tissues and extract the drug.
-
Quantify the concentration of this compound in each tissue using a validated analytical method (e.g., LC-MS/MS).
-
-
Toxicity Assessment:
-
Monitor the animals for changes in body weight and signs of distress.
-
Collect blood samples at different time points to perform complete blood counts (CBC) to assess myelosuppression.
-
At the end of the study, collect blood for serum biochemistry analysis (e.g., ALT, AST, creatinine) to evaluate liver and kidney function.
-
Perform histopathological examination of major organs.
-
Visualizations
Signaling Pathway: this compound-Induced Hepatotoxicity
Caption: Mechanism of this compound-induced hepatotoxicity and the protective role of N-acetylcysteine.
Experimental Workflow: Nanoparticle Formulation and In Vivo Evaluation
Caption: Workflow for developing and testing this compound-loaded nanoparticles to reduce off-target effects.
Logical Relationship: Strategies to Mitigate this compound Toxicity
References
Fotemustine Dose-Response Curve Analysis: A Technical Support Guide
Welcome to the technical support center for fotemustine dose-response curve analysis. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to in vitro experiments with this compound.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
This compound is a third-generation nitrosourea and an alkylating agent. Its primary mechanism involves the alkylation of DNA, leading to the formation of cross-links and strand breaks.[1][2][3] This DNA damage disrupts replication and transcription, ultimately triggering cell cycle arrest and apoptosis (programmed cell death).[1] A key feature of this compound is its high lipophilicity, which allows it to cross the blood-brain barrier, making it effective against brain tumors.[4]
Q2: What are the common mechanisms of resistance to this compound?
The primary mechanism of resistance to this compound is the expression of the DNA repair enzyme O6-methylguanine-DNA methyltransferase (MGMT). MGMT can reverse the DNA alkylation caused by this compound, thereby reducing its cytotoxic effects. Tumor cells with high levels of MGMT expression often exhibit resistance to this compound.
Q3: What are typical in vitro concentration ranges for this compound in dose-response studies?
Published studies have used a range of this compound concentrations depending on the cell line and experimental design. For example, concentrations between 20 and 70 µg/mL have been used in combination studies on colon and lung cancer cell lines. Other studies on melanoma cell lines have utilized concentrations of 100 µM and 250 µM. It is recommended to perform a pilot experiment with a broad range of concentrations to determine the optimal range for your specific cell line.
Q4: How should I prepare a this compound stock solution?
This compound is typically dissolved in dimethyl sulfoxide (DMSO) to prepare a high-concentration stock solution. This stock solution should be stored at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles. When preparing working solutions for cell culture experiments, the final concentration of DMSO in the media should be kept low (ideally below 0.5%) to prevent solvent-induced cytotoxicity.
Troubleshooting Guide
This guide addresses common issues encountered during this compound dose-response curve analysis.
| Issue | Potential Cause(s) | Troubleshooting Steps |
| High variability between replicate wells | 1. Uneven cell seeding: Inconsistent number of cells plated in each well.2. Inaccurate drug dilution: Errors in preparing the serial dilutions of this compound.3. Edge effects: Evaporation from wells on the outer edges of the plate. | 1. Ensure thorough mixing of the cell suspension before and during plating. Use a multichannel pipette for consistency.2. Prepare fresh drug dilutions for each experiment. Use calibrated pipettes and perform serial dilutions carefully.3. Avoid using the outermost wells of the plate for experimental data. Fill these wells with sterile PBS or media to minimize evaporation from adjacent wells. |
| Poor curve fit or non-sigmoidal dose-response curve | 1. Inappropriate concentration range: The selected concentrations are too high or too low to capture the full sigmoidal response.2. Compound precipitation: this compound may precipitate at high concentrations in aqueous media.3. Assay interference: this compound may directly interact with the viability assay reagents (e.g., MTT, resazurin). | 1. Conduct a pilot experiment with a wider range of concentrations (e.g., logarithmic dilutions from nanomolar to millimolar) to identify the IC50 range.2. Visually inspect the wells for any precipitate after adding the drug. If precipitation is observed, consider using a lower starting concentration or a different solvent system (though DMSO is standard).3. Run a "no-cell" control with this compound and the assay reagent to check for direct chemical reactions. If interference is detected, consider switching to a different viability assay (e.g., a dye-exclusion assay or an ATP-based assay). |
| U-shaped or biphasic dose-response curve | 1. Compound precipitation at high concentrations: Precipitates can scatter light and interfere with absorbance or fluorescence readings, leading to an apparent increase in viability.2. Off-target effects at high concentrations: At very high doses, the drug may induce different cellular responses than at lower doses. | 1. Check for precipitation as described above. Consider the solubility limits of this compound in your culture medium.2. This may be a real biological effect. If reproducible, it warrants further investigation into the drug's mechanism at high concentrations. |
| Low signal or small dynamic range | 1. Low cell number: Insufficient number of viable cells to generate a strong signal.2. Short incubation time with assay reagent: The enzymatic conversion of the substrate may be incomplete.3. Suboptimal assay conditions: pH or temperature of the incubation may not be optimal for the assay. | 1. Optimize the initial cell seeding density to ensure a robust signal in the untreated control wells at the end of the experiment.2. Increase the incubation time with the viability reagent as recommended by the manufacturer.3. Ensure that the assay is performed under the recommended conditions of pH and temperature. |
Experimental Protocols
Table 1: Detailed Methodology for a Standard this compound Dose-Response Experiment using an MTT Assay
| Step | Procedure | Details and Recommendations |
| 1. Cell Culture | Plate cells in a 96-well plate. | - Cell Lines: Glioblastoma (e.g., U-87 MG, T98G) or melanoma (e.g., A375, SK-MEL-28) cell lines are commonly used.- Seeding Density: Optimize for logarithmic growth during the experiment (e.g., 5,000-10,000 cells/well). Allow cells to adhere for 24 hours before treatment. |
| 2. This compound Preparation | Prepare a stock solution and serial dilutions. | - Stock Solution: Dissolve this compound powder in sterile DMSO to a high concentration (e.g., 10-100 mM). Store at -80°C.- Serial Dilutions: Prepare a series of dilutions from the stock solution in cell culture medium immediately before use. A typical concentration range to test is 0.1 µM to 1000 µM. Ensure the final DMSO concentration is <0.5%. |
| 3. Cell Treatment | Add this compound dilutions to the cells. | - Remove the old medium and add 100 µL of medium containing the desired this compound concentration to each well.- Include a vehicle control (medium with the same final concentration of DMSO as the highest drug concentration) and an untreated control (medium only).- Incubation Time: A 48 to 72-hour incubation period is common for alkylating agents to allow for sufficient DNA damage and induction of apoptosis. |
| 4. MTT Assay | Measure cell viability. | - Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.- Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.- Read the absorbance at 570 nm using a microplate reader. |
| 5. Data Analysis | Calculate cell viability and generate a dose-response curve. | - Calculate % Viability: (Absorbance of treated cells / Absorbance of vehicle control cells) x 100.- Curve Fitting: Plot % viability against the logarithm of the this compound concentration. Use a non-linear regression model (e.g., four-parameter logistic equation) to fit the data and determine the IC50 value. |
Visualizations
Experimental Workflow
Caption: Workflow for this compound dose-response analysis.
This compound-Induced Apoptosis Signaling Pathway
Caption: Simplified this compound-induced apoptosis pathway.
References
- 1. Temozolomide- and this compound-induced apoptosis in human malignant melanoma cells: response related to MGMT, MMR, DSBs, and p53 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Cytotoxicity, DNA damage, and apoptosis induced by new this compound analogs on human melanoma cells in relation to O6-methylguanine DNA-methyltransferase expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. An Overview of this compound in High-Grade Gliomas: From Single Agent to Association with Bevacizumab - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to the Cytotoxicity of Fotemustine and Temozolomide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the cytotoxic profiles of two key alkylating agents used in oncology, fotemustine and temozolomide. By presenting key experimental data, detailed methodologies, and visual representations of their mechanisms, this document aims to be a valuable resource for researchers in drug discovery and development.
Comparative Cytotoxicity Data (IC50 Values)
The half-maximal inhibitory concentration (IC50) is a critical measure of a drug's potency. The following table summarizes the reported IC50 values for this compound and temozolomide in various cancer cell lines. It is important to note that IC50 values can vary significantly between studies due to differences in experimental conditions, such as cell line passage number and the specific assay used.
| Cell Line | Drug | IC50 (µM) | Cancer Type | Reference |
| Glioblastoma | ||||
| U87MG | Temozolomide | ~78 - 230 | Glioblastoma | [1][2] |
| U251 | Temozolomide | ~38.1 - 240 | Glioblastoma | [1][2] |
| T98G | Temozolomide | ~80 - 438.3 | Glioblastoma | [1] |
| LN18 | Temozolomide | ~45 | Glioblastoma | |
| LN229 | Temozolomide | ~39 | Glioblastoma | |
| A172 | Temozolomide | ~125 | Glioblastoma | |
| Melanoma | ||||
| A375 (MGMT-proficient) | This compound | >1000 | Melanoma | |
| A375 + O6-benzylguanine | This compound | ~200 | Melanoma | |
| CAL77 (MGMT-deficient) | This compound | ~150 | Melanoma | |
| CAL77 (MGMT-transfected) | This compound | >1000 | Melanoma |
Experimental Protocols
MTT Assay for Cell Viability and Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell viability and the cytotoxic effects of compounds. The protocol is based on the reduction of the yellow tetrazolium salt MTT into purple formazan crystals by metabolically active cells.
Materials:
-
Cancer cell lines (e.g., U87MG, A375)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
This compound and Temozolomide
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
96-well plates
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Harvest and count the cells.
-
Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.
-
Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.
-
-
Drug Treatment:
-
Prepare serial dilutions of this compound and temozolomide in complete medium.
-
Remove the old medium from the wells and add 100 µL of the medium containing the different drug concentrations. Include a vehicle control (medium with the same concentration of the drug solvent, e.g., DMSO).
-
Incubate the plate for the desired exposure time (e.g., 48 or 72 hours) at 37°C and 5% CO2.
-
-
MTT Incubation:
-
After the treatment period, add 10 µL of MTT solution (5 mg/mL) to each well.
-
Incubate the plate for 3-4 hours at 37°C and 5% CO2, allowing the MTT to be metabolized into formazan crystals.
-
-
Formazan Solubilization:
-
Carefully remove the medium from each well.
-
Add 100 µL of the solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.
-
Gently shake the plate for 15 minutes to ensure complete solubilization.
-
-
Absorbance Measurement:
-
Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each drug concentration compared to the vehicle control.
-
Plot the cell viability against the drug concentration and determine the IC50 value using a suitable software.
-
Visualizing Experimental and Mechanistic Pathways
To better understand the experimental process and the molecular mechanisms of this compound and temozolomide, the following diagrams have been generated using the DOT language.
Caption: Experimental workflow for comparative cytotoxicity analysis.
Caption: Cytotoxic mechanism of this compound.
Caption: Cytotoxic mechanism of Temozolomide.
Mechanisms of Cytotoxicity
Both this compound and temozolomide are alkylating agents that exert their cytotoxic effects by damaging tumor cell DNA, ultimately leading to apoptosis. However, their specific mechanisms of action and the cellular responses they trigger have important distinctions.
This compound: As a chloroethylnitrosourea, this compound's primary mechanism involves the alkylation of DNA, leading to the formation of O6-chloroethylguanine adducts. These adducts can then form interstrand cross-links, which are highly cytotoxic lesions that block DNA replication and transcription, ultimately triggering cell cycle arrest and apoptosis. The effectiveness of this compound is significantly influenced by the expression of O6-methylguanine-DNA methyltransferase (MGMT), a DNA repair enzyme that can remove the alkyl groups from the O6 position of guanine, thus conferring resistance to the drug.
Temozolomide: Temozolomide is a methylating agent that primarily adds a methyl group to the O6 position of guanine in DNA, forming O6-methylguanine. In cells with a proficient mismatch repair (MMR) system, this lesion is recognized as a mismatch. The subsequent attempts by the MMR machinery to repair this lesion lead to a futile cycle of DNA excision and resynthesis, which ultimately results in DNA double-strand breaks and the induction of apoptosis. Similar to this compound, resistance to temozolomide is often mediated by high levels of MGMT, which can directly reverse the O6-methylguanine lesion.
References
Validating Fotemustine's Mechanism of Action in Novel Cancer Types: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of fotemustine's established mechanism of action and its potential application in novel cancer types, including metastatic uveal melanoma, non-small cell lung cancer (NSCLC), and hematological malignancies. We present available experimental data comparing this compound's performance with that of alternative therapies and provide detailed protocols for key validation experiments.
This compound's Core Mechanism of Action: DNA Alkylation and Cross-Linking
This compound is a third-generation chloroethylnitrosourea that exerts its cytotoxic effects primarily through DNA alkylation.[1][2][3] Its high lipophilicity allows it to cross the blood-brain barrier, making it effective against brain tumors and metastases.[2][3] The core mechanism involves the following steps:
-
Alkylation of Guanine: this compound forms a chloroethyl adduct at the O6 position of guanine in the DNA.
-
Interstrand Cross-Linking: This initial adduct can then lead to the formation of N1-guanine and N3-cytosine cross-links between DNA strands.
-
Inhibition of DNA Synthesis and Repair: These interstrand cross-links prevent DNA replication and transcription, leading to cell cycle arrest.
-
Induction of Apoptosis: The extensive DNA damage and stalled cell cycle trigger programmed cell death (apoptosis).
Resistance to this compound is often mediated by the DNA repair protein O6-methylguanine-DNA methyltransferase (MGMT), which can remove the initial alkyl adduct before it forms a cross-link.
Figure 1: this compound's mechanism of action leading to apoptosis.
Experimental Protocols for Validating Mechanism of Action
Here, we detail common experimental protocols to validate the DNA-damaging mechanism of this compound.
Cytotoxicity Assays (e.g., MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability.
Protocol:
-
Cell Plating: Seed cancer cells (e.g., uveal melanoma, NSCLC, or leukemia cell lines) in 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Drug Treatment: Treat the cells with a range of this compound concentrations (e.g., 10 µM to 500 µM) for a specified duration (e.g., 48 or 72 hours). Include untreated and vehicle-only controls.
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well (final concentration of 0.5 mg/mL) and incubate for 3-4 hours at 37°C.
-
Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the half-maximal inhibitory concentration (IC50).
DNA Damage Assessment (Comet Assay)
The comet assay (single-cell gel electrophoresis) visualizes and quantifies DNA damage in individual cells.
Protocol:
-
Cell Treatment: Treat cells with this compound at various concentrations and for different time points.
-
Cell Embedding: Mix treated cells with low-melting-point agarose and layer onto a microscope slide pre-coated with normal-melting-point agarose.
-
Lysis: Immerse the slides in a lysis solution (high salt and detergent) to remove cell membranes and proteins, leaving behind the nucleoid.
-
Alkaline Unwinding: Place the slides in an alkaline electrophoresis buffer (pH > 13) to unwind the DNA.
-
Electrophoresis: Apply an electric field to the slides. Damaged DNA fragments will migrate out of the nucleoid, forming a "comet tail."
-
Staining and Visualization: Stain the DNA with a fluorescent dye (e.g., SYBR Green) and visualize using a fluorescence microscope.
-
Image Analysis: Use image analysis software to quantify the extent of DNA damage by measuring parameters such as tail length and the percentage of DNA in the tail.
DNA Interstrand Cross-link Analysis (Alkaline Elution Assay)
This assay is a sensitive method for detecting DNA interstrand cross-links.
Protocol:
-
Cell Radiolabeling and Treatment: Pre-label cellular DNA with a radioactive isotope (e.g., [14C]thymidine). Treat the cells with this compound.
-
Gamma Irradiation: Irradiate the cells with a low dose of gamma rays to introduce a known number of single-strand breaks.
-
Cell Lysis on Filter: Lyse the cells on a PVC filter.
-
Alkaline Elution: Elute the DNA from the filter using an alkaline buffer. The rate of elution is proportional to the number of single-strand breaks. DNA with interstrand cross-links will elute more slowly.
-
Quantification: Measure the radioactivity in the eluted fractions and on the filter to determine the rate of DNA elution and quantify the frequency of cross-links.
Figure 2: General experimental workflow for validating this compound's mechanism.
Comparative Analysis in Novel Cancer Types
Metastatic Uveal Melanoma
This compound Performance: this compound has been investigated as a treatment for metastatic uveal melanoma, a rare and aggressive eye cancer. A retrospective study of 25 patients treated with intravenous this compound showed a disease control rate of 44% (2 partial responses, 9 stable disease) and a median survival of 13.9 months. However, a randomized phase III trial comparing intravenous versus hepatic intra-arterial this compound did not show a significant improvement in overall survival for the intra-arterial route.
Alternative Therapy: Tebentafusp Tebentafusp is a bispecific protein that redirects T cells to target melanoma cells expressing the gp100 protein. It is the first therapy to show a significant survival benefit in a phase 3 trial for metastatic uveal melanoma.
Mechanism of Action: Tebentafusp Tebentafusp has a dual-binding mechanism. One end is an engineered T-cell receptor that recognizes a specific peptide from the gp100 protein presented on the surface of melanoma cells by HLA-A*02:01 molecules. The other end is an anti-CD3 effector domain that recruits and activates T cells, leading to the targeted killing of the melanoma cells.
Figure 3: Tebentafusp's mechanism of T-cell redirection.
Data Comparison: this compound vs. Tebentafusp in Metastatic Uveal Melanoma
| Parameter | This compound | Tebentafusp |
| Mechanism of Action | DNA Alkylating Agent | Bispecific T-cell Engager |
| Target | DNA | gp100 on melanoma cells |
| Preclinical IC50 | 50-180 µM (general tumor cell lines) | Not directly comparable (mechanism is not based on direct cytotoxicity) |
| Clinical Efficacy | Disease control rate: 44% | Significant overall survival benefit vs. investigator's choice |
| Median Overall Survival | ~13.9 months | 21.7 months |
Non-Small Cell Lung Cancer (NSCLC)
This compound Performance: A phase II study of this compound as a single agent in 87 patients with poor-prognosis, unresectable NSCLC showed an objective response rate of 17%. The treatment was found to be feasible and moderately active, even in patients with brain metastases. Another in vitro study showed that this compound in combination with 5-fluorouracil can have synergistic cytotoxic effects on an NSCLC cell line (CAL 12).
Alternative Therapy: Osimertinib Osimertinib is a third-generation epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI) used for the treatment of NSCLC with specific EGFR mutations.
Mechanism of Action: Osimertinib Osimertinib irreversibly binds to and inhibits the activity of mutant forms of EGFR, including the T790M resistance mutation. This blocks downstream signaling pathways, such as the PI3K/AKT and MAPK pathways, that are crucial for tumor cell proliferation and survival. Its ability to cross the blood-brain barrier also makes it effective against CNS metastases.
Figure 4: Osimertinib's inhibition of EGFR signaling pathways.
Data Comparison: this compound vs. Osimertinib in NSCLC
| Parameter | This compound | Osimertinib (for EGFR-mutant NSCLC) |
| Mechanism of Action | DNA Alkylating Agent | EGFR Tyrosine Kinase Inhibitor |
| Target | DNA | Mutant EGFR |
| Preclinical Data | Cytotoxic effects observed at 20-70 µg/ml in CAL 12 NSCLC cell line | Potent inhibition of EGFR-mutant cell lines |
| Clinical Efficacy | 17% objective response rate in poor-prognosis NSCLC | High response rates and improved progression-free survival in EGFR-mutant patients |
| CNS Activity | Active against brain metastases | High CNS penetration and efficacy |
Hematological Malignancies
This compound Performance: The use of this compound in hematological malignancies is less established. However, its pharmacodynamic properties are similar to other alkylating agents like temozolomide, which have been considered for refractory leukemia, suggesting a potential role for this compound.
Alternative Therapy: Venetoclax Venetoclax is a selective BCL-2 inhibitor that has shown significant efficacy in various hematological malignancies, including chronic lymphocytic leukemia (CLL) and acute myeloid leukemia (AML).
Mechanism of Action: Venetoclax Venetoclax selectively binds to the B-cell lymphoma 2 (BCL-2) protein, an anti-apoptotic protein that is often overexpressed in cancer cells. By inhibiting BCL-2, venetoclax releases pro-apoptotic proteins, which then activate the intrinsic pathway of apoptosis, leading to cancer cell death.
Figure 5: Venetoclax's mechanism of BCL-2 inhibition.
Data Comparison: this compound vs. Venetoclax in Hematological Malignancies
| Parameter | This compound | Venetoclax |
| Mechanism of Action | DNA Alkylating Agent | BCL-2 Inhibitor |
| Target | DNA | BCL-2 Protein |
| Preclinical Data | Limited specific data for hematological malignancies | Potent induction of apoptosis in BCL-2 dependent cell lines |
| Clinical Efficacy | Potential role suggested | High response rates in CLL and AML, often in combination therapy |
| Therapeutic Strategy | Broad-spectrum cytotoxicity | Targeted therapy based on apoptosis regulation |
Conclusion
This compound's well-established mechanism as a DNA alkylating agent provides a strong rationale for its investigation in novel cancer types. As demonstrated in uveal melanoma and non-small cell lung cancer, it can show activity, although its efficacy in the context of newer, targeted therapies needs to be carefully evaluated. For hematological malignancies, further preclinical studies are warranted to validate its potential. The experimental protocols provided in this guide offer a framework for researchers to systematically assess this compound's mechanism of action and compare its performance against current and emerging cancer therapies.
References
Navigating Alkylating Agent Cross-Resistance: A Comparative Guide for Fotemustine
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the cross-resistance profile of fotemustine, a nitrosourea alkylating agent, with other clinically relevant alkylating agents. Understanding the nuances of cross-resistance is paramount for designing effective sequential and combination chemotherapy regimens and for the development of novel therapeutics to overcome treatment failure. This document synthesizes experimental data on the mechanisms of resistance and provides detailed protocols for assessing cross-resistance in a laboratory setting.
Introduction to this compound and Alkylating Agent Resistance
This compound is a chloroethylnitrosourea that exerts its cytotoxic effects by alkylating DNA, primarily at the O6 position of guanine.[1] This action leads to the formation of DNA interstrand cross-links, which block DNA replication and transcription, ultimately triggering cell death.[2] Like other alkylating agents, the efficacy of this compound can be compromised by the development of drug resistance. A primary mechanism of resistance to this compound and other O6-alkylating agents is the expression of the DNA repair protein O6-methylguanine-DNA methyltransferase (MGMT).[1][3] MGMT removes the alkyl adducts from the O6 position of guanine, thereby negating the cytotoxic effects of the drug.[3]
Cross-resistance, where resistance to one drug confers resistance to another, is a significant challenge in cancer chemotherapy. This guide explores the extent to which resistance to this compound overlaps with resistance to other classes of alkylating agents.
Comparative Analysis of Cross-Resistance
The cross-resistance profile of this compound is intricately linked to the underlying mechanism of resistance. The available experimental data, primarily from in vitro studies using cancer cell lines, are summarized below.
Quantitative Data on Cross-Resistance
| Alkylating Agent | Class | This compound-Resistant Cell Line (Primary Resistance Mechanism) | Cross-Resistance to this compound | Notes |
| Carmustine (BCNU) | Nitrosourea | Raji/BCNU (Human Burkitt's lymphoma) | Yes (Complete) | Complete cross-resistance is observed between nitrosoureas like BCNU and CCNU. |
| Lomustine (CCNU) | Nitrosourea | - | Yes (Complete) | Shares a similar mechanism of action with this compound and BCNU. |
| Temozolomide (TMZ) | Triazene | MZ7 (Melanoma, MMR-deficient) | No | MZ7 cells, resistant to temozolomide due to MSH2 and MSH6 deficiency, were not cross-resistant to this compound. |
| CEM-R (T-cell leukemia, BCNU-resistant, enhanced MMR) | No (Collateral Sensitivity) | BCNU-resistant cells with enhanced mismatch repair (MMR) were surprisingly more sensitive to temozolomide. | ||
| N-methyl-N'-nitro-N-nitrosoguanidine (MNNG) | O6-alkylating agent | MeWo (Melanoma, Acquired this compound resistance via MGMT reactivation) | Yes | This compound-resistant MeWo cells showed cross-resistance to MNNG, another O6-alkylating agent. |
| Cisplatin | Platinum Analog | SCC-25/CP (Head and neck squamous cell carcinoma) | Partial | Cisplatin-resistant cells showed some level of cross-resistance to BCNU, suggesting a potential for partial cross-resistance with this compound. |
| Melphalan | Nitrogen Mustard | Raji/BCNU (Human Burkitt's lymphoma) | Partial | BCNU-resistant cells were also 4-fold resistant to melphalan. |
Note: The level of cross-resistance can be highly dependent on the specific cancer cell line and the molecular mechanism of resistance. The data presented here are illustrative of general patterns observed in preclinical studies.
Key Mechanisms of Cross-Resistance
The primary driver of cross-resistance between this compound and other O6-alkylating agents is the DNA repair protein MGMT. However, other mechanisms can also play a role.
O6-Methylguanine-DNA Methyltransferase (MGMT)
The expression of MGMT is the most well-characterized mechanism of resistance to this compound and other nitrosoureas. Cells with high levels of MGMT can efficiently repair the O6-alkylguanine adducts formed by these agents, leading to drug resistance. Acquired resistance to this compound has been shown to be caused by the reactivation of the MGMT gene. This MGMT-mediated resistance typically extends to other O6-alkylating agents, such as BCNU, CCNU, and temozolomide.
Mismatch Repair (MMR) Pathway
The DNA mismatch repair (MMR) system plays a complex and opposing role in the cytotoxicity of different alkylating agents. For monofunctional methylating agents like temozolomide, a proficient MMR system is required to recognize the O6-methylguanine adducts and trigger a futile cycle of repair that leads to DNA double-strand breaks and apoptosis. Consequently, MMR-deficient cells are often resistant to temozolomide.
Conversely, for bifunctional alkylating agents like nitrosoureas (including this compound and BCNU), the MMR system can actually contribute to resistance by removing the drug-induced DNA adducts before they can form lethal interstrand cross-links. This differential role of the MMR pathway can lead to a lack of cross-resistance, and in some cases, even collateral sensitivity. For instance, a melanoma cell line resistant to temozolomide due to MMR deficiency was found to be sensitive to this compound. Furthermore, BCNU-resistant cells with enhanced MMR activity were shown to be hypersensitive to temozolomide.
Experimental Protocols
This section outlines detailed methodologies for key experiments to assess the cross-resistance of this compound with other alkylating agents in cancer cell lines.
Generation of this compound-Resistant Cell Lines
Objective: To develop cancer cell lines with acquired resistance to this compound for subsequent cross-resistance studies.
Methodology:
-
Parental Cell Line Culture: Culture the chosen cancer cell line in its recommended growth medium supplemented with fetal bovine serum and antibiotics. Maintain the cells in a humidified incubator at 37°C with 5% CO2.
-
Initial IC50 Determination: Determine the baseline sensitivity of the parental cell line to this compound by performing a cell viability assay (e.g., MTT assay, see Protocol 4.2) with a range of this compound concentrations. Calculate the IC50 value.
-
Stepwise Dose Escalation:
-
Begin by continuously exposing the parental cells to a low concentration of this compound (e.g., IC10 or IC20).
-
Once the cells have adapted and are growing steadily, gradually increase the concentration of this compound in the culture medium. The increment can be 1.5- to 2-fold.
-
Monitor the cells for signs of toxicity and allow them to recover and resume proliferation before the next dose escalation.
-
This process is typically carried out over several months.
-
-
Confirmation of Resistance: Periodically, perform a cell viability assay to determine the IC50 of the this compound-exposed cell population. A significant increase in the IC50 value (typically >3-fold) compared to the parental cell line indicates the development of resistance.
-
Clonal Selection: Once a stable resistant population is established, single-cell cloning can be performed to isolate and expand clones with a high and stable level of resistance.
Cell Viability Assay (MTT Assay) for IC50 Determination
Objective: To quantify the cytotoxic effect of alkylating agents and determine the IC50 values in sensitive and resistant cell lines.
Materials:
-
96-well cell culture plates
-
Parental and resistant cancer cell lines
-
Complete growth medium
-
This compound and other alkylating agents of interest
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 20% SDS in 50% dimethylformamide)
-
Microplate reader
Methodology:
-
Cell Seeding: Seed the parental and resistant cells into 96-well plates at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete growth medium. Incubate for 24 hours to allow for cell attachment.
-
Drug Treatment: Prepare serial dilutions of this compound and the other alkylating agents in complete growth medium. Remove the medium from the wells and add 100 µL of the drug-containing medium to the respective wells. Include wells with medium only (blank) and cells with drug-free medium (control).
-
Incubation: Incubate the plates for a specified period (e.g., 72 hours) at 37°C in a 5% CO2 incubator.
-
MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for an additional 2-4 hours at 37°C. During this time, viable cells will convert the yellow MTT into purple formazan crystals.
-
Solubilization: Carefully remove the medium containing MTT and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Data Analysis:
-
Subtract the absorbance of the blank wells from all other readings.
-
Calculate the percentage of cell viability for each drug concentration relative to the untreated control cells.
-
Plot the percentage of cell viability against the drug concentration and use a non-linear regression analysis to determine the IC50 value.
-
Conclusion
The cross-resistance profile of this compound is complex and highly dependent on the specific molecular mechanisms of resistance at play. While there is significant cross-resistance with other nitrosoureas and O6-alkylating agents, primarily due to MGMT expression, a lack of cross-resistance and even collateral sensitivity can be observed with agents like temozolomide, particularly in the context of altered MMR function.
For researchers and drug development professionals, these findings underscore the importance of understanding the molecular basis of resistance in tumors to guide the selection of appropriate second-line therapies. The experimental protocols provided in this guide offer a framework for further investigating the nuances of alkylating agent cross-resistance and for the preclinical evaluation of novel therapeutic strategies to overcome this significant clinical challenge. The continued elucidation of these resistance pathways will be crucial for the development of more effective and personalized cancer treatments.
References
Fotemustine Efficacy: A Comparative Analysis in MGMT Methylated vs. Unmethylated Glioblastoma Cells
For Immediate Release
[City, State] – [Date] – A comprehensive review of clinical and preclinical data reveals a significant difference in the efficacy of the alkylating agent fotemustine in glioblastoma cells based on the methylation status of the O6-methylguanine-DNA methyltransferase (MGMT) gene promoter. This guide provides a detailed comparison of this compound's activity in MGMT methylated and unmethylated contexts, offering valuable insights for researchers, scientists, and drug development professionals in the field of neuro-oncology.
This compound, a third-generation nitrosourea, exerts its cytotoxic effects by alkylating DNA, primarily at the O6 position of guanine. This action leads to DNA cross-linking, replication arrest, and ultimately, apoptosis of cancer cells.[1] However, the DNA repair enzyme MGMT can counteract this effect by removing the alkyl adducts from guanine, thereby conferring resistance to the drug.[1] In a significant subset of glioblastomas, the MGMT gene promoter is hypermethylated, leading to transcriptional silencing and reduced or absent MGMT protein expression. These "MGMT methylated" tumors are consequently more susceptible to alkylating agents like this compound.
Quantitative Comparison of Clinical Efficacy
Clinical studies have consistently demonstrated a superior response to this compound in patients with MGMT methylated glioblastoma compared to those with unmethylated tumors. The data below summarizes key efficacy endpoints from various clinical trials.
| Efficacy Endpoint | MGMT Methylated | MGMT Unmethylated | Study Reference |
| Disease Control Rate (DCR) | 75% | 34.6% (P = 0.044) | Brandes et al.[1][2] |
| Disease Control Rate (DCR) | 66.5% | 0% (All progressive disease) | Fabi et al.[3] |
| Progression-Free Survival (PFS) at 6 months | 25% | 19.2% (Not statistically significant) | Brandes et al. |
| Median Overall Survival (OS) | 6 months | 5.5 months (Not statistically significant) | Brandes et al. |
| Median Progression-Free Survival (PFS) | 7 months | 6 months (p = 0.55) | Fabi et al. |
| Median Overall Survival (OS) | 45 months | 22 months (p = 0.27) | Fabi et al. |
In Vitro Cytotoxicity
Experimental Protocols
Determination of MGMT Promoter Methylation Status by Pyrosequencing
A common and quantitative method to assess MGMT promoter methylation is pyrosequencing. The following is a generalized protocol based on commercially available kits.
1. DNA Extraction:
-
Genomic DNA is extracted from formalin-fixed paraffin-embedded (FFPE) tumor tissue sections using a suitable kit.
2. Bisulfite Conversion:
-
Purified genomic DNA is treated with sodium bisulfite. This process converts unmethylated cytosine residues to uracil, while methylated cytosines remain unchanged.
3. PCR Amplification:
-
The bisulfite-converted DNA is then used as a template for PCR amplification of the MGMT promoter region. One of the PCR primers is biotinylated to allow for subsequent purification.
4. Pyrosequencing Reaction:
-
The biotinylated PCR product is captured on streptavidin-coated beads.
-
The non-biotinylated strand is removed, and the single-stranded DNA is annealed to a sequencing primer.
-
The pyrosequencing reaction is performed in a pyrosequencer, which sequentially adds dNTPs and measures the release of pyrophosphate as light.
-
The resulting pyrogram provides a quantitative measure of methylation at specific CpG sites within the MGMT promoter.
Signaling Pathways and Mechanism of Action
The differential response to this compound based on MGMT status is rooted in the fundamental mechanisms of DNA damage and repair.
Caption: Mechanism of this compound action and resistance based on MGMT status.
In MGMT unmethylated cells, the active MGMT protein efficiently repairs the this compound-induced DNA damage, leading to cell survival and proliferation. Conversely, in MGMT methylated cells, the absence of functional MGMT protein results in persistent DNA damage. This triggers the DNA Damage Response (DDR) pathway, leading to cell cycle arrest and ultimately apoptosis.
Caption: Experimental workflow for comparing this compound efficacy.
Conclusion
The methylation status of the MGMT promoter is a critical predictive biomarker for the efficacy of this compound in glioblastoma. Patients with MGMT methylated tumors exhibit significantly higher disease control rates and a trend towards improved survival outcomes when treated with this compound. This is attributed to the direct mechanism of action of the drug and the role of MGMT in DNA repair. These findings underscore the importance of molecular profiling in personalizing treatment strategies for glioblastoma patients. Further in vitro studies are warranted to precisely quantify the differential cytotoxicity of this compound in glioblastoma cell lines with varying MGMT expression levels.
References
- 1. An Overview of this compound in High-Grade Gliomas: From Single Agent to Association with Bevacizumab - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound as second-line treatment for recurrent or progressive glioblastoma after concomitant and/or adjuvant temozolomide: a phase II trial of Gruppo Italiano Cooperativo di Neuro-Oncologia (GICNO) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Treatment of recurrent malignant gliomas with this compound monotherapy: impact of dose and correlation with MGMT promoter methylation - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head In Vivo Comparison of Fotemustine and Carmustine: A Synthesis of Preclinical Evidence
For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of the in vivo performance of two prominent nitrosourea alkylating agents, fotemustine and carmustine. This document synthesizes available preclinical data to offer insights into their respective efficacy, safety, and pharmacokinetic profiles.
While direct head-to-head in vivo studies comprehensively comparing this compound and carmustine are limited, this guide draws upon existing research to present a comparative overview. The data presented herein is compiled from separate studies focusing on specific aspects such as anti-tumor activity in different cancer models, toxicity, and brain tissue diffusion.
Mechanism of Action
Both this compound and carmustine are alkylating agents that exert their cytotoxic effects by cross-linking DNA, which inhibits DNA replication and transcription, ultimately leading to cell death.[1] A key feature of these nitrosoureas is their lipophilicity, which allows them to cross the blood-brain barrier, making them valuable in the treatment of brain tumors.[2]
Comparative In Vivo Data
The following tables summarize quantitative data from preclinical studies to facilitate a comparison between this compound and carmustine.
Table 1: Comparative Antitumor Activity in Medulloblastoma Xenografts
| Drug | Dose | Tumor Model | Outcome | Source |
| This compound | 50 mg/kg (single i.p. injection) | IGRM34 (Medulloblastoma) | 37% tumor-free survivors (>120 days) | Christie et al. |
| 50 mg/kg (single i.p. injection) | IGRM57 (Medulloblastoma) | 100% tumor-free survivors (>120 days) | Christie et al. | |
| 50 mg/kg (single i.p. injection) | IGRG88 (Malignant Glioma) | 5 of 6 tumor-free survivors (day 177) | Christie et al. | |
| Carmustine (BCNU) | Not specified in abstract | IGRM34 (Medulloblastoma) | Less active than this compound | Christie et al. |
| Not specified in abstract | IGRG88 (Malignant Glioma) | Less active than this compound | Christie et al. |
Note: This study highlights the significant antitumor activity of this compound in pediatric medulloblastoma xenografts, where it proved to be more active than carmustine.
Table 2: Comparative Hepatotoxicity in Rats
| Drug | Dose | Parameter | Result | Source |
| This compound | 20 mg/kg and 50 mg/kg | Hepatotoxicity | Non-hepatotoxic | Ciaffara et al., 1991[3] |
| Carmustine | Not specified in abstract | Hepatotoxicity | Known to be hepatotoxic | Ciaffara et al., 1991[3] |
| Not specified in abstract | Cell Cycle in Liver Cells | Accumulation of cells in G2 + M phase | Ciaffara et al., 1991[3] |
Note: This study suggests a more favorable safety profile for this compound concerning liver toxicity compared to carmustine in a rat model.
Table 3: Comparative Diffusion in Brain Tissue
| Drug | Tissue | Apparent Diffusion Coefficient (cm²/s) | Source |
| This compound | Rat Brain (in vivo) | 0.23 x 10⁻⁶ | Meulemans et al., 1991 |
| Human Brain Biopsy | 0.37 x 10⁻⁶ | Meulemans et al., 1991 | |
| Carmustine | Rat Brain (in vivo) | 0.49 x 10⁻⁶ | Meulemans et al., 1991 |
| Human Brain Biopsy | 0.84 x 10⁻⁶ | Meulemans et al., 1991 |
Note: The study by Meulemans et al. indicated that this compound has better intracellular penetration than carmustine, which may account for the observed differences in their apparent diffusion coefficients.
Experimental Protocols
Antitumor Activity in Medulloblastoma Xenografts (Christie et al.)
-
Animal Model: Nude mice bearing advanced-stage subcutaneous medulloblastoma xenografts (IGRM34, IGRM57) or a malignant glioma xenograft (IGRG88).
-
Drug Administration: Both this compound and carmustine were administered as a single intraperitoneal (i.p.) injection.
-
Endpoint: Tumor growth delay and the number of tumor-free survivors were monitored for over 120 days.
Hepatotoxicity Study in Rats (Ciaffara et al., 1991)
-
Animal Model: Rats.
-
Drug Administration: this compound, carmustine, and lomustine were administered to study their effects on liver cells.
-
Analysis: The study evaluated cytotoxicity and cellular kinetics of rat liver cells. Flow cytofluorometry was used to analyze DNA cell distribution.
-
Endpoint: Assessment of hepatotoxicity through biochemical and morphological analysis. The study found that this compound was not hepatotoxic at the tested doses.
Brain Tissue Diffusion Study (Meulemans et al., 1991)
-
Model: A model of planar diffusion was used in the rat brain and in rat and human brain biopsies.
-
Procedure: The drugs were applied to the brain surface at a constant concentration for 30 minutes.
-
Measurement: The concentration gradient was determined at five different depths in the extracellular space of the gray matter using voltammetry with microelectrodes.
-
Endpoint: Calculation of the apparent diffusion coefficient for each drug in the different tissue types.
Visualizations
Caption: Mechanism of action for this compound and Carmustine.
Caption: In vivo experimental workflows.
References
Navigating Fotemustine Sensitivity: A Comparative Guide to Biomarker Validation
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of validated and investigational biomarkers for predicting sensitivity to the alkylating agent fotemustine in glioma and melanoma. It includes supporting experimental data, detailed methodologies for key validation assays, and visualizations of relevant biological pathways and workflows.
Executive Summary
This compound, a nitrosourea derivative, has shown efficacy in the treatment of high-grade gliomas and metastatic melanoma. However, patient response is variable. The validation of predictive biomarkers is crucial for patient stratification and for advancing personalized medicine. This guide focuses on the current state of biomarker validation for this compound sensitivity.
For gliomas, the methylation status of the O6-methylguanine-DNA methyltransferase (MGMT) gene promoter is the most robustly validated biomarker. Methylation of the MGMT promoter leads to epigenetic silencing of the gene, resulting in decreased DNA repair and consequently, increased sensitivity to DNA-damaging agents like this compound. In contrast, for melanoma, the biomarker landscape for this compound is less defined. Preclinical data suggests a potential role for the antioxidant enzymes thioredoxin reductase and glutathione reductase in modulating this compound sensitivity, but clinical validation is lacking.
This guide presents a comparative analysis of these biomarkers, alongside data on alternative therapeutic options, to aid in research and development efforts.
Biomarkers for this compound Sensitivity in Glioma
The primary biomarker for this compound sensitivity in patients with high-grade gliomas is the methylation status of the MGMT promoter.
MGMT Promoter Methylation
O6-methylguanine-DNA methyltransferase (MGMT) is a DNA repair enzyme that removes alkyl groups from the O6 position of guanine, thereby protecting cells from the cytotoxic effects of alkylating agents such as this compound and temozolomide.[1][2] Hypermethylation of the CpG islands in the promoter region of the MGMT gene leads to its transcriptional silencing, resulting in reduced or absent MGMT protein expression. This impaired DNA repair capacity renders tumor cells more susceptible to the DNA damage induced by this compound.[1]
Several studies have demonstrated a strong correlation between MGMT promoter methylation and clinical response to this compound in patients with recurrent malignant gliomas.
| Biomarker Status | N | Disease Control Rate (DCR) | Study |
| MGMT Promoter Methylated | 12 | 66.5% | Fabi et al.[1][3] |
| MGMT Promoter Unmethylated | 7 | 0% (all progressive disease) | Fabi et al. |
| MGMT Promoter Methylated | 8 | 75% | Brandes et al. |
| MGMT Promoter Unmethylated | 26 | 34.6% | Brandes et al. |
Note: DCR includes complete response, partial response, and stable disease.
These data strongly suggest that patients with MGMT promoter-methylated gliomas are significantly more likely to benefit from this compound treatment.
Comparison with Alternative Treatment: Temozolomide
Temozolomide is another alkylating agent commonly used in the treatment of glioblastoma. Its efficacy is also highly dependent on the MGMT promoter methylation status. A meta-analysis of studies on temozolomide has shown a significant overall survival benefit for patients with MGMT-methylated tumors. The pooled hazard ratio for overall survival in patients with MGMT methylation was 0.494 (95% CI 0.412-0.591; p = 0.001) compared to those with unmethylated MGMT.
| Treatment | Biomarker Status | Outcome |
| This compound | MGMT Methylated | High Disease Control Rate |
| Temozolomide | MGMT Methylated | Improved Overall Survival (HR ~0.49) |
| This compound/Temozolomide | MGMT Unmethylated | Poor Response |
Investigational Biomarkers for this compound Sensitivity in Melanoma
The validation of biomarkers for this compound sensitivity in melanoma is still in a nascent stage. Preclinical studies have pointed to a potential role for enzymes involved in the cellular redox state.
Thioredoxin Reductase and Glutathione Reductase
This compound has been shown to inhibit enzymes in the ribonucleotide reduction pathway, including thioredoxin reductase (TrxR) and glutathione reductase (GR). These enzymes are crucial components of the cellular antioxidant defense system. An early in vitro study suggested that the relative levels of these two enzymes might influence this compound sensitivity in melanoma cells.
-
This compound-sensitive tumors were observed to have higher levels of thioredoxin reductase than glutathione reductase.
-
This compound-resistant tumors exhibited higher levels of glutathione reductase compared to thioredoxin reductase.
It is hypothesized that the differential expression of these enzymes may affect the cellular response to the oxidative stress induced by this compound. However, these findings have not yet been validated in a clinical setting.
Comparison with Alternative Treatment: Dacarbazine
Dacarbazine has historically been a standard-of-care chemotherapy for metastatic melanoma. A phase III clinical trial directly compared the efficacy of this compound with dacarbazine.
| Treatment | Overall Response Rate (ORR) | Study |
| This compound | 15.2% | Avril et al. |
| Dacarbazine | 6.8% | Avril et al. |
While this compound demonstrated a statistically significant improvement in ORR compared to dacarbazine, the overall response rates for both agents remain modest, highlighting the need for predictive biomarkers to identify patients most likely to respond.
Experimental Protocols
Determination of MGMT Promoter Methylation Status
Two common methods for assessing MGMT promoter methylation are Methylation-Specific PCR (MSP) and Pyrosequencing.
Principle: This method relies on the chemical modification of DNA with sodium bisulfite, which converts unmethylated cytosines to uracil, while methylated cytosines remain unchanged. Subsequently, two separate PCR reactions are performed using primers specific for either the methylated or the unmethylated DNA sequence.
Protocol:
-
DNA Extraction: Extract genomic DNA from formalin-fixed paraffin-embedded (FFPE) tumor tissue using a commercially available kit.
-
Bisulfite Conversion: Treat 1-2 µg of genomic DNA with sodium bisulfite using a commercial kit according to the manufacturer's instructions.
-
PCR Amplification:
-
Perform two separate PCR reactions for each sample using primer sets designed to specifically amplify either the methylated or the unmethylated MGMT promoter sequence.
-
Reaction Mix: 2 µL of bisulfite-modified DNA, 1x PCR buffer, 200 µM dNTPs, 0.5 µM of each primer, and 1.25 units of Taq polymerase in a final volume of 25 µL.
-
PCR Cycling Conditions (example): 95°C for 5 min, followed by 40 cycles of 95°C for 30s, 58°C for 30s, and 72°C for 30s, with a final extension at 72°C for 7 min.
-
-
Gel Electrophoresis: Analyze the PCR products on a 2% agarose gel. The presence of a PCR product in the reaction with methylated-specific primers indicates MGMT promoter methylation.
Principle: Pyrosequencing is a quantitative method that allows for the determination of the percentage of methylation at specific CpG sites within the MGMT promoter. Following bisulfite treatment and PCR amplification with a biotinylated primer, the single-stranded PCR product is sequenced.
Protocol:
-
DNA Extraction and Bisulfite Conversion: As described for MSP.
-
PCR Amplification: Amplify the target region of the MGMT promoter using a forward primer and a biotinylated reverse primer.
-
Sequencing:
-
Immobilize the biotinylated PCR product on streptavidin-coated beads.
-
Denature the DNA to obtain single-stranded templates.
-
Perform pyrosequencing using a sequencing primer specific to the MGMT promoter region of interest.
-
The sequencing instrument detects the incorporation of nucleotides as light signals, and the software calculates the methylation percentage for each CpG site.
-
Determination of Thioredoxin Reductase and Glutathione Reductase Activity
These enzyme activities are typically measured using spectrophotometric assays.
Principle: This assay measures the reduction of 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB) by NADPH, catalyzed by TrxR, which produces the yellow-colored product 5-thio-2-nitrobenzoic acid (TNB), detectable at 412 nm.
Protocol:
-
Sample Preparation: Prepare cell or tissue lysates in an appropriate buffer.
-
Reaction:
-
In a 96-well plate, add cell lysate, assay buffer, and NADPH.
-
To distinguish TrxR-specific activity from that of other DTNB-reducing enzymes, a parallel reaction containing a TrxR-specific inhibitor is run.
-
Initiate the reaction by adding DTNB.
-
-
Measurement: Measure the increase in absorbance at 412 nm over time using a microplate reader. The TrxR activity is calculated as the difference between the total DTNB reduction and the reduction in the presence of the inhibitor.
Principle: This assay measures the rate of NADPH oxidation to NADP+, which is coupled to the reduction of oxidized glutathione (GSSG) to reduced glutathione (GSH) by GR. The decrease in NADPH absorbance is monitored at 340 nm.
Protocol:
-
Sample Preparation: Prepare cell or tissue lysates.
-
Reaction:
-
In a cuvette or 96-well plate, combine the sample lysate, assay buffer, and NADPH.
-
Initiate the reaction by adding GSSG.
-
-
Measurement: Monitor the decrease in absorbance at 340 nm over time using a spectrophotometer or microplate reader. The rate of decrease is directly proportional to the GR activity in the sample.
Visualizations
Caption: this compound action and MGMT-mediated resistance pathway.
Caption: General workflow for biomarker validation.
Caption: Biomarker-guided treatment decision logic for glioma.
References
- 1. Treatment of recurrent malignant gliomas with this compound monotherapy: impact of dose and correlation with MGMT promoter methylation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Can high-dose this compound reverse MGMT resistance in glioblastoma multiforme? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Treatment of recurrent malignant gliomas with this compound monotherapy: impact of dose and correlation with MGMT promoter methylation - PubMed [pubmed.ncbi.nlm.nih.gov]
Preclinical Synergistic Effects of Fotemustine with Radiation Therapy: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the preclinical data on the synergistic effects of fotemustine, a third-generation nitrosourea alkylating agent, when combined with radiation therapy. While clinical studies have explored this combination, particularly in malignant gliomas, preclinical evidence detailing synergistic interactions is limited. This document summarizes the available data, details experimental methodologies, and visualizes relevant biological pathways and workflows to inform future research and development.
Efficacy of this compound and Radiation Combination in Preclinical Models
Preclinical investigations into the synergistic effects of this compound and radiation therapy have yielded varied results. Notably, a key study in a radioresistant melanoma cell line did not demonstrate a synergistic effect. The following table summarizes the quantitative data from this study.
| Cell Line | Treatment Group | Cell Viability (% of Control) | Cell Proliferation (% of Control) | Cell Survival (% of Control) | Citation |
| HTB140 (Melanoma) | Protons (12 Gy) | ~50% | ~50% | ~40% | [1] |
| Protons (16 Gy) | ~50% | ~45% | ~35% | [1] | |
| This compound (100 µM) | ~60% | ~55% | ~25% | [1] | |
| This compound (250 µM) | ~40% | ~30% | ~10% | [1] | |
| Protons (12 Gy) + this compound (100 µM) | ~55% | ~50% | ~40% | [1] | |
| Protons (12 Gy) + this compound (250 µM) | ~45% | ~40% | ~35% | ||
| Protons (16 Gy) + this compound (100 µM) | ~50% | ~45% | ~38% | ||
| Protons (16 Gy) + this compound (250 µM) | ~40% | ~35% | ~30% |
Note: The presented data indicates that the combination of proton irradiation and this compound did not result in a greater reduction in cell viability, proliferation, or survival compared to the single-agent treatments in the HTB140 melanoma cell line. In some instances, this compound alone was more effective than the combination.
Experimental Protocols
The following is a detailed methodology from a key preclinical study investigating the combination of this compound and proton beam radiation.
In Vitro Study of this compound and Proton Irradiation in Melanoma Cells
-
Cell Line: HTB140 human melanoma cells, known for their high resistance to radiation.
-
Cell Culture: Cells were grown in a standard culture medium supplemented with fetal bovine serum and antibiotics, and maintained at 37°C in a 5% CO2 humidified atmosphere.
-
Proton Irradiation: Exponentially growing cells were irradiated with a 62 MeV proton beam. Doses of 12 or 16 Gy were administered.
-
This compound Treatment: Four days after irradiation, the cells were treated with this compound at concentrations of 100 µM or 250 µM for 72 hours.
-
Assessment of Biological Endpoints:
-
Cell Viability: Sulforhodamine B (SRB) assay was used to determine cell density based on the measurement of cellular protein content.
-
Cell Proliferation: 5-bromo-2-deoxyuridine (BrdU) assay was performed to measure DNA synthesis as an indicator of cell proliferation.
-
Cell Survival: A clonogenic assay was conducted to assess the ability of single cells to form colonies, representing long-term survival.
-
Cell Cycle Analysis: Flow cytometry was used to analyze the distribution of cells in different phases of the cell cycle (G1, S, G2/M).
-
Visualizing Experimental Workflows and Signaling Pathways
To aid in the comprehension of the experimental design and the underlying biological mechanisms, the following diagrams are provided.
The theoretical basis for a potential synergistic interaction between this compound and radiation lies in their shared mechanism of inducing DNA damage and the subsequent cellular response. The DNA Damage Response (DDR) pathway is a critical signaling network that detects DNA lesions, arrests the cell cycle to allow for repair, and initiates apoptosis if the damage is irreparable. This compound, as an alkylating agent, and radiation both trigger this pathway. A potential synergistic effect could arise if this compound inhibits key DNA repair proteins, thereby preventing the repair of radiation-induced DNA damage and leading to enhanced cell death.
Discussion and Future Directions
The available preclinical data, primarily from a study on radioresistant melanoma, does not support a synergistic interaction between this compound and proton beam radiation. The combination did not lead to enhanced cell killing compared to single-agent treatments.
However, it is important to consider the following:
-
Tumor Type Specificity: The lack of synergy in melanoma does not preclude the possibility of synergistic effects in other cancer types, such as glioblastoma, where this compound is more commonly used. Preclinical studies have shown that this compound has notable anti-neoplastic activity in human glioblastoma and medulloblastoma cell lines.
-
MGMT Status: The efficacy of this compound is highly dependent on the expression of O6-methylguanine-DNA methyltransferase (MGMT), a DNA repair enzyme. Tumors with low MGMT expression are more sensitive to this compound. Future preclinical studies should investigate the synergistic effects of this compound and radiation in glioma models with varying MGMT status.
-
Clinical Feasibility: A phase II clinical trial combining this compound with radiation for newly diagnosed malignant gliomas found the regimen to be safe and well-tolerated. This provides a strong rationale for further preclinical investigation to identify the optimal scheduling and patient populations that might benefit from this combination.
References
Metastatic Melanoma Treatment Landscape: A Comparative Analysis of Fotemustine and Novel Drug Candidates
For Immediate Release
The therapeutic landscape for metastatic melanoma has undergone a dramatic transformation over the past decade, shifting from conventional chemotherapy to highly specific targeted therapies and immunotherapies. This guide provides a comprehensive comparison of the alkylating agent fotemustine with novel drug candidates, including immune checkpoint inhibitors and BRAF/MEK inhibitors, offering researchers, scientists, and drug development professionals a detailed overview of the current treatment options.
Executive Summary
This compound, a nitrosourea alkylating agent, has historically been used for metastatic melanoma, particularly in patients with brain metastases, due to its ability to cross the blood-brain barrier.[1] However, the advent of immune checkpoint inhibitors (ICIs) and targeted therapies has significantly improved patient outcomes, establishing new standards of care. This guide will delve into the mechanisms of action, clinical efficacy, safety profiles, and experimental protocols of these treatments, supported by quantitative data and visual representations of key biological pathways and experimental workflows.
Mechanism of Action
This compound: As a chloroethylnitrosourea, this compound exerts its cytotoxic effects by alkylating DNA, specifically at the O6 position of guanine. This leads to the formation of DNA cross-links and strand breaks, inhibiting DNA synthesis and ultimately triggering apoptosis.[2] Its lipophilic nature allows it to penetrate the central nervous system, making it an option for treating brain metastases.[1]
Novel Drug Candidates:
-
Immune Checkpoint Inhibitors (ICIs): This class of drugs, including CTLA-4 inhibitors (e.g., ipilimumab) and PD-1 inhibitors (e.g., nivolumab, pembrolizumab), works by blocking inhibitory signals on T cells, thereby unleashing the body's own immune system to attack cancer cells.[3] The combination of nivolumab and ipilimumab has demonstrated a synergistic effect, leading to durable responses in a significant portion of patients.[4]
-
BRAF and MEK Inhibitors: These targeted therapies are effective in patients with melanomas harboring BRAF mutations, which are present in approximately 40-50% of cases. BRAF inhibitors (e.g., dabrafenib, vemurafenib, encorafenib) directly target the mutated BRAF protein, while MEK inhibitors (e.g., trametinib, cobimetinib, binimetinib) block a downstream component of the MAPK signaling pathway. Combination therapy with BRAF and MEK inhibitors has been shown to be more effective than BRAF inhibitor monotherapy.
Signaling Pathways in Metastatic Melanoma
The development and progression of metastatic melanoma are driven by the dysregulation of several key signaling pathways. The Mitogen-Activated Protein Kinase (MAPK) and the Phosphoinositide 3-Kinase (PI3K)/Akt pathways are two of the most critical.
Clinical Efficacy: A Comparative Overview
The following tables summarize the clinical efficacy data from key clinical trials for this compound and novel drug candidates in the treatment of metastatic melanoma.
Table 1: Efficacy of this compound in Metastatic Melanoma
| Trial/Study | Comparator | Overall Response Rate (ORR) | Median Progression-Free Survival (PFS) | Median Overall Survival (OS) |
| Phase III (Avril et al.) | Dacarbazine | 15.2% | 1.8 months | 7.3 months |
| Phase II (NIBIT-M1) | Single-arm (with Ipilimumab) | 3-year OS rate of 27.8% (in patients with CNS metastases) | - | - |
| Phase II (Multiple studies) | Monotherapy | 16.7% - 47.0% | - | - |
Table 2: Efficacy of Novel Drug Candidates in Metastatic Melanoma
| Drug/Combination | Trial | Comparator | Overall Response Rate (ORR) | Median Progression-Free Survival (PFS) | Median Overall Survival (OS) |
| Nivolumab + Ipilimumab | CheckMate 067 | Ipilimumab | - | - | 71.9 months |
| Nivolumab | CheckMate 067 | Ipilimumab | - | - | 36.9 months |
| Dabrafenib + Trametinib | COMBI-d & COMBI-v (Pooled Analysis) | BRAF inhibitor monotherapy | - | 11.1 months | 25.9 months |
Table 3: Head-to-Head Comparison in Melanoma with Brain Metastases
| Drug/Combination | Trial | Comparator | Median Overall Survival (OS) |
| Ipilimumab + Nivolumab | NIBIT-M2 | This compound | 29.2 months |
| This compound + Ipilimumab | NIBIT-M2 | This compound | 8.2 months |
| This compound | NIBIT-M2 | - | 8.5 months |
Safety and Tolerability
The adverse event profiles of these treatments differ significantly, which is a critical consideration in clinical practice.
Table 4: Common Grade 3/4 Adverse Events
| Drug/Combination | Common Grade 3/4 Adverse Events |
| This compound | Neutropenia (51%), Thrombocytopenia (43%) |
| Nivolumab + Ipilimumab | Asymptomatic elevation of lipase, AST, and ALT (53% total Grade 3/4 AEs) |
| Dabrafenib + Trametinib | Cutaneous squamous-cell carcinoma (1-2%) |
Experimental Protocols
Detailed methodologies for the pivotal clinical trials are crucial for the interpretation and replication of their findings.
CheckMate 067 (Nivolumab + Ipilimumab)
-
Study Design: A phase III, randomized, double-blind study.
-
Patient Population: Previously untreated patients with unresectable Stage III or Stage IV melanoma.
-
Intervention Arms:
-
Nivolumab (1 mg/kg) plus ipilimumab (3 mg/kg) every 3 weeks for four doses, followed by nivolumab (3 mg/kg) every 2 weeks.
-
Nivolumab (3 mg/kg) every 2 weeks plus placebo.
-
Ipilimumab (3 mg/kg) every 3 weeks for four doses plus placebo.
-
-
Primary Endpoints: Overall survival and progression-free survival.
COMBI-d and COMBI-v (Dabrafenib + Trametinib)
-
Study Design: Two phase III, randomized clinical trials.
-
Patient Population: Patients with unresectable or metastatic melanoma with a BRAF V600E or V600K mutation.
-
Intervention Arms:
-
COMBI-d: Dabrafenib plus trametinib versus dabrafenib plus placebo.
-
COMBI-v: Dabrafenib plus trametinib versus vemurafenib.
-
-
Primary Endpoints: Progression-free survival (COMBI-d) and overall survival (COMBI-v).
This compound Phase III Trial (vs. Dacarbazine)
-
Study Design: A phase III, randomized study.
-
Patient Population: Patients with disseminated malignant melanoma.
-
Intervention Arms:
-
This compound: 100 mg/m² intravenously weekly for 3 weeks, followed by maintenance therapy.
-
Dacarbazine (DTIC): 250 mg/m²/day for 5 consecutive days every 4 weeks.
-
-
Primary Endpoint: Overall response rate.
Emerging Therapies: Tumor-Infiltrating Lymphocyte (TIL) Therapy
Adoptive cell therapy using tumor-infiltrating lymphocytes (TILs) represents a promising new frontier in melanoma treatment. This personalized therapy involves isolating a patient's own T cells from their tumor, expanding them ex vivo, and re-infusing them into the patient.
Conclusion
The treatment of metastatic melanoma has evolved significantly, with novel immune checkpoint inhibitors and targeted therapies demonstrating superior efficacy and durable responses compared to traditional chemotherapy like this compound. The combination of nivolumab and ipilimumab, and BRAF/MEK inhibitors for BRAF-mutated melanoma, have become the cornerstones of first-line therapy. While this compound may still have a niche role, particularly in patients with brain metastases who have exhausted other options, the future of metastatic melanoma treatment lies in the continued development of innovative immunotherapies, targeted agents, and personalized approaches like TIL therapy. This guide provides a foundational comparison to aid researchers and clinicians in navigating this dynamic and promising field.
References
- 1. This compound for the treatment of melanoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. What are the Steps in the Investigational TIL Cell Therapy Process? | Iovance Biotherapeutics [tilcelltherapy.com]
- 3. targetedonc.com [targetedonc.com]
- 4. Frontiers | Nivolumab plus ipilimumab in metastatic melanoma: a critical appraisal focused on specific subpopulations [frontiersin.org]
Safety Operating Guide
Safeguarding Health and Environment: Proper Disposal of Fotemustine
For researchers, scientists, and drug development professionals, the proper disposal of Fotemustine, a potent cytotoxic agent, is a critical component of laboratory safety and environmental responsibility. Adherence to stringent disposal protocols is essential to mitigate risks of exposure and prevent environmental contamination. This compound and materials contaminated with it are classified as hazardous waste and must be managed accordingly, in compliance with local, state, and federal regulations.[1][2][3]
Hazard Profile for Disposal
Understanding the hazard profile of this compound is fundamental to its safe handling and disposal. The Safety Data Sheet (SDS) provides crucial information for waste management protocols.
| Hazard Classification | Description | GHS Code | Primary Disposal Concern |
| Acute Toxicity, Oral (Category 4) | Harmful if swallowed.[4] | H302 | Prevention of accidental ingestion through improper disposal. |
| Acute Aquatic Toxicity (Category 1) | Very toxic to aquatic life.[4] | H400 | Prohibition of disposal into drains or waterways. |
| Chronic Aquatic Toxicity (Category 1) | Very toxic to aquatic life with long lasting effects. | H410 | Prevention of long-term environmental contamination. |
| Carcinogenicity (Category 2) | Suspected of causing cancer. | H351 | Minimizing exposure to personnel handling the waste. |
General Disposal Procedures
This compound waste must be segregated from general laboratory trash at the point of generation. All waste streams containing or contaminated with this compound should be disposed of through an approved hazardous waste disposal facility, typically involving high-temperature incineration. It is imperative to consult with your institution's Environmental Health and Safety (EH&S) department for specific guidance and to ensure compliance with all applicable regulations.
Personal Protective Equipment (PPE): When handling this compound waste, appropriate PPE is mandatory. This includes, but is not limited to:
-
Two pairs of chemotherapy-rated gloves.
-
A disposable, long-sleeved, solid-front gown.
-
Safety glasses or splash goggles.
-
A respirator, if there is a risk of aerosol generation.
Disposal of Different Waste Streams
1. Unused or Expired this compound: Unused or expired this compound powder or solutions are considered bulk chemotherapy waste and must be disposed of as hazardous chemical waste.
-
Do not attempt to dispose of it down the drain or in the regular trash.
-
The original container, tightly sealed, should be placed in a clearly labeled, leak-proof secondary container designated for cytotoxic waste.
-
Arrange for pickup and disposal by a certified hazardous waste contractor.
2. Contaminated Materials (Non-Sharps): Items such as gloves, gowns, bench paper, and labware that are contaminated with this compound are classified as trace chemotherapy waste, provided they are not grossly contaminated (less than 3% of the original drug weight remains).
-
Segregate these materials into designated, puncture-resistant containers with purple lids, clearly labeled as "Cytotoxic Waste" or "Chemotherapy Waste" for incineration.
-
If materials are heavily contaminated (e.g., soaked with this compound solution), they should be treated as bulk chemotherapy waste and disposed of in black rigid plastic containers.
3. Contaminated Sharps: Needles, syringes, glass vials, and other sharps contaminated with this compound require careful handling to prevent punctures and exposure.
-
Immediately dispose of contaminated sharps in a designated, puncture-resistant sharps container with a purple lid, specifically labeled for cytotoxic sharps waste.
-
These containers should be sealed when three-quarters full and disposed of through the hazardous waste stream.
4. Patient Waste: For the first 48 to seven days after administration, the bodily fluids of patients treated with this compound may contain the drug or its metabolites. Specific institutional procedures should be followed for the handling and disposal of contaminated linens and patient waste.
Spill Management
In the event of a this compound spill, immediate action is necessary to contain and clean the area, protecting personnel from exposure.
Experimental Protocol: General Cytotoxic Spill Cleanup
-
Objective: To safely decontaminate an area following a spill of this compound.
-
Materials:
-
Cytotoxic drug spill kit.
-
Appropriate PPE (as listed above).
-
Absorbent, plastic-backed pads or sheets.
-
Disposable toweling.
-
Two sealable, thick plastic hazardous waste disposal bags with appropriate warning labels.
-
A disposable scoop for collecting any glass fragments.
-
A puncture-resistant container for glass fragments.
-
Decontaminating solution (e.g., alcohol).
-
-
Procedure:
-
Alert others in the area and restrict access to the spill.
-
Don the appropriate PPE from the spill kit.
-
Contain the spill using absorbent pads, working from the outside in.
-
If the spill involves powder, carefully dampen the material with a wetting agent to prevent aerosolization.
-
Collect all contaminated materials, including absorbent pads and any broken glass (using a scoop), and place them into the designated hazardous waste bags.
-
Clean the spill area with a detergent solution followed by a decontaminating agent like alcohol.
-
Wipe the area clean with disposable towels.
-
Place all used cleaning materials and PPE into the hazardous waste bag.
-
Seal the bag and place it inside the second hazardous waste bag.
-
Arrange for disposal through your institution's hazardous waste program.
-
Document the spill and any potential personnel exposure according to institutional policy.
-
This compound Disposal Workflow
The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound waste.
Caption: Workflow for the safe disposal of this compound waste.
References
Personal protective equipment for handling Fotemustine
Fotemustine is a potent cytotoxic drug that requires stringent safety protocols to minimize exposure and ensure the well-being of laboratory personnel.[1][2][3][4] Adherence to proper personal protective equipment (PPE) usage, handling procedures, and disposal methods is critical. This guide provides essential, step-by-step instructions for researchers, scientists, and drug development professionals to safely manage this compound in a laboratory setting.
Personal Protective Equipment (PPE)
The use of appropriate PPE is the first line of defense against exposure to this compound.[2] All personnel handling this compound must be trained in the correct use of the following equipment.
Table 1: Recommended Personal Protective Equipment for Handling this compound
| PPE Category | Specification | Rationale |
| Hand Protection | Double gloving with chemotherapy-tested gloves. | Provides a robust barrier against skin contact and absorption. |
| Inner glove tucked under the gown cuff, outer glove over the cuff. | Prevents skin exposure at the wrist. | |
| Body Protection | Disposable, fluid-resistant, solid-front gown with long sleeves and tight-fitting cuffs. | Protects skin and personal clothing from contamination. |
| Eye and Face Protection | Safety goggles with side shields or a full-face shield. | Protects against splashes and aerosols. |
| Respiratory Protection | A NIOSH-approved respirator (e.g., N95) should be used when there is a risk of aerosolization, such as during reconstitution or spill cleanup. | Prevents inhalation of hazardous particles. |
Safe Handling and Operational Procedures
All handling of this compound powder should be conducted in a designated area, such as a certified Class II Biological Safety Cabinet (BSC) or a compounding aseptic containment isolator (CACI), to minimize airborne particle generation.
Step-by-Step Handling Protocol:
-
Preparation: Before handling, ensure all necessary materials are within the containment area, including the drug, diluents, sterile equipment, and a cytotoxic waste container.
-
Gowning and Gloving: Don all required PPE as specified in Table 1 before entering the handling area.
-
Reconstitution: If working with a powder, carefully reconstitute the vial using techniques that minimize aerosol formation. This may include using a closed-system drug-transfer device (CSTD).
-
Labeling: Clearly label all containers with the drug name, concentration, and date of preparation.
-
Transport: When moving this compound, transport it in a sealed, labeled, and impact-resistant container to prevent spills.
-
Decontamination: After handling, decontaminate all surfaces in the work area. Dispose of all single-use PPE and materials in a designated cytotoxic waste container.
-
Hand Washing: Wash hands thoroughly with soap and water after removing gloves.
Logical Relationship for PPE Selection
Caption: PPE selection is based on the assessed risk of the handling task.
Spill Management Plan
In the event of a this compound spill, immediate and appropriate action is necessary to contain the contamination and protect personnel. A spill kit containing all necessary materials should be readily accessible in all areas where this compound is handled or stored.
Table 2: Contents of a this compound Spill Kit
| Item | Quantity | Purpose |
| PPE | ||
| Chemotherapy-tested gloves | 2 pairs | Hand protection. |
| Impermeable gown | 1 | Body protection. |
| Safety goggles | 1 | Eye protection. |
| N95 Respirator | 1 | Respiratory protection. |
| Shoe covers | 1 pair | Prevents spreading contamination. |
| Containment & Cleanup | ||
| Absorbent pads/granules | As needed | Absorb liquid spills. |
| Scoop and scraper | 1 set | Collect glass fragments and powder. |
| Detergent solution | 1 bottle | Decontamination of surfaces. |
| Disposal | ||
| Labeled cytotoxic waste bags | 2 | For contaminated materials. |
| Puncture-resistant sharps container | 1 | For broken glass. |
Step-by-Step Spill Cleanup Protocol:
-
Secure the Area: Immediately alert others in the vicinity and restrict access to the spill area.
-
Don PPE: Put on all PPE from the spill kit, ensuring double gloving.
-
Contain the Spill:
-
Liquids: Cover with absorbent pads or granules, working from the outside in.
-
Powders: Gently cover with a damp absorbent pad to avoid making the powder airborne.
-
-
Clean the Spill:
-
Carefully collect all contaminated materials (absorbent pads, glass fragments) using the scoop and scraper and place them into the designated cytotoxic waste bag or sharps container.
-
Clean the spill area thoroughly with a detergent solution, followed by a rinse with clean water.
-
-
Dispose of Waste: Seal the cytotoxic waste bag and place it inside the second waste bag (double-bagging).
-
Doff PPE: Remove PPE in the following order to avoid self-contamination: outer gloves, gown, shoe covers, inner gloves, goggles, and respirator. Dispose of all items in the cytotoxic waste bag.
-
Wash Hands: Thoroughly wash hands with soap and water.
-
Report the Incident: Document the spill and the cleanup procedure according to institutional policy.
Experimental Workflow for Spill Management
Caption: A step-by-step workflow for the safe management of a this compound spill.
Disposal Plan
All materials contaminated with this compound are considered cytotoxic waste and must be disposed of according to institutional and regulatory guidelines.
Step-by-Step Disposal Protocol:
-
Segregation: At the point of use, segregate all this compound-contaminated waste into designated, clearly labeled, leak-proof, and puncture-resistant containers.
-
Container Types:
-
Sharps: Needles, syringes, and broken glass go into a yellow or other appropriately colored sharps container for cytotoxic waste.
-
Solid Waste: Gloves, gowns, absorbent pads, and empty vials go into a designated cytotoxic waste bag (often yellow or purple).
-
Liquid Waste: Unused or residual this compound solutions should be disposed of as hazardous chemical waste, following institutional procedures. Do not pour down the drain.
-
-
Container Sealing: Once a waste container is three-quarters full, securely seal it to prevent leakage.
-
Storage: Store sealed waste containers in a designated, secure area away from general traffic until they are collected for disposal.
-
Final Disposal: this compound waste must be disposed of by incineration at a licensed hazardous waste facility. Arrange for pickup by a certified waste management vendor.
Logical Flow for this compound Waste Disposal
Caption: The logical progression for the safe disposal of this compound waste.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
